Product packaging for Delphinidin 3-galactoside(Cat. No.:CAS No. 68852-84-6)

Delphinidin 3-galactoside

カタログ番号: B150078
CAS番号: 68852-84-6
分子量: 500.8 g/mol
InChIキー: ZJWIIMLSNZOCBP-KGDMUXNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Delphinidin 3-galactoside is a useful research compound. Its molecular formula is C21H21ClO12 and its molecular weight is 500.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClO12 B150078 Delphinidin 3-galactoside CAS No. 68852-84-6

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28500-00-7
Record name Delphinidin galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELPHINIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delphinidin 3-galactoside: A Comprehensive Technical Review of its Chemical Structure, Biological Activities, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant blue and purple pigmentation in numerous plants. Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure of Delphinidin 3-galactoside, summarizes its key quantitative properties, details established experimental protocols for its analysis, and elucidates its interaction with critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a glycosidic form of the anthocyanidin delphinidin, where a galactose molecule is attached at the 3-hydroxyl position of the C-ring of the delphinidin core. The fundamental structure consists of a 2-phenylbenzopyrylium (flavylium) cation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C21H21O12+[1][2]
Molecular Weight 465.4 g/mol [1]
IUPAC Name (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][3]
CAS Number 28500-00-7 (chloride salt)[3][4]
SMILES C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=C(C=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[5]
InChIKey XENHPQQLDPAYIJ-YXRUOGEQSA-O[1][6]

Natural Sources and Biosynthesis

This compound is widely distributed in the plant kingdom, contributing to the coloration of many fruits, flowers, and vegetables. Notable dietary sources include blueberries, blackcurrants, eggplants, and certain varieties of grapes.[7][8]

The biosynthesis of this compound follows the general flavonoid pathway, originating from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the delphinidin aglycone. The final step involves the glycosylation of the delphinidin molecule at the 3-position with a galactose unit, a reaction catalyzed by a specific UDP-glycosyltransferase.[9][10]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant capacity.

Antioxidant Activity

The antioxidant effect of this compound is due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity can be quantified using various in vitro assays.

Anti-inflammatory Activity

Delphinidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[7][11] This pathway is a central regulator of inflammatory gene expression, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines.[11]

Anti-cancer Activity

Emerging research has highlighted the potential of this compound in cancer chemoprevention and therapy. Its anti-cancer effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][12][13] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[9][14]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Delphinidin on the PI3K/Akt/mTOR signaling pathway, a key mechanism in its anti-cancer activity.

Delphinidin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Delphinidin Delphinidin Delphinidin->PI3K inhibits Delphinidin->Akt inhibits Delphinidin->mTOR inhibits

Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Extraction and Purification

A general method for the extraction of this compound from plant material involves the use of acidified methanol (B129727).

Protocol: Extraction from Plant Material

  • Homogenize fresh or freeze-dried plant material.

  • Extract the homogenized sample with a solution of methanol containing a small percentage of acid (e.g., 0.1-1% HCl or formic acid) to maintain the stability of the flavylium (B80283) cation.[10][15]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants and evaporate the solvent under reduced pressure.

  • The crude extract can be further purified using column chromatography, such as with a C18 solid-phase extraction (SPE) cartridge, to isolate the anthocyanin fraction.[16]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) is the standard method for the quantification of this compound.

Protocol: HPLC Analysis [15][16]

  • Column: A reversed-phase C18 column is typically used.[15]

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[15]

    • Solvent B: Acetonitrile or methanol.[15][16]

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. A representative program could be: 0-10 min, 5-20% B; 10-20 min, 20-40% B; 20-25 min, 40-60% B.

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is common.

  • Detection: Detection is performed at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.[17]

  • Quantification: Quantification is achieved by comparing the peak area of the sample with that of a calibration curve generated using a pure standard of this compound.

Antioxidant Activity Assays

Protocol: DPPH Assay [3][6][18]

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of dilutions of the this compound sample in methanol.

  • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

  • Add an equal volume of the DPPH working solution to each well. Include a control with methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Protocol: FRAP Assay [1][2]

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.[1]

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the this compound sample.

  • Add a small volume of the sample to a larger volume of the FRAP reagent (e.g., 30 µL sample + 900 µL FRAP reagent).

  • Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.

Conclusion

This compound is a promising natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-characterized chemical structure, coupled with its potent biological activities, makes it a compelling subject for further research and development. The experimental protocols detailed in this guide provide a solid foundation for the extraction, quantification, and functional analysis of this important anthocyanin. A deeper understanding of its interactions with cellular signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways, will be crucial in harnessing its full therapeutic potential.

References

Delphinidin 3-Galactoside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant blue and purple hues observed in numerous plants. Beyond its role as a plant pigment, this compound has garnered significant attention from the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the natural plant sources of Delphinidin 3-galactoside, detailed methodologies for its extraction and quantification, and an exploration of its impact on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Natural Plant Sources of this compound

This compound is predominantly found in a variety of berries, other fruits, and some vegetables. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound content in various plant sources, compiled from multiple scientific studies. These values are typically expressed in milligrams per 100 grams of fresh weight (mg/100g FW).

FruitSpeciesCultivar/VarietyThis compound Content (mg/100g FW)Reference(s)
Highbush BlueberryVaccinium corymbosumBluecrop10.67 - 14.58[1]
Highbush BlueberryVaccinium corymbosumSierra19.40[2]
Highbush BlueberryVaccinium corymbosumToro7.68 ± 1.42[3]
Highbush BlueberryVaccinium corymbosumLegacy11.44 ± 3.70[3]
Highbush BlueberryVaccinium corymbosumDuke14.99 ± 3.97[3]
Lowbush BlueberryVaccinium angustifoliumK74-1324.11[4]
BilberryVaccinium myrtillus-Present[5]
Black CurrantRibes nigrum-Present[6]

Note: "Present" indicates that the compound has been identified in the source, but specific quantitative data was not available in the cited literature.

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and drug development. The following sections detail common experimental protocols for its extraction, purification, and analysis.

Extraction of this compound from Plant Material

a) Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of anthocyanins.

  • Sample Preparation: Freeze-dry the plant material (e.g., berries) and grind it into a fine powder.

  • Solvent System: A common solvent is a mixture of ethanol (B145695) or methanol (B129727) with water and a small amount of acid (e.g., 0.1% HCl or formic acid) to maintain the stability of the anthocyanin's flavylium (B80283) cation form. A typical ratio is 70:30 (v/v) methanol:water.

  • Extraction Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in an extraction vessel.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

    • Collect the supernatant containing the extracted anthocyanins.

    • Repeat the extraction process on the residue to ensure complete recovery.

    • Combine the supernatants for further purification and analysis.

b) Conventional Solvent Extraction

  • Sample Preparation: Homogenize fresh or frozen plant material with an acidified solvent (as described in UAE).

  • Extraction Procedure:

    • Macerate the homogenized sample in the solvent for an extended period (e.g., 12-24 hours) at a low temperature (e.g., 4°C) in the dark to prevent degradation.

    • Filter the mixture to remove solid debris.

    • The resulting filtrate contains the crude anthocyanin extract.

Purification by Solid-Phase Extraction (SPE)

SPE is a common technique used to clean up the crude extract and isolate anthocyanins from other compounds like sugars and organic acids.

  • Cartridge: A C18 reversed-phase SPE cartridge is typically used.

  • Procedure:

    • Conditioning: Activate the C18 cartridge by passing methanol through it, followed by equilibration with acidified water (e.g., water with 0.1% formic acid).

    • Sample Loading: Load the crude anthocyanin extract onto the conditioned cartridge. The anthocyanins will bind to the C18 sorbent.

    • Washing: Wash the cartridge with acidified water to remove polar impurities.

    • Elution: Elute the bound anthocyanins, including this compound, with an acidified organic solvent, such as methanol containing 0.1% formic acid.

    • Collect the colored eluate for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a standard method for the separation and quantification of individual anthocyanins.

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and a DAD detector.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

  • Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a high degree of sensitivity and selectivity for the identification and confirmation of this compound.

  • LC System: Coupled to a mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) analyzer.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for anthocyanins.

  • MS/MS Analysis:

    • Parent Ion (MS1): The mass spectrometer is set to detect the parent ion of this compound (m/z 465.1).

    • Fragmentation (MS2): The parent ion is then fragmented, and the resulting daughter ions are detected. A characteristic fragment for this compound is the delphinidin aglycone at m/z 303.0. This fragmentation pattern provides a high level of confidence in the identification of the compound.[7]

Signaling Pathways and Cellular Effects

Delphinidin and its glycosides, including this compound, have been shown to modulate several key cellular signaling pathways implicated in various diseases, particularly cancer.

Delphinidin Biosynthesis Pathway in Plants

The biosynthesis of delphinidin, the aglycone of this compound, is a branch of the flavonoid biosynthesis pathway. The key step is the hydroxylation of the B-ring of dihydrokaempferol (B1209521) or dihydroquercetin by the enzyme flavonoid 3',5'-hydroxylase (F3'5'H).

Delphinidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS This compound This compound Delphinidin->this compound UGT

Caption: Simplified biosynthesis pathway of this compound in plants.

Experimental Workflow for Analysis

The general workflow for the extraction, purification, and analysis of this compound from plant sources is depicted below.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract SPE SPE Crude Extract->SPE Purified Extract Purified Extract SPE->Purified Extract HPLC-DAD HPLC-DAD Purified Extract->HPLC-DAD Quantification LC-MS/MS LC-MS/MS Purified Extract->LC-MS/MS Identification

Caption: General experimental workflow for this compound analysis.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Delphinidin has been shown to inhibit this pathway in cancer cells.[8]

MAPK_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Delphinidin Delphinidin Delphinidin->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway by Delphinidin.

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Delphinidin has been demonstrated to suppress this pathway, leading to apoptosis in cancer cells.[2][9]

PI3K_Akt_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation Delphinidin Delphinidin Delphinidin->PI3K Delphinidin->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by Delphinidin.

Conclusion

This compound is a promising natural compound with a range of potential health benefits. This technical guide has provided a comprehensive overview of its natural sources, robust methods for its analysis, and insights into its mechanisms of action at the cellular level. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this potent anthocyanin. Continued research is essential to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

The Biosynthesis of Delphinidin 3-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant blue, purple, and red hues observed in many flowers, fruits, and vegetables. Beyond their role as colorants, anthocyanins, including delphinidin 3-galactoside, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols for its study and production.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into two main stages: the formation of the delphinidin aglycone and its subsequent glycosylation.

Stage 1: Formation of the Delphinidin Aglycone

The synthesis of the delphinidin chromophore originates from the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by enzymes such as Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Dihydroflavonol 4-Reductase (DFR), leads to the formation of leucodelphinidin. A key branching point for delphinidin synthesis is the action of Flavonoid 3',5'-Hydroxylase (F3'5'H), which introduces hydroxyl groups at the 3' and 5' positions of the B-ring of the flavonoid skeleton. This specific hydroxylation pattern is the defining feature of delphinidins. Finally, Anthocyanidin Synthase (ANS) catalyzes the oxidation of leucodelphinidin to form the unstable delphinidin aglycone.

Stage 2: Glycosylation

To achieve stability and water solubility, the delphinidin aglycone undergoes glycosylation. In the case of this compound, this crucial step is catalyzed by a specific UDP-glycosyltransferase (UGT), namely UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT). This enzyme facilitates the transfer of a galactose moiety from a UDP-galactose donor to the 3-hydroxyl group of the delphinidin aglycone, yielding the stable this compound.

Enzymes of the this compound Biosynthesis Pathway

The following table summarizes the key enzymes involved in the biosynthesis of this compound.

EnzymeAbbreviationEC NumberFunction
Chalcone SynthaseCHS2.3.1.74Catalyzes the initial condensation reaction to form naringenin (B18129) chalcone.
Chalcone IsomeraseCHI5.5.1.6Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.
Flavanone 3-HydroxylaseF3H1.14.11.9Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
Flavonoid 3',5'-HydroxylaseF3'5'H1.14.14.81Hydroxylates dihydrokaempferol to produce dihydromyricetin (B1665482), the precursor for delphinidin.[1]
Dihydroflavonol 4-ReductaseDFR1.1.1.219Reduces dihydromyricetin to form leucodelphinidin.
Anthocyanidin SynthaseANS1.14.20.4Catalyzes the oxidation of leucodelphinidin to the delphinidin aglycone.[2]
UDP-galactose:flavonoid 3-O-galactosyltransferaseUFGalT2.4.1.-Transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of delphinidin.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for metabolic engineering and optimizing production. While comprehensive kinetic data for every enzyme in every plant species is not available, the following table presents some relevant quantitative information.

ParameterValueSpecies/SystemReference
Concentration of this compound2.29 - 14.99 mg/100gBlueberry (various cultivars)--INVALID-LINK--[1]
Kinetic Parameters of a related UFGalT (from Mango) Mangifera indica--INVALID-LINK--[3]
Km for Cyanidin4 - 16 µMin vitro assay[3]
Km for UDP-Galactose0.1 - 1.2 mMin vitro assay[3]
Optimal pH7.5 - 8.0in vitro assay[3]
Optimal Temperature35 - 45 °Cin vitro assay[3]

Experimental Protocols

Extraction of Anthocyanins from Plant Material

This protocol describes a general method for the extraction of anthocyanins, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., berries, flower petals)

  • Extraction solvent: Methanol or ethanol (B145695) containing 0.1% HCl (v/v)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grind the plant material to a fine powder using a mortar and pestle or a homogenizer.

  • Add the acidic extraction solvent to the ground tissue at a ratio of 1:10 (w/v).

  • Incubate the mixture in the dark at 4°C for 24 hours with occasional shaking.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

  • Carefully collect the supernatant containing the anthocyanins.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Store the concentrated extract at -20°C in the dark until further analysis.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of anthocyanins.[4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, gradually increasing it to elute the more hydrophobic compounds. A starting point could be 5% B, increasing to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm for anthocyanins.[5]

  • Injection Volume: 20 µL.

Procedure:

  • Filter the extracted anthocyanin sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Monitor the elution profile at 520 nm.

  • Identify this compound by comparing its retention time and UV-Vis spectrum with a purified standard.

  • Quantify the amount of this compound by creating a standard curve with known concentrations of the standard.

Heterologous Expression and Characterization of UFGalT

To study the specific activity of the UDP-galactose:flavonoid 3-O-galactosyltransferase, the corresponding gene can be expressed in a heterologous host such as E. coli.[6]

Procedure:

  • Gene Cloning: Isolate the full-length cDNA of the candidate UFGalT gene from the plant of interest and clone it into an appropriate expression vector (e.g., pET vector for E. coli).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli cells and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Protein Purification: Lyse the cells and purify the recombinant UFGalT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, delphinidin as the acceptor substrate, and UDP-galactose as the sugar donor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an equal volume of acidic methanol.

    • Analyze the reaction products by HPLC to confirm the formation of this compound and to determine the enzyme's kinetic parameters.

Visualizations

Biosynthesis Pathway of this compound

Delphinidin_3_galactoside_Biosynthesis Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate p_Coumarate p_Coumarate Cinnamate->p_Coumarate p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumarate->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin_3_galactoside Delphinidin_3_galactoside Delphinidin->Delphinidin_3_galactoside

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for UFGalT Characterization

UFGalT_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_analysis Enzyme Characterization RNA_Isolation RNA Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of UFGalT cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Induction IPTG Induction Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Enzyme_Assay Enzymatic Assay Purification->Enzyme_Assay HPLC_Analysis HPLC Analysis Enzyme_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for heterologous expression and characterization of UFGalT.

Regulatory Network of Anthocyanin Biosynthesis

Anthocyanin_Regulation cluster_genes Structural Genes MBW_Complex MYB-bHLH-WD40 Complex CHS CHS MBW_Complex->CHS CHI CHI MBW_Complex->CHI F3H F3H MBW_Complex->F3H F3_5_H F3'5'H MBW_Complex->F3_5_H DFR DFR MBW_Complex->DFR ANS ANS MBW_Complex->ANS UFGT UFGT MBW_Complex->UFGT Environmental_Signals Environmental Signals (Light, Temperature) Environmental_Signals->MBW_Complex Hormonal_Signals Hormonal Signals (e.g., Jasmonates) Hormonal_Signals->MBW_Complex

Caption: Simplified regulatory network of anthocyanin biosynthesis.

References

Physical and chemical properties of Delphinidin 3-galactoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.[1] As a glycoside of the anthocyanidin delphinidin, this compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties, which underpin its potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the physical and chemical properties of Delphinidin 3-galactoside, detailed experimental protocols for its analysis, and a summary of its known effects on key cellular signaling pathways.

Physical and Chemical Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₂₁ClO₁₂.[2] Its structure consists of a delphinidin aglycone linked to a galactose sugar moiety. The presence of numerous hydroxyl groups contributes to its antioxidant capacity and influences its solubility.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-(3,4,5-trihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium chloride[3]
Synonyms Delphinidin 3-O-galactoside, Empetrin[2][4]
CAS Number 28500-00-7[2]
Chemical Formula C₂₁H₂₁ClO₁₂[2]
Molecular Weight 500.84 g/mol [5][6]
Appearance Red to red-brown crystalline powder[7]
Melting Point 185 °C (decomposes, anhydrous)[4]
UV-Vis λmax 274 nm, 536 nm (in acidic methanol)[8]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water Soluble[9]
DMSO ~10 mg/mL (for Delphinidin-3-β-D-glucoside chloride)[10]
Dimethylformamide ~1.5 mg/mL (for Delphinidin-3-β-D-glucoside chloride)[10]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble[11]
Table 3: Stability of this compound
ConditionEffect on StabilitySource(s)
pH Most stable at pH < 3. Color changes and degradation increase as pH rises.[12]
Temperature Degradation accelerates with increasing temperature. Recommended storage at -20°C.[5][12]
Light Susceptible to photodegradation, especially UV light. Should be protected from light.[12]
Oxygen Can undergo oxidative degradation, particularly at higher temperatures.[12]
Table 4: 1H and 13C NMR Spectral Data of this compound (in CD₃OD)

¹H NMR (600 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource(s)
8.81sH-4[2]
7.61sH-2', H-6'[2]
6.73sH-8[2]
6.53d4.8H-6[2]
5.25d7.2H-1''[2]
3.85-3.87mGalactose protons[2]
3.67-3.69mGalactose protons[2]
3.63-3.66mGalactose protons[2]
3.49-3.52mGalactose protons[2]
3.38-3.42mGalactose protons[2]

¹³C NMR (150 MHz, CD₃OD)

Chemical Shift (δ) ppmAssignmentSource(s)
170.2C-5[2]
163.5C-7[2]
159.1C-9[2]
157.4C-2[2]
147.4C-3', C-5'[2]
145.7C-4'[2]
144.7C-3[2]
135.7C-1'[2]
119.8C-10[2]
113.1C-6[2]
112.4C-2', C-6'[2]
103.4C-1''[2]
103.2C-4[2]
95.0C-8[2]
78.7C-5''[2]
78.0C-3''[2]
74.7C-2''[2]
71.0C-4''[2]
62.3C-6''[2]

Experimental Protocols

Isolation and Purification

This compound can be extracted from various plant sources, notably from the calyces of Hibiscus sabdariffa (Roselle).

Extraction from Hibiscus sabdariffa

  • Extraction: Macerate dried and powdered calyces of Hibiscus sabdariffa with methanol (B129727) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to maintain the stability of the anthocyanin.[13] The extraction is typically carried out at 4°C for 24 hours in the dark.[13]

  • Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

  • Purification: The crude extract can be purified using chromatographic techniques. A common method is Centrifugal Partition Chromatography (CPC) with a biphasic solvent system such as ethyl acetate/1-butanol/water.[14] High-Performance Liquid Chromatography (HPLC) with a C18 column is used for final purification and analysis.[13]

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Hibiscus sabdariffa Calyces maceration Maceration with Acidified Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration cpc Centrifugal Partition Chromatography (CPC) concentration->cpc hplc HPLC Purification cpc->hplc final_product final_product hplc->final_product Isolated this compound

Caption: Workflow for the extraction and purification of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is frequently evaluated using DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[15]

  • Assay Procedure:

    • Add a defined volume of the this compound solution (at various concentrations) to the DPPH solution.[15]

    • Include a blank (solvent and DPPH) and a positive control (e.g., ascorbic acid or Trolox).[15]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[3][15]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16] Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • Add a small volume of the this compound solution to the diluted ABTS•+ solution.[16]

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[16]

  • Measurement: Measure the decrease in absorbance at 734 nm.[16]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay.

G cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_reagent Prepare DPPH Solution dpph_sample Add Sample/Control dpph_reagent->dpph_sample dpph_incubation Incubate in Dark dpph_sample->dpph_incubation dpph_measurement Measure Absorbance at 517 nm dpph_incubation->dpph_measurement abts_reagent Prepare ABTS•+ Solution abts_sample Add Sample/Control abts_reagent->abts_sample abts_incubation Incubate abts_sample->abts_incubation abts_measurement Measure Absorbance at 734 nm abts_incubation->abts_measurement

Caption: General workflows for DPPH and ABTS antioxidant assays.

Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Delphinidin has been demonstrated to inhibit this pathway in various cancer cell lines.[1][18][19]

Experimental Approach:

  • Cell Culture: Treat cancer cell lines (e.g., non-small cell lung cancer A549 cells) with varying concentrations of Delphinidin.[1]

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the pathway, such as PI3K, Akt, and mTOR, as well as their downstream targets.[1] A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.

G Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth G Delphinidin Delphinidin ERK ERK Delphinidin->ERK JNK JNK Delphinidin->JNK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis

References

Unveiling Delphinidin 3-galactoside: A Technical Guide to its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of Delphinidin (B77816) 3-galactoside, a naturally occurring anthocyanin with significant interest in the fields of food science, nutrition, and drug discovery. This document summarizes key spectroscopic data in structured tables and details the experimental protocols necessary for its characterization, empowering researchers to confidently identify this compound in complex natural extracts.

Core Spectroscopic Data

The identification of Delphinidin 3-galactoside relies on a combination of techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from scientific literature to serve as a reliable reference.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides characteristic information about the conjugated system of the anthocyanin structure. In an acidic methanolic solution, this compound exhibits a primary absorption maximum in the visible region, responsible for its color, and a secondary peak in the UV region. The UV spectrum is similar to that of other delphinidin glycosides.[1] The aglycone, Delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm.[2]

Spectroscopic TechniqueSolvent SystemMaximum Wavelength (λmax)
UV-Visible SpectroscopyAcidified Methanol (B129727)~530 nm

Table 1: UV-Visible spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming both the aglycone and the sugar moiety. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion.

Ion TypeExpected m/zFragmentation Ion (Aglycone)
[M]⁺465.1033303.0504

Table 2: High-Resolution Mass Spectrometry (HRMS) data for this compound. The primary fragmentation involves the loss of the galactose moiety (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-48.85s
H-2', H-6'7.85s
H-66.82d2.0
H-86.61d2.0
H-1''5.44d7.6
H-2''3.89-4.10m
H-3''3.84-3.89m
H-4''3.72-3.74m
H-5''3.61-3.66m
H-6''a, H-6''b3.43-3.46m

Table 3: ¹H NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments for the delphinidin core are expected to be highly similar for this compound.

¹³C NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

CarbonChemical Shift (δ) ppm
C-2170.4
C-4135.7
C-5159.4
C-695.1
C-7160.6
C-8103.5
C-9159.8
C-10112.5
C-1'119.9
C-2'115.2
C-3'147.4
C-4'144.3
C-5'118.0
C-6'157.4
C-1''103.5
C-2''74.8
C-3''78.1
C-4''71.0
C-5''78.8
C-6''62.3

Table 4: ¹³C NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments for the delphinidin core are expected to be highly similar for this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction and spectroscopic analysis of this compound.

Extraction and Isolation

A general procedure for the extraction and isolation of anthocyanins from plant material is as follows:

  • Extraction: The plant material is homogenized and extracted with a solution of methanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the flavylium (B80283) cation form of the anthocyanin.

  • Purification: The crude extract is typically subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and sugars. The anthocyanin fraction is eluted with acidified methanol.

  • Isolation: Individual anthocyanins, such as this compound, can be isolated using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC-UV-Vis)
  • System: An Agilent 1200 series HPLC with a quaternary pump and diode array detector or a similar system.[4]

  • Column: A reverse-phase C18 column (e.g., Nova-pak C18, 4.6 x 250 mm, 4 µm).[4]

  • Mobile Phase A: 1% aqueous formic acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and gradually increases the organic phase (B) to elute compounds of increasing hydrophobicity. A representative gradient could be: 0-20 min, 10-25% B; 20-30 min, 25-40% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Diode array detector set at 520-530 nm for anthocyanins.[1][4]

Mass Spectrometry (LC-MS/MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer allows for accurate mass measurements and fragmentation studies.[5]

  • Fragmentation (MS/MS): The precursor ion corresponding to the molecular weight of this compound ([M]⁺ at m/z 465.1033) is selected and fragmented. The primary product ion observed will be the aglycone, delphinidin, at m/z 303.0504, resulting from the neutral loss of the galactose moiety (162.0528 Da).[4]

NMR Spectroscopy
  • Solvent: Due to the ionic nature of anthocyanins, NMR spectra are typically recorded in deuterated methanol (CD₃OD) with the addition of a small amount of acid, such as trifluoroacetic acid-d (TFA-d), to ensure the compound remains in the flavylium cation form. A common solvent system is CD₃OD with 2-5% TFA-d.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.

  • Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete and unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Visualizing the Identification Process

The following diagrams illustrate the chemical structure and the general workflow for the identification of this compound.

cluster_aglycone Delphinidin Aglycone cluster_sugar Sugar Moiety Aglycone Delphinidin D3G This compound Aglycone->D3G Glycosidic Bond Sugar Galactose Sugar->D3G

Caption: Chemical structure of this compound.

cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Sample Preparation (Extraction & Purification) hplc HPLC-UV/Vis start->hplc ms LC-MS/MS start->ms nmr NMR start->nmr uv_data λmax hplc->uv_data ms_data m/z & Fragmentation ms->ms_data nmr_data Chemical Shifts & Couplings nmr->nmr_data identification Compound Identification uv_data->identification ms_data->identification nmr_data->identification

Caption: Workflow for this compound identification.

References

A Comparative Analysis of Delphinidin Glycosides: 3-O-galactoside vs. 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Delphinidin (B77816), a potent anthocyanidin, is predominantly found in nature as glycosylated derivatives, most commonly as Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside. The identity of the sugar moiety significantly influences the molecule's physicochemical properties, bioavailability, and ultimately, its biological efficacy. This technical guide provides a comprehensive comparison of these two important delphinidin glycosides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of these promising natural compounds.

Introduction

Anthocyanins, the water-soluble pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, have garnered significant scientific interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Delphinidin, a major anthocyanidin, is distinguished by the presence of three hydroxyl groups on its B-ring, a structural feature that contributes to its potent antioxidant activity.[3] In plant tissues, delphinidin is typically found conjugated to sugar molecules, forming glycosides. The nature and position of these sugar moieties are critical determinants of the compound's stability, bioavailability, and biological activity.[4] This guide focuses on two of the most prevalent delphinidin glycosides: Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside, providing a detailed comparative analysis of their chemical, physical, and biological characteristics.

Structural and Physicochemical Differences

The core structural difference between Delphinidin 3-galactoside and Delphinidin 3-glucoside lies in the stereochemistry of the sugar moiety attached at the C3 position of the delphinidin aglycone. Galactose and glucose are epimers, differing only in the orientation of the hydroxyl group at the C4 position of the hexose (B10828440) ring. This subtle structural variation can lead to significant differences in their physicochemical properties.

Table 1: Physicochemical Properties
PropertyThis compoundDelphinidin 3-glucosideReference(s)
IUPAC Name 2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromenylium-5,7-diol;chloride(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride[5][6]
Molecular Formula C21H21O12ClC21H21O12Cl[5][6]
Molecular Weight 500.8 g/mol 500.8 g/mol [5][6]
Solubility Data not readily available, but generally water-soluble.Highly water-soluble.[5][5][7]
Stability Generally unstable, degradation is influenced by pH, temperature, and light.[8]More stable than the aglycone; degradation is pH-dependent.[8][9][8][9]

Comparative Biological Activity

The sugar moiety not only affects the physicochemical properties but also plays a crucial role in the bioavailability and biological activity of delphinidin glycosides.

Bioavailability and Metabolism

Pharmacokinetic studies in humans have indicated differences in the bioavailability of these two glycosides. One study reported the bioavailability of delphinidin-3-O-galactoside to be 0.48%, while that of delphinidin-3-O-glucoside was 0.14%.[10] The maximum plasma concentration of delphinidin from these glycosides was observed 2 hours after consumption, with their glucuronide conjugates appearing later at 6.3 hours.[10]

Antioxidant Activity

Both delphinidin glycosides exhibit significant antioxidant activity, primarily attributed to the delphinidin aglycone. However, the nature of the sugar can modulate this activity. Some studies suggest that glycosylation at the C3 position can influence the antioxidant capacity. For instance, in one study, delphinidin 3-O-glucoside showed lower activity than the delphinidin aglycone in a DPPH radical scavenging assay.[11] Conversely, another study indicated that 3-O-glucosides of some anthocyanidins were slightly more effective than their corresponding aglycones in protecting against lipid peroxidation.[11]

Table 2: Comparative Antioxidant Activity
AssayThis compoundDelphinidin 3-glucosideReference(s)
Peroxynitrite Scavenging Higher reactivity than D3GLower reactivity than D3Ga[11]
Superoxide Radical Scavenging Less effective than the aglyconeLess effective than the aglycone[11]
DPPH Radical Scavenging Data not readily availableLower activity than delphinidin aglycone[11]
Anti-inflammatory and Anticancer Effects

Delphinidin and its glycosides have been shown to exert anti-inflammatory and anticancer effects through the modulation of various signaling pathways.[10][12] Delphinidin can suppress the PI3K/Akt and MAPK signaling pathways, leading to reduced cell proliferation and tumor growth.[8][10] Studies have indicated that delphinidin glycosides can induce apoptosis in cancer cells. For example, delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside were found to induce a pro-apoptotic effect in Jurkat human leukemia cells.[10][13] In silico studies suggest that delphinidin-3-O-glucoside may act as an anti-inflammatory agent by inhibiting TNF-α signaling.[14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Anthocyanins

Objective: To separate, identify, and quantify this compound and Delphinidin 3-glucoside in a sample matrix.

Methodology: [15][16][17]

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix (e.g., fruit, vegetable, or cell culture) using an acidified solvent, commonly a mixture of ethanol (B145695) or methanol (B129727) and water (e.g., 70:30 v/v) with a small percentage of formic or hydrochloric acid.[15]

    • The extract may be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[17]

    • Filter the final extract through a 0.22 µm syringe filter before injection.[17]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is typically used (e.g., 150 x 4.6 mm, 4 µm).[17]

    • Mobile Phase: A gradient elution is commonly employed using two solvents:

      • Solvent A: Acidified water (e.g., 10% formic acid).[17]

      • Solvent B: Methanol or acetonitrile.[17]

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity. An example gradient is: 0–20 min, 9–35% B; 20–30 min, 35% B; 30–40 min, 35–50% B; 40–55 min, 50–90% B.[17]

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[17]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the eluate at the characteristic absorbance maximum for anthocyanins, which is around 520 nm.[15][17] A second wavelength, such as 280 nm, can be used to detect other phenolic compounds.[17]

  • Identification and Quantification:

    • Identification is achieved by comparing the retention times and UV-Vis spectra of the peaks in the sample chromatogram with those of authentic standards of this compound and Delphinidin 3-glucoside.

    • Quantification is performed by creating a calibration curve using known concentrations of the pure standards.

Antioxidant Capacity Assays: DPPH and ABTS

Objective: To determine and compare the radical scavenging activity of this compound and Delphinidin 3-glucoside.

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [18][19]

  • Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at around 517 nm.[18]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 515 nm.[19]

    • Prepare serial dilutions of the test compounds (this compound and Delphinidin 3-glucoside) and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the sample or standard to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 15-30 minutes).[19]

    • Measure the absorbance at 515 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.[18]

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [18][19]

  • Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[18]

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.[20]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 10 minutes), measure the absorbance at 734 nm.[19]

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Modulation by Delphinidin Delphinidin Delphinidin Glycosides PI3K PI3K Delphinidin->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Delphinidin glycosides can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival, and promoting apoptosis.

MAPK_Signaling_Pathway MAPK Signaling Pathway Modulation by Delphinidin Delphinidin Delphinidin Glycosides MAPKKK MAPKKK (e.g., Raf) Delphinidin->MAPKKK Inhibits Upstream_Stimuli Upstream Stimuli (e.g., Growth Factors, Stress) Upstream_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Responses

Caption: Delphinidin glycosides can modulate MAPK signaling pathways, affecting cellular responses like proliferation and inflammation.

Conclusion

Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside, while structurally very similar, exhibit notable differences in their physicochemical properties, bioavailability, and biological activities. The choice of glycoside can have significant implications for in vitro and in vivo studies, as well as for the development of new therapeutic agents. This guide provides a foundational understanding of these differences, offering valuable data and methodologies to aid researchers in their investigations of these potent natural compounds. Further research is warranted to fully elucidate the structure-activity relationships of these and other delphinidin glycosides to unlock their full therapeutic potential.

References

The Pivotal Role of Delphinidin 3-Galactoside in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3-galactoside, a prominent member of the anthocyanin family of flavonoids, plays a multifaceted role in plant physiology. This water-soluble pigment is integral to a plant's interaction with its environment, contributing significantly to coloration, antioxidant defense, and protection against abiotic stressors such as ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the biological functions of delphinidin 3-galactoside, its biosynthesis, and the signaling pathways it influences. Furthermore, it presents quantitative data on its occurrence and details key experimental protocols for its study, aiming to equip researchers with the necessary knowledge for future investigations and potential applications.

Biological Roles of this compound

This compound is a key contributor to the vibrant blue, purple, and red hues observed in the flowers, fruits, and leaves of many plant species.[1] Beyond its aesthetic contribution, this molecule serves several critical physiological functions.

1.1. Pigmentation and Pollinator Attraction:

The coloration imparted by this compound is crucial for attracting pollinators, thereby facilitating plant reproduction. In Hydrangea macrophylla, for instance, the formation of a blue complex involving delphinidin-3-glucoside (a closely related compound), aluminum ions, and co-pigments is responsible for the blue sepal color.[2] The specific shade is influenced by the vacuolar pH and the presence of metal ions.

1.2. Antioxidant Activity:

As a potent antioxidant, this compound helps protect plants from oxidative damage caused by reactive oxygen species (ROS).[3][4] ROS are generated as byproducts of normal metabolic processes and in response to environmental stresses. This compound can scavenge these harmful molecules, thus mitigating cellular damage.[4]

1.3. Photoprotection (UV-B Shielding):

Plants are constantly exposed to solar radiation, including harmful ultraviolet-B (UV-B) rays. This compound accumulates in the epidermal layers of leaves and other aerial parts, where it acts as a natural sunscreen, absorbing UV-B radiation and preventing it from damaging sensitive cellular components like DNA.[5][6] Studies have shown that exposure to UV radiation can induce the synthesis of flavonoids, including delphinidin derivatives, as a protective response.[7]

1.4. Abiotic and Biotic Stress Response:

The accumulation of this compound is often enhanced in response to various abiotic stresses, including drought, low temperatures, and high salinity.[8][9] Its antioxidant properties are thought to play a role in mitigating the oxidative stress associated with these conditions. Furthermore, some evidence suggests a role for anthocyanins in defending against herbivores and pathogens.[6]

1.5. Fruit Ripening and Quality:

In many fruits, the synthesis and accumulation of this compound are tightly regulated during ripening, contributing to the final color and quality of the fruit.[10] For example, in blueberries, the proportion of delphinidin glycosides changes during the ripening process.[10]

Quantitative Data: this compound Content in Blueberries

The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species. Blueberries are a particularly rich source of this anthocyanin. The following table summarizes the quantitative data for this compound (Dp-3-Ga) content in various blueberry species and from different geographical locations.

Blueberry Species/OriginThis compound (mg/100g)Reference
'Toro'7.68 ± 1.42
'Legacy'11.44 ± 3.70
'Duke'14.99 ± 3.97
'Bluecrop'2.29 ± 0.21
Blueberry from Uruguay (dry weight)298
Blueberry from Poland541
Blueberry from Germany543

Experimental Protocols

3.1. Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of anthocyanins, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., fruit peels, flower petals)

  • Extraction solvent: Methanol (B129727):water:trifluoroacetic acid (70:30:1, v/v/v) or a similar acidified methanol or ethanol (B145695) solution.[11][12]

  • Mortar and pestle or a homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Weigh a known amount of the plant material (e.g., 1 gram of fresh weight).

  • Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen or homogenize with the extraction solvent.

  • Add a specific volume of the extraction solvent (e.g., 10 mL) to the powdered tissue.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • For enhanced extraction, the mixture can be sonicated for 20-30 minutes or left for overnight extraction at 4°C in the dark.[13]

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for subsequent analysis.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative HPLC method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Mobile Phase A: 5% formic acid in deionized water.[2]

  • Mobile Phase B: 5% formic acid in acetonitrile.[2]

  • This compound standard.

Procedure:

  • Set the column temperature to 40°C.[2]

  • Set the detector to monitor at 520 nm for anthocyanins.

  • Inject a known volume of the filtered plant extract (e.g., 20 µL) into the HPLC system.

  • Elute the compounds using a gradient program. A typical gradient could be:

    • 0-1 min: 100% A

    • 1-11 min: Linear gradient to 75% A, 25% B

    • 11-12 min: Hold at 75% A, 25% B

    • 12-14 min: Linear gradient back to 100% A

    • 14-18 min: Hold at 100% A for column re-equilibration.[2]

  • Identify the this compound peak by comparing its retention time and UV-Vis spectrum with that of a pure standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

3.3. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of a plant extract containing this compound.

Materials:

  • Plant extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the plant extract in methanol.

  • In a 96-well microplate, add a small volume of each diluted extract (e.g., 20 µL) to separate wells.

  • Add a larger volume of the DPPH solution (e.g., 180 µL) to each well containing the extract.

  • For the control, add 20 µL of methanol to a well followed by 180 µL of the DPPH solution.

  • For the blank, add 200 µL of methanol to a well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

Visualizations

4.1. Biosynthesis Pathway of this compound

Delphinidin_Biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin CHI->Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol F3prime5primeH F3'5'H Dihydrokaempferol->F3prime5primeH Dihydromyricetin Dihydromyricetin F3prime5primeH->Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin DFR->Leucodelphinidin ANS ANS Leucodelphinidin->ANS Delphinidin Delphinidin ANS->Delphinidin UFGT UFGT (UDP-Galactose) Delphinidin->UFGT Delphinidin_3_Galactoside This compound UFGT->Delphinidin_3_Galactoside

Caption: Biosynthesis pathway of this compound.

4.2. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Extraction (Acidified Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column PDA_Detection PDA Detection (520 nm) C18_Column->PDA_Detection Chromatogram Chromatogram PDA_Detection->Chromatogram Peak_Identification Peak Identification (vs. Standard) Chromatogram->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification

References

Delphinidin 3-galactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Delphinidin (B77816) 3-galactoside, a naturally occurring anthocyanin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for its analysis, and its role in key cellular signaling pathways.

Core Chemical and Physical Properties

Delphinidin 3-galactoside is a flavonoid that exists in different forms, primarily as a chloride salt and a cation. The specific form is critical for accurate molecular weight calculations and experimental reproducibility.

PropertyThis compound ChlorideThis compound Cation
CAS Number 28500-00-7197250-28-5
Molecular Formula C₂₁H₂₁ClO₁₂C₂₁H₂₁O₁₂⁺
Molecular Weight 500.84 g/mol 465.39 g/mol
Synonyms Empetrin chloride, Delphinidin 3-O-β-D-galactoside chlorideDelphinidin 3-O-galactoside

Experimental Protocols

Extraction and Purification: Solid-Phase Extraction (SPE)

A common method for the extraction and purification of this compound from plant matrices involves solid-phase extraction.

Workflow for Solid-Phase Extraction of this compound

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Product start Homogenize Plant Material (e.g., Bilberries) extraction Extract with Acidified Methanol (B129727) (e.g., MeOH with 0.1% HCl) start->extraction centrifuge Centrifuge to Remove Solids extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition C18 SPE Cartridge (Methanol followed by Water) supernatant->condition load Load Supernatant onto Cartridge condition->load wash Wash with Water to Remove Sugars and Polar Impurities load->wash elute Elute with Acidified Methanol wash->elute dry Evaporate Solvent elute->dry reconstitute Reconstitute in Appropriate Solvent for Analysis dry->reconstitute

Caption: Workflow for the extraction and purification of this compound.

Detailed Steps:

  • Sample Preparation: Homogenize the plant material (e.g., bilberries, blackcurrants) and extract with an acidified methanol solution (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins in their flavylium (B80283) cation form.

  • Centrifugation: Centrifuge the mixture to pellet solid debris and collect the supernatant containing the anthocyanins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it. This activates the stationary phase.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge. The anthocyanins will adsorb to the C18 stationary phase.

  • Washing: Wash the cartridge with water to remove highly polar impurities such as sugars and organic acids.

  • Elution: Elute the this compound from the cartridge using an acidified methanol solution.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate, and reconstitute the purified extract in a suitable solvent for downstream analysis.

Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
Mobile Phase A Acetonitrile with 0.1% trifluoroacetic acid
Mobile Phase B Water with 0.1% trifluoroacetic acid
Gradient A typical gradient runs from a low to a high concentration of Mobile Phase A over 20-30 minutes.
Flow Rate 0.8 - 1.0 mL/min
Detection Diode-array detector (DAD) at 520 nm
LOD Approximately 47 ng/mL[1][2]
LOQ Approximately 213 ng/mL[1][2]
Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Workflow for DPPH Antioxidant Assay

G prep_dpph Prepare 0.1 mM DPPH Solution in Methanol mix Mix DPPH Solution with Sample (or control/standard) prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the purified this compound. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: Mix the DPPH solution with the sample, control, or standard.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism.

Inhibition of the PI3K/Akt/mTOR Pathway

Delphinidin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4] By inhibiting this pathway, delphinidin can suppress cell survival and growth.

Inhibition of PI3K/Akt/mTOR Signaling by this compound

G D3G This compound PI3K PI3K D3G->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Activation of the AMPK Pathway

Delphinidin can activate the AMP-activated protein kinase (AMPK) signaling pathway.[2][5][6][7][8] AMPK is a key energy sensor that, when activated, can inhibit anabolic pathways and promote catabolic processes, including autophagy. This activation can also lead to the inhibition of the mTOR pathway.

Activation of AMPK Signaling by this compound

G D3G This compound AMPK AMPK D3G->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound activates the AMPK signaling pathway.

References

In Silico Prediction of Delphinidin 3-galactoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-galactoside, a prominent anthocyanin found in various pigmented fruits and vegetables, has garnered significant scientific interest for its potential health-promoting properties. As a member of the flavonoid family, it is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer activities. The advent of computational biology and in silico methodologies has provided a powerful avenue for the rapid and cost-effective prediction of the bioactivities of natural compounds like this compound. This technical guide provides an in-depth overview of the in silico approaches used to predict the biological activities of this compound, supplemented with detailed experimental protocols for in vitro validation and visualizations of relevant signaling pathways.

Predicted Bioactivities and Physicochemical Properties

In silico tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential biological activities.

ADMET and Physicochemical Properties

A comprehensive understanding of a molecule's ADMET profile is essential for its development as a therapeutic agent. Various online tools, such as SwissADME and pkCSM, utilize computational models to predict these properties based on the chemical structure of the compound. The predicted ADMET and physicochemical properties of this compound are summarized in the table below.

PropertyPredicted ValueTool/Database
Molecular FormulaC21H21O12+PubChem[1]
Molecular Weight465.38 g/mol PubChem[1]
Hydrogen Bond Donors9PubChem[1]
Hydrogen Bond Acceptors12PubChem[1]
Rotatable Bonds4PubChem[1]
Topological Polar Surface Area224 ŲPubChem[1]
Water Solubility0.85 g/LFooDB[2]
logP (o/w)0.93FooDB[2]
GI AbsorptionLowSwissADME
Blood-Brain Barrier PermeantNoSwissADME
P-glycoprotein SubstrateYesSwissADME
CYP1A2 inhibitorYesSwissADME
CYP2C19 inhibitorYesSwissADME
CYP2C9 inhibitorYesSwissADME
CYP2D6 inhibitorNoSwissADME
CYP3A4 inhibitorYesSwissADME
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
Oral Rat Acute Toxicity (LD50)2.586 mol/kgpkCSM
Skin SensitisationNopkCSM
Predicted Bioactivity Spectra

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The predictions are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

Predicted ActivityPaPi
Antioxidant0.8540.004
Anti-inflammatory0.7320.015
Antineoplastic0.6580.031
Tyrosinase inhibitor0.5210.048
Cyclooxygenase-2 inhibitor0.4890.062
Kinase inhibitor0.6120.025
Apoptosis agonist0.5880.039

Quantitative Bioactivity Data

The following table summarizes the available quantitative data from in silico and in vitro studies on the bioactivity of this compound and its aglycone, Delphinidin.

CompoundTarget/AssayBioactivity MetricValueReference
This compoundTyrosinase (Mushroom)IC5034.14 µM[3]
Delphinidin 3-glucosideTNF-α ReceptorBinding Energy-325.5 to -307.7 kcal/mol (complex with receptor)[4]
Delphinidin (aglycone)HER-2 (MDA-MB-453 cells)IC5041.42 µM[5]
Delphinidin (aglycone)HER-2 (BT-474 cells)IC5060.92 µM[5]
Delphinidin (aglycone)PEO1 ovarian cancer cellsIC50~40 µM[6]
Delphinidin (aglycone)SKOV3 ovarian cancer cellsIC50~60 µM[6]
Delphinidin (aglycone)COX-2Binding Energy> -10 kJ/mol[7]

In Silico Prediction Methodologies

The prediction of bioactivity for this compound primarily relies on molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target and estimates the strength of their interaction, typically represented as binding energy.

General Molecular Docking Workflow

Caption: A generalized workflow for in silico molecular docking studies.

Predicted Signaling Pathway Interactions

In silico studies and research on related anthocyanins suggest that this compound may exert its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Predicted Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In silico predictions suggest that this compound may inhibit this pathway by interacting with key components such as IKKβ and preventing the degradation of IκBα. This, in turn, would block the translocation of the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates p65_p50_IkBa p65/p50-IκBα Complex IKK->p65_p50_IkBa Phosphorylates IκBα IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkBa->IkBa Degradation of IκBα p65_p50_IkBa->p65_p50 Releases D3G This compound D3G->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to κB sites ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Predicted Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In silico evidence suggests that this compound may interfere with this pathway, potentially at the level of kinases like p38 MAPK, leading to downstream effects on gene expression related to cell cycle control and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 ERK_nuc ERK1/2 ERK->ERK_nuc Translocation p38_nuc p38 MAPK p38->p38_nuc Translocation D3G This compound D3G->p38 Inhibits? TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TranscriptionFactors Phosphorylates p38_nuc->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Apoptosis) TranscriptionFactors->GeneExpression

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Experimental Protocols for In Vitro Validation

The following protocols provide a framework for the experimental validation of the predicted bioactivities of this compound.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated as: [(LPS Control - Sample) / LPS Control] * 100.

  • The IC50 value can be determined from the dose-response curve.

Conclusion

The in silico prediction of this compound's bioactivity provides a valuable starting point for further research and development. The computational data presented in this guide, including its predicted ADMET properties, potential biological activities, and interactions with key signaling pathways, suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. The provided experimental protocols offer a foundation for the in vitro validation of these in silico predictions. Future studies should focus on confirming these predicted activities in more complex biological systems and ultimately in in vivo models to fully elucidate the therapeutic potential of this natural compound.

References

An In-Depth Technical Guide to Delphinidin 3-Galactoside and its Aglycone Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) and its glycosidic form, delphinidin 3-galactoside, are naturally occurring anthocyanins responsible for the vibrant blue and purple pigmentation in many fruits and vegetables.[1][2] Beyond their role as natural colorants, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5][6] This technical guide provides a comprehensive overview of the biochemical properties, biological activities, and underlying molecular mechanisms of delphinidin and this compound. It aims to serve as a resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. The evidence presented herein underscores the therapeutic potential of these anthocyanins and highlights areas for future investigation to translate preclinical findings into clinical applications.[3][4][5]

Biochemical Profile

Chemical Structure

Delphinidin is an anthocyanidin, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Its structure features a chromenylium (B1244687) (flavylium) ion with multiple hydroxyl groups, which are key to its biological activity.[7] this compound is a glycoside of delphinidin, where a galactose sugar moiety is attached at the C3 position of the C-ring.[8] This glycosylation significantly influences the compound's stability and bioavailability.[1][7]

Physicochemical Properties

The solubility and stability of delphinidin and its glycosides are highly dependent on factors such as pH, temperature, and light.[7] Anthocyanins are most stable in acidic conditions, which preserve their vibrant color. As the pH increases, they undergo structural transformations, leading to a loss of color and degradation.[7] The glycosylation in this compound generally enhances its stability compared to the aglycone form.[1] this compound is soluble in solvents like DMSO, acetone, and ethyl acetate.[9]

Biosynthesis

Delphinidin is synthesized in plants via the flavonoid biosynthesis pathway, starting from the precursors coumaroyl-CoA and malonyl-CoA.[7] A key enzyme, flavonoid-3',5'-hydroxylase (F3'5'H), is crucial for the production of delphinidin.[7] Following its synthesis, delphinidin is often glycosylated by enzymes like UDP-Glc flavonoid 3-O-glucosyl transferase (UF3GT) to form various glycosides, including this compound.[7]

Diagram 1: Simplified Delphinidin Biosynthesis Pathway Coumaroyl_CoA Coumaroyl-CoA + Malonyl-CoA Chalcone_Synthase Chalcone Synthase (CHS) Coumaroyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin Chalcone_Isomerase->Naringenin Flavanone_3_Hydroxylase Flavanone 3-Hydroxylase (F3H) Naringenin->Flavanone_3_Hydroxylase Dihydrokaempferol Dihydrokaempferol Flavanone_3_Hydroxylase->Dihydrokaempferol Flavonoid_3_5_Hydroxylase Flavonoid-3',5'-Hydroxylase (F3'5'H) Dihydrokaempferol->Flavonoid_3_5_Hydroxylase Dihydromyricetin Dihydromyricetin (Leucodelphinidin) Flavonoid_3_5_Hydroxylase->Dihydromyricetin Dihydroflavonol_4_Reductase Dihydroflavonol-4-Reductase (DFR) Dihydromyricetin->Dihydroflavonol_4_Reductase Leucodelphinidin Leucodelphinidin Dihydroflavonol_4_Reductase->Leucodelphinidin Anthocyanidin_Synthase Anthocyanidin Synthase (ANS) Leucodelphinidin->Anthocyanidin_Synthase Delphinidin Delphinidin (Aglycone) Anthocyanidin_Synthase->Delphinidin UFGT UDP-Glycosyltransferase (UFGT) Delphinidin->UFGT Delphinidin_Glycosides Delphinidin Glycosides (e.g., this compound) UFGT->Delphinidin_Glycosides

Diagram 1: Simplified Delphinidin Biosynthesis Pathway.

Biological Activities and Mechanisms of Action

Delphinidin and its glycosides exhibit a wide array of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties.[2][6]

Antioxidant Activity

Delphinidin is a potent antioxidant, a property conferred by the numerous hydroxyl groups on its structure that can donate electrons to neutralize reactive oxygen species (ROS).[6][10] It has been shown to be one of the most effective radical scavengers among common anthocyanidins.[11] While delphinidin itself is a powerful direct antioxidant, its degradation product, gallic acid, also contributes to the overall antioxidant effect by increasing intracellular glutathione (B108866) levels in cells.[10] Studies have demonstrated that delphinidin can directly scavenge superoxide (B77818) radicals.[11]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Delphinidin exerts anti-inflammatory effects by modulating key signaling pathways.[12] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13] The underlying mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[12][14] By inhibiting these pathways, delphinidin can downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][12][13]

Anticancer Properties

A significant body of preclinical evidence supports the anticancer potential of delphinidin and its glycosides.[3][4][5] Their mechanisms are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, and preventing angiogenesis (the formation of new blood vessels that supply tumors).[3]

  • Apoptosis Induction: Delphinidin has been shown to induce apoptosis in various cancer cell lines, including colon, prostate, and breast cancer.[1][13] This is often achieved through the activation of caspases, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[13]

  • Cell Cycle Arrest: Delphinidin can arrest the cell cycle, typically at the G2/M phase, thereby preventing cancer cells from dividing.[13]

  • Modulation of Signaling Pathways: The anticancer effects of delphinidin are mediated by its influence on several critical signaling pathways:

    • PI3K/Akt/mTOR: This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Delphinidin can suppress this pathway, leading to anticancer effects.[3][15]

    • MAPK (ERK, JNK, p38): Delphinidin can inhibit the phosphorylation of ERK, JNK, and p38, which are involved in cell proliferation and metastasis.[3][14]

    • NF-κB: By inhibiting the NF-κB pathway, delphinidin can reduce inflammation-driven cancer progression and enhance apoptosis.[1][14]

    • Wnt/β-catenin: Delphinidin has been found to downregulate the expression of β-catenin and inhibit its nuclear translocation, thereby suppressing the growth of certain cancer cells.[1][3]

Neuroprotective and Cardioprotective Effects

Emerging research suggests that delphinidin and its glycosides possess neuroprotective properties, potentially by reducing oxidative stress and neuroinflammation.[2][16] this compound has been shown to cross the blood-brain barrier, indicating its potential for treating neurological disorders.[7] In the context of cardiovascular health, these compounds may offer protection by inhibiting platelet activation, reducing oxidative stress in endothelial cells, and improving lipid profiles.[2][17][18]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The bioavailability of anthocyanins is generally low. The sugar moiety plays a crucial role in their absorption and metabolism.[7] Glycosides like this compound are often absorbed intact.[19] Studies have shown that the galactoside form of delphinidin has higher bioavailability compared to its glucoside and arabinoside counterparts.[6][7] After oral administration, delphinidin glycosides can be detected in the plasma and urine.[19] For instance, in a human study, the maximum plasma concentration (Cmax) of delphinidin 3-glucoside was observed approximately 1 to 2 hours after consumption.[3][19] The metabolism of delphinidin can lead to the formation of various metabolites, including glucuronide conjugates and degradation products like gallic acid.[3][10]

Quantitative Data

Table 1: In Vitro Anticancer Activity of Delphinidin and its Glycosides
CompoundCancer Cell LineEffectIC50 Value (µM)Reference
DelphinidinHL-60 (Leukemia)Inhibition of enzyme activity1.9[1]
DelphinidinMDA-MB-453 (Breast Cancer)Inhibition of cell proliferation40[1]
DelphinidinBT-474 (Breast Cancer)Inhibition of cell proliferation100[1]
DelphinidinSKOV3 (Ovarian Cancer)Inhibition of cell growth50-200 (dose-dependent)[6]
DelphinidinPC-3 (Prostate Cancer)Suppression of cell growthDose-dependent[1]
Table 2: Pharmacokinetic Parameters of Delphinidin Glycosides
CompoundSpeciesDoseCmax (nmol/L)Tmax (h)Bioavailability (%)Reference
Delphinidin 3-O-galactosideHuman---0.48[3]
Delphinidin 3-O-glucoside (D3G)Human-21.39 - 63.551.0 ± 0.30.14[3]
Delphinidin 3-O-arabinosideHuman---0.14[3]
Delphinidin 3-O-rutinoside (D3R)Human2.75 µmol/kg73.4 ± 35.01.25 - 1.75-[19]
Delphinidin 3-O-glucoside (D3G)Human1.04 µmol/kg22.7 ± 12.41.25 - 1.75-[19]
Delphinidin 3-O-rutinoside (D3R)Rat800 µmol/kg580 ± 4100.5 - 2.0-[19]

Key Experimental Protocols

Extraction and Isolation of Delphinidin from Plant Material (e.g., Eggplant Peel)

This protocol provides a general method for the extraction and purification of delphinidin.[20]

  • Preparation: Air-dry and grind eggplant peels into a fine powder.

  • Extraction: Macerate the powder in a solution of methanol (B129727) or ethanol (B145695) containing a small percentage of hydrochloric acid (e.g., 2% HCl) to stabilize the anthocyanins.[21] Perform the extraction overnight or use ultrasonication to improve efficiency.[22]

  • Filtration and Concentration: Filter the mixture to remove solid residues. Concentrate the resulting extract using a rotary evaporator at 40°C.[21]

  • Purification (Column Chromatography):

    • Pack a column with a suitable stationary phase, such as silica (B1680970) gel.[20]

    • Load the concentrated extract onto the column.

    • Elute the compounds using a gradient of solvents, for example, a mixture of ethyl acetate, formic acid, and water.

    • Collect the fractions and monitor them using thin-layer chromatography (TLC) or HPLC.

  • Identification and Characterization: Analyze the purified fractions using HPLC, UV-Vis spectroscopy, and mass spectrometry to confirm the identity and purity of delphinidin.[7][20]

Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of delphinidin on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of delphinidin or this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in protein expression and phosphorylation in response to treatment.

  • Protein Extraction: Treat cells with delphinidin as described above. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Signaling Pathway and Workflow Visualizations

Diagram 2: Experimental Workflow for Extraction and Analysis cluster_analysis Analysis and Characterization cluster_bioassays Biological Activity Assays Plant_Material Plant Material (e.g., Berries, Eggplant Peel) Extraction Extraction (Solvent-based, e.g., Acidified Methanol) Plant_Material->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Isolated_Compound Isolated Delphinidin/ This compound Purification->Isolated_Compound HPLC HPLC Isolated_Compound->HPLC Identification MS Mass Spectrometry Isolated_Compound->MS Identification UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Identification In_Vitro In Vitro Assays (Cell Culture) Isolated_Compound->In_Vitro Functional Testing In_Vivo In Vivo Assays (Animal Models) Isolated_Compound->In_Vivo Functional Testing

Diagram 2: Experimental Workflow for Extraction and Analysis.

Diagram 3: Delphinidin's Inhibition of the NF-κB Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates Delphinidin Delphinidin Delphinidin->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex in Cytoplasm) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation NFkB_active NF-κB (Active) Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) NFkB_active->Gene_Expression Binds to DNA Inflammation Inflammation Gene_Expression->Inflammation

Diagram 3: Delphinidin's Inhibition of the NF-κB Pathway.

Diagram 4: Delphinidin's Impact on the PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Delphinidin Delphinidin Delphinidin->PI3K Inhibits Delphinidin->Akt Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Diagram 4: Delphinidin's Impact on the PI3K/Akt/mTOR Pathway.

Conclusion and Future Perspectives

Delphinidin and its glycoside, this compound, are promising natural compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and anticancer activities, supported by a growing understanding of their molecular mechanisms, position them as strong candidates for further research and development.[3][4][5] The ability of delphinidin to modulate multiple key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, highlights its pleiotropic effects against complex diseases like cancer.

Despite the wealth of preclinical data, several challenges remain. The low bioavailability of anthocyanins is a major hurdle for their clinical application.[7] Future research should focus on developing novel delivery systems, such as nanoformulations, to enhance their stability and absorption.[7] Furthermore, while many studies have been conducted in vitro and in animal models, more robust human clinical trials are necessary to validate the efficacy and safety of delphinidin and its glycosides for disease prevention and treatment.[3][4][5] A deeper investigation into the specific roles of the aglycone versus its various glycosidic forms will also be crucial in optimizing their therapeutic use. Continued exploration of these potent natural molecules holds great promise for the development of new functional foods, dietary supplements, and therapeutic agents.[3][4][5]

References

The Intricate Dance of Sugars: A Technical Guide to the Glycosylation of Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a prominent anthocyanidin responsible for the deep blue and purple hues in many fruits and flowers, is rarely found in its free aglycone form in nature. Its stability, bioavailability, and biological activity are profoundly influenced by glycosylation—the enzymatic attachment of sugar moieties. This technical guide delves into the core principles of delphinidin glycosylation, providing a comprehensive overview for researchers and professionals in drug development and the natural products industry.

The Glycosylation Landscape of Delphinidin

Glycosylation of delphinidin primarily occurs at the C3 hydroxyl group on the C-ring, with further glycosylation possible at the C5, C7, C3', and C5' positions. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs), which transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the delphinidin aglycone or a partially glycosylated form.

The most common sugar residues attached to delphinidin include glucose, galactose, rhamnose, arabinose, and xylose.[1] These can be attached as monosaccharides, disaccharides (e.g., rutinose), or even more complex oligosaccharide chains.[1] The specific pattern of glycosylation is determined by the plant species and the array of specific GTs it expresses.

Common Delphinidin Glycosides:
  • Delphinidin-3-O-glucoside (Myrtillin): One of the most widespread delphinidin glycosides.

  • Delphinidin-3-O-rutinoside (Tulipanin): A common disaccharide derivative found in sources like blackcurrants.[1]

  • Delphinidin-3-O-galactoside: Frequently found in blueberries.[1]

  • Delphinidin-3-O-arabinoside: Another common glycoside in blueberries.[1]

  • Delphinidin-3,5-di-O-glucoside: A diglucoside found in various flowers.

  • Nasunin: A complex acylated glycoside found in eggplant peels, consisting of delphinidin-3-(p-coumaroylrutinoside)-5-glucoside.

Quantitative Distribution of Delphinidin Glycosides

The concentration of delphinidin glycosides varies significantly among different plant sources. The following tables summarize the quantitative data for some of the most common delphinidin glycosides in various fruits and vegetables.

Table 1: Concentration of Delphinidin-3-O-glucoside in Various Foods

Food SourceMean Content (mg/100g FW)Min Content (mg/100g FW)Max Content (mg/100g FW)Reference(s)
Blackcurrant, raw86.6854.20113.21[2]
Highbush blueberry, raw8.080.8112.64[2]
Lowbush blueberry, raw15.174.9525.99[2]
Grape (Black)2.630.0010.93[2]
Common bean (Black), raw14.5014.5014.50[3]
Red raspberry, raw0.210.002.98[2]
Pomegranate juice1.36 mg/100mL0.01 mg/100mL9.52 mg/100mL[2]

Table 2: Concentration of Other Delphinidin Glycosides in Blueberries (mg/100g Dry Weight)

Blueberry SourceDelphinidin-3-O-galactosideDelphinidin-3-O-arabinosideTotal AnthocyaninsReference(s)
Uruguay2981421,570[1]
Poland5412442,242[1]
Germany5432502,762[1]

Biosynthesis and Enzymatic Control

The glycosylation of delphinidin is an integral part of the broader anthocyanin biosynthesis pathway, which takes place in the cytoplasm of plant cells.

Delphinidin_Glycosylation_Pathway cluster_precursors DFR Dihydroflavonol 4-Reductase (DFR) Leucodelphinidin Leucodelphinidin DFR->Leucodelphinidin ANS Anthocyanidin Synthase (ANS) Delphinidin Delphinidin (Aglycone) ANS->Delphinidin UF3GT UDP-glucose: Flavonoid 3-O- Glucosyltransferase (UF3GT) D3G Delphinidin-3-O-glucoside UF3GT->D3G UDP-Glucose GTs Other Glucosyltransferases (e.g., 5GT, 3'GT) ComplexGlycosides Complex Delphinidin Glycosides GTs->ComplexGlycosides UDP-Sugars Dihydromyricetin Dihydromyricetin

Caption: Biosynthetic pathway of delphinidin glycosylation.

The key enzyme initiating the glycosylation of delphinidin is UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT).[1] This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the delphinidin aglycone, forming the stable delphinidin-3-O-glucoside.[1] Further glycosylation events are catalyzed by other specific glucosyltransferases, such as anthocyanin 5-O-glucosyltransferase (5GT) and anthocyanin 3'-O-glucosyltransferase (3'GT), leading to the vast diversity of delphinidin glycosides found in nature.

Experimental Protocols

Extraction and Purification of Delphinidin Glycosides

Objective: To extract and isolate delphinidin glycosides from plant material for subsequent analysis.

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material (e.g., berry skins, flower petals) and grind into a fine powder.

  • Extraction: Macerate the powdered material in an acidified solvent, such as methanol (B129727) with 0.1% to 2.0% hydrochloric acid (HCl) or formic acid.[4] The acidic conditions are crucial for maintaining the stability of the flavylium (B80283) cation of anthocyanins. Sonication or overnight extraction at low temperatures can enhance extraction efficiency.[5]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure at a temperature below 40°C to avoid degradation.

  • Purification:

    • Solid-Phase Extraction (SPE): Utilize C18 cartridges to purify the anthocyanin fraction. Condition the cartridge with methanol, followed by acidified water. Load the concentrated extract, wash with acidified water to remove sugars and other polar compounds, and then elute the anthocyanins with acidified methanol.

    • Column Chromatography: For larger scale purification, employ column chromatography with resins like Amberlite XAD-7 or Sephadex LH-20.

Extraction_Workflow PlantMaterial Plant Material (Freeze-dried, Powdered) Extraction Extraction (Acidified Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (SPE or Column Chromatography) Concentration->Purification PurifiedExtract Purified Delphinidin Glycoside Extract Purification->PurifiedExtract

Caption: General workflow for extraction and purification.

Structural Elucidation by HPLC-MS and NMR

Objective: To identify and quantify individual delphinidin glycosides within a purified extract.

Methodology:

  • High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS):

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution system. A typical mobile phase consists of (A) acidified water (e.g., with 0.1-5% formic acid) and (B) an organic solvent like acetonitrile (B52724) or methanol.[6][7] The gradient starts with a high percentage of A, gradually increasing the proportion of B to elute compounds of increasing hydrophobicity.

    • DAD Detection: Monitor the eluent at a wavelength of approximately 520 nm for the detection of anthocyanins.

    • MS/MS Analysis: Employ electrospray ionization (ESI) in positive ion mode. The parent mass ion [M]+ of the glycoside is first detected. Subsequent fragmentation (MS²) will result in a characteristic neutral loss of the sugar moiety (e.g., 162 Da for a hexose (B10828440) like glucose), revealing the mass of the delphinidin aglycone (m/z 303).[8] Further fragmentation (MS³) of the aglycone can confirm its identity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the highly purified glycoside in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD).

    • 1D NMR (¹H and ¹³C):

      • The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the delphinidin core and the anomeric proton of the sugar, which typically appears as a doublet.[9] The coupling constant (J-value) of the anomeric proton can help determine the anomeric configuration (α or β).[10]

      • The ¹³C NMR spectrum will show distinct signals for all carbons in the molecule, including the carbonyl carbon (C4) of the C-ring.[9]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and determining the linkage position of the sugar to the aglycone. For instance, an HMBC correlation between the anomeric proton of the sugar and a carbon of the delphinidin core will confirm the glycosylation site.

Glucosyltransferase Enzyme Assay

Objective: To determine the activity of a glucosyltransferase enzyme involved in delphinidin glycosylation.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

    • The acceptor substrate (e.g., delphinidin or a delphinidin glucoside).

    • The sugar donor (e.g., UDP-glucose).

    • The enzyme preparation (e.g., a recombinant protein or a purified plant extract).

    • May include stabilizing agents like sodium ascorbate.[11]

  • Incubation: Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 1-2 hours).[11][12]

  • Reaction Termination: Stop the reaction by adding an organic solvent like acidified methanol.[11]

  • Analysis: Analyze the reaction products by HPLC. The formation of the glycosylated product is monitored by the appearance of a new peak with a different retention time compared to the substrate. Quantification of the product peak allows for the determination of enzyme activity.

Modulation of Signaling Pathways by Delphinidin Glycosides

Glycosylation can influence the interaction of delphinidin with cellular targets, thereby modulating various signaling pathways. While much of the research has focused on the aglycone, evidence is emerging for the specific roles of glycosylated forms.

Signaling_Pathways D3R Delphinidin-3-rutinoside GPR G-protein coupled receptors (e.g., GPR40/120) D3R->GPR IP3R IP3 Receptor GPR->IP3R activates Ca_release Intracellular Ca²⁺ Release IP3R->Ca_release CaMKII CaMKII Ca_release->CaMKII activates GLP1 GLP-1 Secretion CaMKII->GLP1 stimulates

Caption: Delphinidin-3-rutinoside stimulates GLP-1 secretion.[13][14]

For instance, delphinidin-3-rutinoside has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in murine intestinal L-cells.[13] This effect is mediated through a G-protein coupled receptor, leading to intracellular calcium mobilization and the activation of the Ca²+/calmodulin-dependent kinase II (CaMKII) pathway.[13][14]

Delphinidin and its glycosides have also been implicated in the modulation of key signaling pathways involved in cancer and inflammation, such as:

  • PI3K/Akt/mTOR: Inhibition of this pathway can suppress cell proliferation and induce apoptosis.[1][15]

  • MAPK (p38, JNK, ERK): Modulation of these pathways can affect cell growth, differentiation, and apoptosis.[16]

  • NF-κB: Inhibition of NF-κB signaling can reduce inflammation and a pro-survival response in cancer cells.[17][18]

  • Wnt/β-catenin: Downregulation of this pathway can inhibit cancer cell growth.[19]

The presence and type of sugar moiety can influence the extent to which these pathways are affected, highlighting the importance of studying the specific biological activities of individual delphinidin glycosides.

This guide provides a foundational understanding of the glycosylation of delphinidin. Further research into the specific roles of the vast array of delphinidin glycosides will undoubtedly uncover novel therapeutic and nutraceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Delphinidin 3-Galactoside from Bilberry (Vaccinium myrtillus L.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a prominent anthocyanin found in bilberries (Vaccinium myrtillus L.), contributing significantly to their deep color and potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the extraction of delphinidin 3-galactoside from bilberry, tailored for research, and drug development applications. The protocols outlined below cover various extraction techniques, from conventional solvent-based methods to advanced green technologies.

Data Presentation: Quantitative Analysis of Anthocyanins in Bilberry

The concentration of this compound and other anthocyanins in bilberry can vary depending on the extraction method and the source of the fruit. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction efficiencies.

Table 1: Anthocyanin Content in Bilberry Fruit

AnthocyaninConcentration Range (mg/100g Fresh Weight)Key Findings
Total Anthocyanins300 - 1017[1][2]Bilberries have a significantly higher anthocyanin content compared to blueberries.[1]
This compoundMajor anthocyanin[1]One of the principal anthocyanins found in bilberries.[1]
Delphinidin 3-glucosideMajor anthocyanin[1]Often present in high concentrations alongside the galactoside form.[1]
Cyanidin 3-glucosideMajor anthocyanin[2]Another key anthocyanin contributing to the overall profile.

Table 2: Comparison of Extraction Methods for Bilberry Anthocyanins

Extraction MethodKey ParametersRelative Yield/EfficiencyNotes
Conventional Solvent ExtractionMethanol (B129727), Ethanol (B145695), Water (often acidified)[3]Good yields, widely used.Acidification helps stabilize anthocyanins.
Ultrasound-Assisted Extraction (UAE)Lower temperatures (e.g., <35°C), shorter time.[4]Higher yields in less time compared to conventional methods.[5]A green technology that reduces solvent and energy consumption.[5]
Microwave-Assisted Extraction (MAE)Rapid heating.High yields, significantly reduced extraction time.[5]Efficient for rapid screening of samples.
Supercritical/Subcritical CO2 ExtractionCO2 with a co-solvent (e.g., 10% ethanol).Selective extraction of certain anthocyanins.[6]Environmentally friendly method. Subcritical CO2 was found to selectively extract cyanidin-3-O-glucoside and cyanidin-3-O-arabinoside.[6]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol describes a standard method for extracting this compound using an acidified solvent.

Materials:

  • Fresh or frozen bilberries

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) or Formic acid

  • Grinder or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Sample Preparation: Homogenize fresh or frozen bilberries into a fine powder or puree.

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 10 g) and place it in a flask.

    • Add an acidified solvent (e.g., methanol with 1% HCl or 80% ethanol with 1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture for 2-4 hours at room temperature, protected from light.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant.

    • Repeat the extraction process on the remaining solid residue to maximize yield.

  • Solvent Removal: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with C18 cartridges to isolate the anthocyanin fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

Materials:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Sample Preparation: Prepare the bilberry sample as described in Protocol 1.

  • Extraction:

    • Place the flask containing the sample and acidified solvent into an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., below 35°C) to prevent degradation of anthocyanins.[4]

  • Separation and Solvent Removal: Follow steps 3 and 4 from Protocol 1.

Protocol 3: Supercritical/Subcritical CO2 Extraction

This protocol is a green alternative that uses carbon dioxide as the primary solvent.

Materials:

  • Freeze-dried and ground bilberries

  • Supercritical Fluid Extraction (SFE) system

  • Ethanol (as co-solvent)

Procedure:

  • Sample Preparation: Use freeze-dried and finely ground bilberry powder to increase the surface area for extraction.

  • Extraction:

    • Load the ground bilberry sample into the extraction vessel of the SFE system.

    • Set the extraction parameters. For subcritical CO2 extraction, typical conditions might be a pressure of 10-15 MPa and a temperature of 35-50°C.

    • Introduce CO2 with a co-solvent, such as 10% ethanol, to enhance the extraction of polar compounds like anthocyanins.[6]

    • The extraction is typically run for 1-2 hours.

  • Collection: The extract is collected in a separator where the pressure and temperature are lowered, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Purification Bilberries Fresh/Frozen Bilberries Homogenization Homogenization (Grinding/Blending) Bilberries->Homogenization Extraction_Step Extraction (Conventional, UAE, or MAE) Homogenization->Extraction_Step Solvent Acidified Solvent (e.g., Methanol/Ethanol + Acid) Solvent->Extraction_Step Centrifugation Centrifugation/Filtration Extraction_Step->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Residue Solid Residue Centrifugation->Residue Evaporation Solvent Evaporation (Rotary Evaporator) Supernatant->Evaporation Purification Purification (e.g., SPE) Evaporation->Purification Final_Product This compound Rich Extract Purification->Final_Product

Caption: A generalized workflow for the extraction of this compound from bilberries.

Signaling Pathways Modulated by Delphinidin

Delphinidin and its glycosides have been shown to modulate several key signaling pathways implicated in various diseases, making them attractive candidates for drug development.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway Delphinidin_PI3K Delphinidin PI3K PI3K Delphinidin_PI3K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Survival & Growth mTOR->Cell_Growth Delphinidin_AMPK Delphinidin AMPK AMPK Delphinidin_AMPK->AMPK Autophagy Autophagy AMPK->Autophagy NOX NADPH Oxidase (NOX) AMPK->NOX ROS ROS Production NOX->ROS Delphinidin_MAPK Delphinidin MAPK MAPK (ERK, p38, JNK) Delphinidin_MAPK->MAPK Inflammation Inflammation & Proliferation MAPK->Inflammation

References

Application Note: Protocol for the Isolation of Delphinidin 3-galactoside from Hibiscus sabdariffa L. Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hibiscus sabdariffa L., commonly known as roselle, is renowned for the vibrant red color of its calyces, which is attributed to a high concentration of anthocyanins.[1] These water-soluble pigments are of significant interest due to their potential as natural colorants and their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] The primary anthocyanins in Hibiscus sabdariffa are typically delphinidin-3-O-sambubioside and cyanidin-3-O-sambubioside.[4][5][6] Minor anthocyanins, including delphinidin-3-O-glucoside, are also present.[5][7][8] This protocol details a comprehensive methodology for the extraction, purification, and isolation of the specific anthocyanin Delphinidin 3-galactoside, a related glycoside, from hibiscus flowers. The procedure is designed for researchers aiming to obtain a purified sample for analytical, pharmacological, or drug development studies.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • 1.1. Sourcing and Drying: Obtain dried calyces of Hibiscus sabdariffa L. from a reputable supplier. Ensure the material is free of contaminants. Sun or air drying is a common practice.

  • 1.2. Grinding: Grind the dried calyces into a fine powder (e.g., 40-60 mesh size) using a laboratory mill or a mortar and pestle.[1] This increases the surface area for solvent interaction, enhancing extraction efficiency.

  • 1.3. Storage: Store the powdered material in an airtight, opaque container at low temperature (e.g., 4°C or -20°C) to prevent degradation of anthocyanins from light and heat.

Extraction of Crude Anthocyanin Mixture

This protocol employs an acidified solvent extraction method, which is effective for liberating and stabilizing anthocyanins from the plant matrix. Ultrasound-assisted extraction is presented as an efficient alternative.

  • 2.1. Standard Method: Acidified Solvent Extraction

    • a. Weigh 100 g of powdered hibiscus calyces and place into a suitable flask (e.g., 2 L Erlenmeyer flask).

    • b. Add 1 L of an acidified solvent. A mixture of ethanol (B145695) and water, acidified with a small amount of acid, is highly effective.[3][9] For example, use 80% ethanol in water containing 2% lactic acid or 50% ethanol in water containing 1% HCl.[9]

    • c. Macerate the mixture by stirring or shaking for 4-24 hours at room temperature (20-25°C), protected from light.[1]

    • d. Separate the extract from the solid plant material by vacuum filtration through Whatman No. 1 filter paper.

    • e. Collect the filtrate (the crude anthocyanin extract). The solid residue can be re-extracted to maximize yield.

  • 2.2. Alternative Method: Ultrasound-Assisted Extraction (UAE)

    • a. Place 500 mg of hibiscus powder in a 50 mL tube.[10]

    • b. Add 50 mL of 80:20 ethanol:water solvent.[10]

    • c. Place the tube in an ultrasonic bath and sonicate for 20 minutes at 30°C.[10]

    • d. After extraction, cool the flask and filter the extract as described in step 2.1.d.

  • 2.3. Solvent Removal

    • Concentrate the crude extract using a rotary evaporator under vacuum at a temperature not exceeding 40°C to remove the ethanol.[11] This yields a concentrated aqueous extract rich in anthocyanins.

Purification of this compound

Purification involves a multi-step process to remove non-anthocyanin compounds and then to separate the target this compound from other structurally similar anthocyanins.

  • 3.1. Solid-Phase Extraction (SPE) for Cleanup

    • a. Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then with acidified water (e.g., water with 0.1% HCl).

    • b. Load the concentrated aqueous extract onto the C18 cartridge. Anthocyanins will adsorb to the stationary phase, while sugars, organic acids, and other polar impurities will pass through.[12]

    • c. Wash the cartridge with acidified water to remove any remaining impurities.

    • d. Elute the purified anthocyanin fraction from the cartridge using acidified methanol (e.g., methanol with 0.1% TFA).[5]

    • e. Evaporate the methanol from the eluted fraction under vacuum to yield a purified, mixed-anthocyanin powder.

  • 3.2. Preparative High-Performance Liquid Chromatography (HPLC) for Isolation Preparative HPLC is required to isolate this compound from other anthocyanins like Delphinidin 3-sambubioside and Delphinidin 3-glucoside.

    • a. Sample Preparation: Dissolve the purified anthocyanin powder from step 3.1.e in the HPLC mobile phase A. Filter the solution through a 0.45 µm syringe filter before injection.[13]

    • b. Chromatographic Conditions:

      • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

      • Mobile Phase A: Water/formic acid (e.g., 95:5, v/v).

      • Mobile Phase B: Acetonitrile/formic acid (e.g., 95:5, v/v).

      • Detection: Diode Array Detector (DAD) set at 520 nm for anthocyanin detection.[14][15]

      • Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min).

      • Gradient: Develop a linear gradient to separate the different glycosides. A shallow gradient is often necessary. For example: 5-20% B over 40 minutes. The exact gradient should be optimized based on analytical-scale separations.

    • c. Fraction Collection: Collect the fractions corresponding to the HPLC peak of this compound, as identified by analytical HPLC-MS.

    • d. Post-Purification: Combine the collected fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid powder.

Identification and Quantification

The identity and purity of the isolated compound must be confirmed.

  • 4.1. High-Performance Liquid Chromatography (HPLC-DAD): Analyze the isolated fraction using an analytical C18 column. Purity is determined by the presence of a single peak at the expected retention time, with a characteristic anthocyanin spectrum (λmax ≈ 520-530 nm).[5]

  • 4.2. Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity by comparing the mass-to-charge ratio (m/z) of the isolated compound with the theoretical mass of this compound.

  • 4.3. Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed on the purified sample.[6]

Data Presentation

Table 1: Comparison of Anthocyanin Yield from Hibiscus sabdariffa using Different Extraction Solvents. This table summarizes the total anthocyanin content (TAC) obtained using various extraction media, providing a basis for solvent selection.

Extraction Solvent SystemTotal Anthocyanin Content (mg/100g dry weight)Reference
80% Ethanol with 2% Lactic Acid725.91[9]
50% Ethanol with 1% HCl685.78[9]
2% Acetic Acid634.90[9]
Subcritical Water Extraction (after ScCO2)1224.61[16]
Ethanol with 1.5 N HCl1638.17 (mg/100ml)[4]

Table 2: Typical Parameters for Analytical HPLC for Anthocyanin Profiling. This table provides a starting point for developing both analytical and preparative HPLC methods.

ParameterSpecificationReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[10][14]
Mobile Phase A: Acetonitrile, B: Formic Acid solution[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 25°C[10]
Detection Wavelength 520 - 530 nm[5][14]
Injection Volume 10 - 20 µL-
Quantification LOD 6.25 µg/mL (for Delphinidin 3-glucoside)[14]

Mandatory Visualization

G Figure 1: Experimental Workflow for Isolation start Dried Hibiscus Calyces grind Grinding to Fine Powder start->grind extract Extraction (Acidified Ethanol) grind->extract filter Filtration extract->filter evap1 Solvent Evaporation (Rotary Evaporator) filter->evap1 Crude Extract spe SPE Purification (C18 Cartridge) evap1->spe hplc Preparative HPLC (C18 Column) spe->hplc Purified Anthocyanins collect Fraction Collection hplc->collect final Isolated Delphinidin 3-galactoside collect->final analysis Analysis (HPLC-MS, NMR) final->analysis

Caption: Figure 1: Experimental Workflow for Isolation.

G Figure 2: Antioxidant Action of Delphinidin ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage Neutral Neutralization ROS->Neutral scavenged by D3G This compound (Antioxidant) D3G->Neutral donates electron Cell Cellular Components (DNA, Proteins, Lipids) Damage->Cell attacks Protection Cellular Protection Neutral->Protection Protection->Cell shields

References

Application Notes and Protocols for Delphinidin 3-galactoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, including blueberries, blackcurrants, and eggplants. As a member of the flavonoid family, it exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest in the fields of nutrition, pharmacology, and drug development. These application notes provide detailed information and protocols for the use of this compound as an analytical standard for in vitro studies.

Physicochemical Properties and Stability

This compound is a water-soluble pigment. Its stability is highly dependent on factors such as pH, temperature, and light exposure.[1][2] It is most stable in acidic conditions (pH < 3), appearing red, while it becomes unstable and degrades in neutral to alkaline conditions, where it may appear bluish or colorless before degrading into smaller phenolic compounds.[1] For use as an analytical standard, it is crucial to prepare fresh solutions and protect them from light and high temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₁O₁₂⁺[3]
Molecular Weight 465.39 g/mol N/A
CAS Number 28500-00-7N/A
Appearance Dark, bluish powder[4]
Solubility Soluble in water, methanol (B129727), ethanol, DMSO, and acetone.[1][4]
Storage Temperature -20°C[4]

Table 2: Stability of this compound under Various Conditions

ConditionObservationSource
Acidic pH (pH 1-3) Highly stable, appears red.[1][1]
Neutral to Alkaline pH (pH > 4) Unstable, color changes from purple to blue and then colorless upon degradation.[1][1]
Elevated Temperature Degradation rate increases with temperature.[1][5]
Light Exposure Prone to degradation; should be stored in the dark.[2][5]
Copigmentation Stability can be enhanced by the presence of other phenolic compounds, such as gallic acid.[2][2]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

This compound can be quantified using reverse-phase HPLC with UV-Vis detection. The following protocol provides a general guideline for its analysis.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound stock solution (e.g., in methanol) Working_Std Prepare serial dilutions for calibration curve Standard->Working_Std Injection Inject sample/standard onto HPLC column Working_Std->Injection Sample Extract sample and dilute in mobile phase Sample->Injection Separation Isocratic or gradient elution Injection->Separation Detection UV-Vis detection (e.g., 520 nm) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Peak_Area Integrate peak area Chromatogram->Peak_Area Quantification Quantify using calibration curve Peak_Area->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Extract the sample containing this compound with an appropriate solvent (e.g., acidified methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 5% formic acid in water and (B) 100% methanol is commonly used. The specific gradient will depend on the sample matrix.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 520 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention time for delphinidin-3-O-galactoside will vary depending on the exact HPLC conditions, but it typically elutes after delphinidin-3-O-glucoside due to the different sugar moiety.[6]

In Vitro Biological Activity Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_Sol Prepare DPPH solution in methanol Mix Mix DPPH solution with standard or control DPPH_Sol->Mix Standard_Sol Prepare this compound solutions of varying concentrations Standard_Sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the standard solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the standard that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Table 3: Antioxidant Activity of Delphinidin and Related Compounds

CompoundAssayIC50 ValueSource
DelphinidinDPPHVaries (typically in the low µg/mL range)[4][7][8]
This compoundDPPHExpected to be a potent antioxidantN/A
Ascorbic Acid (Standard)DPPHVaries (typically in the low µg/mL range)[7]
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway Involvement

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

Delphinidin has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] It can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression D3G This compound D3G->IKK Inhibits DNA DNA NFkB_n->DNA DNA->ProInflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Delphinidin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[11] It can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby affecting downstream cellular responses.[10][11]

MAPK_Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Growth_Factors->Receptor JNK_path JNK Pathway Growth_Factors->JNK_path p38_path p38 Pathway Growth_Factors->p38_path RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_path->Apoptosis p38_path->Apoptosis D3G This compound D3G->RAF Inhibits D3G->JNK_path Inhibits D3G->p38_path Inhibits

Caption: this compound modulates the MAPK signaling pathway.

Table 4: Inhibitory Concentrations (IC50) of Delphinidin in Biological Assays

Cell LineTarget/AssayIC50 ValueSource
MDA-MB-453 (Breast Cancer)Cell Viability41.42 µM[9]
BT-474 (Breast Cancer)Cell Viability60.92 µM[9]
Various Cancer Cell LinesNF-κB ActivationVaries (µM range)[12][13]

Conclusion

This compound is a valuable analytical standard for researchers investigating the biological activities of anthocyanins. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a promising candidate for further research in drug discovery and development. The protocols and data presented in these application notes provide a foundation for the accurate and reliable use of this compound in in vitro studies. Proper handling and storage, particularly concerning its sensitivity to pH, light, and temperature, are essential for maintaining its integrity as an analytical standard.

References

Delphinidin 3-Galactoside: A Comprehensive Guide to its Applications in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816) 3-galactoside, a prominent anthocyanin, is a natural pigment responsible for the deep red, purple, and blue hues of many fruits and vegetables, particularly berries. Beyond its coloring properties, this bioactive compound has garnered significant interest in the fields of food science and nutrition due to its potent antioxidant, anti-inflammatory, and other health-promoting activities. This document provides detailed application notes and protocols for researchers and professionals interested in harnessing the potential of delphinidin 3-galactoside in food and drug development.

Application as a Natural Food Colorant

This compound offers a vibrant and natural alternative to synthetic food dyes. Its application is particularly relevant in acidic food matrices where it exhibits a red to purplish hue.

Application Note:

Yogurt and other fermented dairy products are excellent vehicles for this compound. The acidic environment of yogurt (typically pH 4.0-4.5) helps to stabilize the flavylium (B80283) cation form of the anthocyanin, which is responsible for its color. However, the stability of the color can be affected by processing, storage conditions, and the presence of other ingredients. Encapsulation techniques, such as spray-drying with carriers like maltodextrin, can significantly improve the stability of this compound in food systems[1][2].

Protocol for Incorporation into Yogurt:

Objective: To incorporate a this compound-rich extract into yogurt as a natural colorant and to assess its stability.

Materials:

  • Plain yogurt base (pre-fermentation)

  • This compound extract (e.g., from blueberries or blackcurrants)

  • Spray-dried encapsulated this compound (optional)

  • pH meter

  • Colorimeter (e.g., Minolta Chroma Meter)

  • Spectrophotometer

  • Refrigerator (4°C)

Procedure:

  • Extract Preparation: Prepare a concentrated this compound extract from a suitable botanical source. The extraction can be performed using a mixture of ethanol (B145695) and water acidified with a food-grade acid like citric acid[2].

  • Incorporation:

    • Method A (Direct Addition): Add the liquid extract to the plain yogurt base before fermentation. Start with concentrations ranging from 0.5% to 2.0% (w/w) of the yogurt base[1].

    • Method B (Post-Fermentation): Gently stir the liquid extract or the spray-dried powder into the fermented yogurt. This method can help preserve the anthocyanin from potential degradation during fermentation.

  • Fermentation: Ferment the yogurt according to standard procedures until the desired pH is reached.

  • Storage: Store the colored yogurt in opaque containers at 4°C for a period of up to 28 days[1].

  • Analysis:

    • Color Measurement: At regular intervals (e.g., day 0, 7, 14, 21, 28), measure the color of the yogurt using a colorimeter to determine L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

    • Anthocyanin Content: Determine the total monomeric anthocyanin content using the pH differential method at each time point to assess degradation[1].

    • pH and Acidity: Monitor the pH and titratable acidity of the yogurt throughout the storage period.

Expected Outcome: The yogurt will develop a reddish-purple color. The stability of the color and anthocyanin content will be higher in yogurts with encapsulated this compound and in those stored in the dark[2].

Antioxidant Properties

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity can be evaluated using various in vitro assays.

Quantitative Antioxidant Activity Data:

Antioxidant AssayCompoundIC50 / ValueReference
DPPH Radical Scavenging Delphinidin 3-O-glucoside~18.5 µM (EC50)[3]
FRAP (Ferric Reducing Antioxidant Power) DelphinidinHigher than gallic acid at 10 & 100 µM[4]
ORAC (Oxygen Radical Absorbance Capacity) Delphinidin 3-glucosideHigh antioxidant activity[5]

Experimental Protocols:

Protocol for DPPH Radical Scavenging Assay:

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound standard or extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Spectrophotometer or microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound sample in methanol.

  • Reaction Mixture: In a microplate well or cuvette, mix 100 µL of the sample dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol for FRAP (Ferric Reducing Antioxidant Power) Assay:

Objective: To measure the ability of this compound to reduce ferric ions.

Materials:

  • This compound sample

  • FRAP reagent (prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio)

  • Ferrous sulfate (B86663) (FeSO4) for standard curve

  • Spectrophotometer

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh before use and warm it to 37°C.

  • Reaction: Add 100 µL of the this compound sample to 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm against a blank.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of FeSO4. Results are typically expressed as µmol of Fe(II) equivalents per gram or liter of sample.

Health Benefits and Signaling Pathways

This compound and its aglycone, delphinidin, have been shown to exert various health benefits, including cardiovascular protection and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Cardiovascular Protection:

Delphinidin and its glycosides contribute to cardiovascular health by inhibiting platelet activation and thrombus formation[6][7][8][9]. This is achieved, in part, through the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway in platelets[8][10].

cardiovascular_protection This compound This compound AMPK Activation AMPK Activation This compound->AMPK Activation Inhibits Platelet Agonists Platelet Agonists Platelet Agonists->AMPK Activation Platelet Activation Platelet Activation AMPK Activation->Platelet Activation Thrombus Formation Thrombus Formation Platelet Activation->Thrombus Formation

Cardiovascular protection by this compound.

Anti-inflammatory Effects:

The anti-inflammatory properties of delphinidin are linked to its ability to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[11][12][13]. By inhibiting the degradation of IκBα, delphinidin prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

anti_inflammatory_effect cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB-a IkB-a IKK->IkB-a Phosphorylates NF-kB NF-kB IkB-a->NF-kB Inhibits (when bound) NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Delphinidin Delphinidin Delphinidin->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activates Transcription

Anti-inflammatory mechanism of delphinidin via NF-κB pathway.

Stability Profile

The stability of this compound is a critical factor for its application in food products. Its degradation is influenced by factors such as pH, temperature, light, and the presence of other compounds.

Stability Data:

ConditionEffect on this compound StabilityReference
pH More stable in acidic conditions (pH < 4). Color changes from red to blue and then colorless as pH increases.[14][15]
Temperature Degradation rate increases with increasing temperature.[16]
Light Exposure to light accelerates degradation.[16]
Copigmentation The presence of other phenolic compounds, such as gallic acid, can enhance stability through copigmentation.[7]
Processing High-pressure processing (HPP) in combination with copigments can significantly improve stability.[7]

Protocol for Stability Assessment:

Objective: To evaluate the stability of this compound under different conditions.

Materials:

  • Purified this compound solution

  • Buffers of different pH values (e.g., pH 3, 5, 7)

  • Incubators or water baths set to different temperatures (e.g., 25°C, 50°C, 80°C)

  • Light chamber and dark control

  • HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different pH buffers.

  • Incubation: Aliquot the solutions into vials and expose them to the different temperature and light conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), take samples from each condition.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound. The degradation can be monitored by the decrease in the peak area at the characteristic wavelength (around 520 nm).

  • Data Analysis: Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition by fitting the data to a first-order kinetic model.

Antimicrobial Activity

This compound and other anthocyanins have demonstrated antimicrobial activity against various foodborne pathogens, suggesting their potential use as natural food preservatives.

Application Note:

The antimicrobial effect of this compound is attributed to its ability to disrupt bacterial cell membranes, leading to leakage of intracellular components and inhibition of metabolic processes. This activity is often more pronounced against Gram-positive bacteria.

Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method):

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against foodborne pathogens.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Listeria monocytogenes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

By leveraging these detailed application notes and protocols, researchers and professionals can effectively explore and utilize the multifaceted benefits of this compound in the development of functional foods, natural colorants, and novel therapeutic agents.

References

Antioxidant Activity of Delphinidin 3-galactoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-galactoside is an anthocyanin, a natural pigment responsible for the deep red, purple, and blue hues observed in many fruits and flowers. Beyond its vibrant coloration, this compound is of significant interest to the scientific community due to its potent antioxidant properties. As a glycoside of delphinidin, it exhibits a structure adept at neutralizing harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

These application notes provide a comprehensive guide to assessing the antioxidant activity of this compound. Detailed protocols for four widely accepted antioxidant assays—DPPH, ABTS, FRAP, and ORAC—are presented to ensure reliable and reproducible results. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and its aglycone, Delphinidin. This data is compiled from various studies to provide a comparative overview. It is important to note that assay conditions can influence the results, and the provided values should be considered in the context of the referenced methodologies.

CompoundAssayResultUnit
DelphinidinDPPH3.74µM (IC50)
DelphinidinFRAPApprox. 1.8µmol Fe(II)/µmol
Delphinidin 3-O-galactosideFRAP20.4% of total antioxidant activity in blueberries

Note: Specific IC50 and TEAC values for pure this compound across all listed assays are not consistently available in the literature. The data for Delphinidin (aglycone) is provided for comparative purposes, as it is expected to have higher antioxidant activity than its glycosides in some assays. The FRAP value for this compound is expressed as its contribution to the total antioxidant activity of a blueberry extract.

Experimental Protocols

Detailed methodologies for four key antioxidant assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions, equipment, and the purity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or 95% Ethanol)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of each sample or control dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or Phosphate-Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use. This is the working solution.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or PBS).

    • Create a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of ferrous sulfate or Trolox standards of known concentrations to generate a standard curve.

  • Assay Procedure:

    • Add 20 µL of each sample, standard, or blank (solvent) to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of ferrous sulfate or Trolox and is typically expressed as mmol Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control and injectors

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer. The working solution is typically prepared by diluting the stock.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of Trolox standards of known concentrations in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Readings are typically taken every 1-2 minutes for at least 60-90 minutes.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizations

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical Solution Mix Mix Sample/Standard with ABTS•+ Solution ABTS_Radical->Mix Sample_Prep Prepare this compound and Trolox Dilutions Sample_Prep->Mix Incubate Incubate 6 min at Room Temp Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate TEAC Value Measure_Abs->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare this compound and Standard Dilutions Sample_Prep->Mix Incubate Incubate 4-10 min at 37°C Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value Measure_Abs->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Reagent_Prep Prepare Fluorescein and AAPH Solutions Mix_Incubate Mix Sample/Standard with Fluorescein & Incubate 30 min Reagent_Prep->Mix_Incubate Sample_Prep Prepare this compound and Trolox Dilutions Sample_Prep->Mix_Incubate Add_AAPH Inject AAPH to Start Reaction Mix_Incubate->Add_AAPH Measure_Fluorescence Kinetic Fluorescence Measurement Add_AAPH->Measure_Fluorescence Calculate Calculate AUC and ORAC Value Measure_Fluorescence->Calculate

In Vitro Anti-Cancer Effects of Delphinidin 3-Galactoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin and its glycosides are naturally occurring anthocyanins found in a variety of pigmented fruits and vegetables.[1] These compounds have garnered significant interest in oncology research due to their potent antioxidant and anti-inflammatory properties, which are increasingly being linked to anti-cancer activities.[1][2] This document provides a comprehensive overview of the in vitro anti-cancer effects of Delphinidin 3-galactoside, with a focus on its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The protocols and data presented herein are primarily based on studies of Delphinidin and its common glycosides, such as Delphinidin-3-glucoside, and serve as a foundational guide for investigating this compound. The core structure of Delphinidin is the primary driver of its biological activity, though the specific sugar moiety may influence its bioavailability and potency.

Data Presentation: Anti-Cancer Effects of Delphinidin and its Glycosides

The following tables summarize the quantitative data on the anti-cancer effects of Delphinidin and its related compounds across various cancer cell lines. This data provides a comparative basis for designing experiments with this compound.

Table 1: IC50 Values of Delphinidin and its Glycosides in Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
DelphinidinHER-2 positive Breast Cancer (MDA-MB-453)41.42[3]
DelphinidinHER-2 positive Breast Cancer (BT-474)60.92[3]
DelphinidinColon Cancer (HCT116)110[4][5]
DelphinidinOvarian Cancer (PEO1)< 100[6]
DelphinidinOvarian Cancer (SKOV3)< 100[6]
Delphinidin-3-rutinosideGastric Cancer (NCI-N87)24.9[7]
Delphinidin-3-rutinosideIntestinal Cancer (Caco-2)102.5[7]

Table 2: Effects of Delphinidin on Cell Cycle Distribution and Apoptosis

Cancer Cell LineTreatment Concentration (µM)Effect on Cell CycleApoptosis Rate (%)Reference
HER-2 positive Breast Cancer (MDA-MB-453)20G2/M Arrest (7.5%)3.3[3]
40G2/M Arrest (10.58%)5.4[3]
80G2/M Arrest (13.58%)20.2[3]
HER-2 positive Breast Cancer (BT-474)20G2/M Arrest (13.43%)1.4[3]
40G2/M Arrest (17.43%)4.4[3]
80G2/M Arrest (23.53%)7.9[3]
Prostate Cancer (PC3)60G2/M Arrest (16%)Not Specified
120G2/M Arrest (42%)Not Specified
Colon Cancer (HCT116)120G2/M Arrest (23%)Not Specified[5]
180G2/M Arrest (34%)Not Specified[5]
240G2/M Arrest (37%)Not Specified[5]

Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its anti-cancer effects by modulating several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary pathways identified include the MAPK, PI3K/Akt, and NF-κB signaling cascades.[1][3][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth and survival. Delphinidin has been shown to inhibit the ERK pathway while activating the JNK pathway, leading to the induction of apoptosis.[3][8]

MAPK_Pathway Delphinidin Delphinidin 3-galactoside ERK ERK Delphinidin->ERK JNK JNK Delphinidin->JNK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Delphinidin's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Delphinidin and its glycosides have been demonstrated to inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.[1][9]

PI3K_Akt_Pathway Delphinidin Delphinidin 3-galactoside PI3K PI3K Delphinidin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by Delphinidin.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a target for cancer therapy. Delphinidin has been shown to suppress the NF-κB pathway, contributing to its pro-apoptotic effects.[1][3][5]

NFkB_Pathway Delphinidin Delphinidin 3-galactoside IKK IKK Delphinidin->IKK IkBa IκBα IKK->IkBa Inhibits degradation NFkB NF-κB IkBa->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression NFkB->Gene_Expression Nuclear Translocation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Suppression of the NF-κB signaling pathway by Delphinidin.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of this compound.

Experimental Workflow

Experimental_Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

General workflow for in vitro anti-cancer studies.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the DNA content of the cells. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, Cdk1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence strongly suggests that Delphinidin and its glycosides possess significant in vitro anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. While specific data for this compound is currently limited, the provided protocols and data for related compounds offer a robust framework for initiating research into its potential as a novel anti-cancer agent. Further investigation is warranted to elucidate the specific activity and mechanisms of this compound in various cancer models.

References

Application Notes and Protocols: Delphinidin 3-galactoside as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Delphinidin 3-galactoside, a naturally occurring anthocyanin. This document includes a summary of its biological activities, quantitative data from relevant studies, detailed experimental protocols, and diagrams of key signaling pathways and workflows.

Biological Activity and Therapeutic Potential

This compound and its aglycone, delphinidin, have demonstrated a range of biological activities that suggest their potential as therapeutic agents for various diseases. These activities primarily stem from their potent antioxidant and anti-inflammatory properties.

  • Anticancer Activity: Delphinidin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms include the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to cell cycle arrest and programmed cell death.[1][2]

  • Cardioprotective Effects: this compound exhibits cardioprotective properties by improving lipid profiles, inhibiting platelet activation, and reducing oxidative stress and inflammation in the cardiovascular system.[3][4][5][6] Studies have shown its potential in mitigating atherosclerosis.[3][6]

  • Anti-inflammatory Effects: This compound effectively reduces the production of pro-inflammatory mediators. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7][8][9]

  • Antioxidant Effects: As a potent antioxidant, this compound helps to mitigate cellular damage caused by reactive oxygen species (ROS). This activity is central to its protective effects in various pathological conditions.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the therapeutic effects of this compound and its related compounds.

Table 1: Anticancer Activity of Delphinidin and its Glycosides

Cell LineCompoundEffectIC50 Value / ConcentrationReference
MDA-MB-231 (Breast Cancer)Delphinidin-3-glucosideReduced cell proliferation by 95%400 µM (IC50: 253.28 µM)[11]
Hs 578T (Breast Cancer)Delphinidin-3-glucosideStrong anti-proliferative effectsNot specified[11]
HL-60 (Leukemia)DelphinidinSuppression of enzyme activity and promotion of apoptosis1.9 µM[1]
PEO1 (Ovarian Cancer)DelphinidinCytotoxicIC50: 18.7 µM (for 3-BP co-treatment)[2]
SKOV3 (Ovarian Cancer)DelphinidinCytotoxicIC50: 40.5 µM (for 3-BP co-treatment)[2]
A549 (Lung Cancer)DelphinidinInhibition of cell viability~55 µM[2]
NCI-H441 (Lung Cancer)DelphinidinInhibition of cell viability~58 µM[2]
SK-MES-1 (Lung Cancer)DelphinidinInhibition of cell viability~44 µM[2]

Table 2: Anti-inflammatory and Cardioprotective Effects of Delphinidin 3-glucoside

ModelParameterTreatmentEffectReference
Rabbit Model of AtherosclerosisSerum Triglycerides20 mg/kg Delphinidin-3-glucosideDecreased to 2.36 ± 0.66 mmol/L (vs. 4.33 ± 0.27 mmol/L in AS group)[3][6]
Rabbit Model of AtherosclerosisSerum Total Cholesterol20 mg/kg Delphinidin-3-glucosideSignificantly decreased (p < 0.05)[3][6]
Rabbit Model of AtherosclerosisSerum LDL-C20 mg/kg Delphinidin-3-glucosideSignificantly decreased (p < 0.05)[3][6]
Rabbit Model of AtherosclerosisAortic IL-6 mRNA20 mg/kg Delphinidin-3-glucosideSignificantly down-regulated[6]
Rabbit Model of AtherosclerosisAortic VCAM-1 mRNA20 mg/kg Delphinidin-3-glucosideSignificantly down-regulated[6]
Rabbit Model of AtherosclerosisAortic NF-κB mRNA20 mg/kg Delphinidin-3-glucosideSignificantly down-regulated[6]
Human and Murine PlateletsPlatelet Aggregation0.5 - 50 µM Delphinidin-3-glucosideSignificantly inhibited[4][5][12]
Mouse Model of ThrombosisThrombus Growth0.5 - 50 µM Delphinidin-3-glucosideMarkedly reduced[4][5][12]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 80, 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

In Vivo Atherosclerosis Rabbit Model

This protocol is for evaluating the anti-atherosclerotic effects of this compound in a rabbit model.

Materials:

  • Male New Zealand white rabbits

  • High-fat diet (e.g., containing 1% cholesterol)

  • This compound

  • Simvastatin (positive control)

  • Saline solution

  • Equipment for blood collection and analysis

  • Histology equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rabbits for at least one week before the experiment.

  • Model Induction and Treatment: Divide the rabbits into groups: a control group (standard diet), an atherosclerosis model group (high-fat diet), a positive control group (high-fat diet + Simvastatin), and treatment groups (high-fat diet + different doses of this compound, e.g., 10 and 20 mg/kg/day). Administer the treatments orally by gavage for a period of 12 weeks.[3][6]

  • Blood Sample Collection: Collect blood samples at baseline and at the end of the study to analyze serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C) and inflammatory markers.

  • Tissue Collection and Histopathology: At the end of the experiment, euthanize the animals and carefully dissect the aortas. Perform histological analysis (e.g., H&E staining) to assess the atherosclerotic plaque area.

  • Gene Expression Analysis: Aortic tissue can be used for qRT-PCR analysis to measure the mRNA expression levels of inflammatory markers like IL-6, VCAM-1, and NF-κB.[6]

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on the development of atherosclerosis.

Signaling Pathway and Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

G cluster_0 This compound cluster_1 PI3K/Akt/mTOR Pathway D3G This compound PI3K PI3K D3G->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_0 This compound cluster_1 NF-κB Pathway D3G This compound IKK IKK D3G->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Inflammation Pro-inflammatory Gene Expression NFκB->Inflammation Activates

Caption: Inhibition of the NF-κB inflammatory pathway.

G cluster_workflow Western Blot Experimental Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: A typical workflow for Western blot analysis.

References

Application Notes and Protocols for Cell-Based Assays to Study Delphinidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These application notes provide detailed protocols for a range of cell-based assays to investigate the biological activities of this compound, aiding researchers in the systematic evaluation of its therapeutic potential. The protocols are designed to be comprehensive and adaptable to specific research needs, covering key areas such as cell viability, apoptosis, cell cycle progression, and the modulation of critical signaling pathways.

Data Presentation: Quantitative Effects of Delphinidin and its Glycosides

The following tables summarize the quantitative data from various cell-based assays investigating the effects of Delphinidin and its derivatives. This information provides a valuable reference for designing experiments and interpreting results.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
DelphinidinMDA-MB-453 (Breast Cancer)CCK-84841.42[1]
DelphinidinBT-474 (Breast Cancer)CCK-84860.92[1]
DelphinidinLNCaP (Prostate Cancer)MTT4850
DelphinidinC4-2 (Prostate Cancer)MTT4870
Delphinidin22Rv1 (Prostate Cancer)MTT4865
DelphinidinPC3 (Prostate Cancer)MTT4890
DelphinidinHCT116 (Colon Cancer)MTT48~106[3]
DelphinidinMCF7 (Breast Cancer)SRB24120[4]
DelphinidinPEO1 (Ovarian Cancer)Neutral Red-< 100[5]
DelphinidinSKOV3 (Ovarian Cancer)Neutral Red-< 100[5]
Delphinidin 3-GlucosideHT1080 (Fibrosarcoma)---[6]

Table 2: Apoptosis Induction

CompoundCell LineConcentration (µM)Incubation Time (h)% Apoptotic CellsAssayReference
DelphinidinMDA-MB-45320483.3TUNEL[1]
DelphinidinMDA-MB-45340485.4TUNEL[1]
DelphinidinMDA-MB-453804820.2TUNEL[1]
DelphinidinBT-47420481.4TUNEL[1]
DelphinidinBT-47440484.4TUNEL[1]
DelphinidinBT-47480487.9TUNEL[1]
DelphinidinPC3120-17.3TUNEL[7]
Delphinidin + 4Gy IRA549 (Lung Cancer)5-58.37 ± 5.20Annexin V[8]

Table 3: Cell Cycle Arrest

CompoundCell LineConcentration (µM)Incubation Time (h)% Cells in G2/M PhaseReference
DelphinidinMDA-MB-45320487.5[1]
DelphinidinMDA-MB-453404810.58[1]
DelphinidinMDA-MB-453804813.58[1]
DelphinidinBT-474204813.43[1]
DelphinidinBT-474404817.43[1]
DelphinidinBT-474804823.53[1]
DelphinidinPC3604816[7]
DelphinidinPC31204842[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-453, BT-474, PC3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by Propidium (B1200493) Iodide, PI).

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Flow Cytometry Analysis F->G

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and treat with this compound for 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 80% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 4 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

CellCycle_Workflow A Seed and treat cells B Harvest cells A->B C Fix with cold ethanol B->C D Stain with PI and RNase A C->D E Analyze by flow cytometry D->E Signaling_Pathway_Analysis cluster_stim Stimulation cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus This compound MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK Modulates NFkB NF-κB Pathway (IKK, IκBα, p65) Stimulus->NFkB Modulates Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

References

Animal Models for Delphinidin 3-Galactoside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models in the research of Delphinidin 3-galactoside and its common form, Delphinidin-3-glucoside (D3G). These guidelines are intended to assist in the investigation of the therapeutic potential of this anthocyanin across various disease areas, including cardiovascular disease, cancer, and diabetes.

Cardiovascular Disease Models

Thrombosis Models in Mice

Delphinidin-3-glucoside has been shown to inhibit platelet activation and thrombus formation.[1][2] The ferric chloride (FeCl₃)-induced thrombosis model in mice is a widely used and effective method to evaluate the antithrombotic effects of D3G in vivo.[1][3][4]

Animal ModelTreatment GroupDosageKey FindingsReference
C57BL/6 Mice (Mesenteric Arteriole Injury)ControlBufferTime to occlusion: ~10 min[1]
D3G0.5 µMReduced platelet deposition[1]
D3G5 µMSignificantly delayed vessel occlusion (P<0.01)[1]
D3G50 µMSignificantly delayed vessel occlusion (P<0.01)[1]
C57BL/6 Mice (Carotid Artery Injury)ControlBuffer-[1]
D3G50 µMSignificantly delayed vessel occlusion time (P<0.05)[1]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Delphinidin-3-glucoside (D3G)

  • Control buffer (e.g., PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (10% w/v)

  • Whatman filter paper strips (1x2 mm)

  • Doppler flow probe

  • Surgical instruments (forceps, scissors, etc.)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Place the mouse in a supine position on a heating pad to maintain body temperature.[3][5]

  • Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.[3][5]

  • D3G Administration: Inject 50 µM D3G or control buffer via the tail vein 40 minutes prior to inducing injury.[1]

  • Flow Probe Placement: Place a miniature Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[1][3]

  • Thrombosis Induction: Saturate a strip of filter paper with 10% FeCl₃ solution and apply it to the surface of the carotid artery for 3 minutes.[1][3]

  • Monitoring: After removing the filter paper, continuously monitor the blood flow using the Doppler probe until complete vessel occlusion (blood flow ceases) is observed.[1][3]

  • Data Analysis: Record the time to occlusion for each mouse. Compare the time to occlusion between the D3G-treated and control groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize Mouse Expose Expose Carotid Artery Anesthetize->Expose Administer Administer D3G/Control Expose->Administer Probe Place Doppler Probe Administer->Probe Induce Induce Injury (FeCl3) Probe->Induce Monitor Monitor Blood Flow Induce->Monitor Occlusion Record Time to Occlusion Monitor->Occlusion Compare Compare Groups Occlusion->Compare

Workflow for FeCl₃-Induced Thrombosis Experiment.
Atherosclerosis Model in Rabbits

Delphinidin-3-glucoside has demonstrated anti-atherosclerotic properties by improving lipid metabolism and reducing oxidative stress and inflammation in a high-fat diet-induced rabbit model.[6][7][8]

Animal ModelTreatment GroupDosageKey FindingsReference
New Zealand White Rabbits (High-Fat Diet)Atherosclerosis (AS) ControlSalineSerum TG: 4.33 ± 0.27 mmol/L[6]
Low-dose D3G (LDP)10 mg/kg/d-[6]
High-dose D3G (HDP)20 mg/kg/dSerum TG: 2.36 ± 0.66 mmol/L (p < 0.05 vs. AS)[6]
Simvastatin (Sim)4 mg/kg/d-[6]
High-dose D3G (HDP)20 mg/kg/dDecreased serum TC, LDL-C (p < 0.05 vs. AS)[6]
High-dose D3G (HDP)20 mg/kg/dDown-regulated aortic mRNA levels of IL-6, VCAM-1, NF-κB[6]
High-dose D3G (HDP)20 mg/kg/dUp-regulated aortic mRNA levels of GSH-PX, SOD1[6]

Materials:

  • Male New Zealand white rabbits

  • High-fat diet (e.g., 1% cholesterol, 10% lard)

  • Standard rabbit chow

  • Delphinidin-3-glucoside (D3G)

  • Simvastatin (positive control)

  • Physiological saline

  • Oral gavage tubes

Procedure:

  • Acclimatization: Acclimate rabbits for at least one week with free access to standard chow and water.

  • Model Induction: Feed the rabbits a high-fat diet for 12 weeks to induce atherosclerosis.[6][9] A control group should be fed a standard diet.

  • Grouping and Treatment: Randomly divide the high-fat diet-fed rabbits into the following groups:

    • Atherosclerosis (AS) model group: Oral gavage with physiological saline.

    • Low-dose D3G (LDP) group: Oral gavage with 10 mg/kg/day D3G.[6]

    • High-dose D3G (HDP) group: Oral gavage with 20 mg/kg/day D3G.[6]

    • Simvastatin (Sim) group: Oral gavage with 4 mg/kg/day simvastatin.[6]

  • Treatment Duration: Continue the respective treatments for the entire 12-week duration of the high-fat diet.

  • Sample Collection: At the end of the 12 weeks, collect blood samples to measure lipid profiles (TG, TC, LDL-C, HDL-C). Euthanize the animals and collect the aorta and liver for histopathological and molecular analysis.

  • Analysis:

    • Histopathology: Perform H&E staining on aortic sections to assess plaque formation.

    • Biochemical Analysis: Use ELISA kits to measure serum levels of inflammatory markers (e.g., IL-6, VCAM-1).

    • Gene Expression: Use real-time RT-PCR to analyze the mRNA levels of relevant genes (e.g., NF-κB, SOD1) in aortic tissue.[6]

Cancer Research Models

Breast Cancer Xenograft Model in Mice

Delphinidin-3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[9][10][11] The xenograft model using human breast cancer cells implanted in immunodeficient mice is a standard method to evaluate the in vivo anti-tumor effects of D3G.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Delphinidin-3-glucoside (D3G)

  • Vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells under standard conditions.

  • Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the mammary fat pad of each mouse.[11][12]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.

  • Treatment: Administer D3G (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group. The dosage and frequency will need to be optimized based on preliminary studies.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis:

    • Tumor Weight: Weigh the excised tumors.

    • Immunohistochemistry (IHC): Analyze the expression of relevant proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-Akt) in tumor sections.

    • Western Blot: Analyze protein expression levels of signaling pathway components (e.g., Akt, p-Akt, NF-κB) in tumor lysates.[13]

G D3G Delphinidin-3-glucoside Akt Akt D3G->Akt inhibits activation IRF1 IRF1 D3G->IRF1 promotes expression HOTAIR HOTAIR Akt->HOTAIR upregulates IRF1->HOTAIR inhibits Carcinogenesis Breast Carcinogenesis HOTAIR->Carcinogenesis promotes

Workflow for Flow Cytometry Analysis of Platelet Activation.

References

Application Notes and Protocols: Delphinidin 3-galactoside for Natural Food Colorant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Delphinidin (B77816) 3-galactoside, a promising natural anthocyanin for use as a food colorant. This document details its physicochemical properties, antioxidant activity, and protocols for its extraction, purification, and application in food systems.

Physicochemical Properties and Stability

Delphinidin 3-galactoside is a water-soluble anthocyanin responsible for the purple and blue hues in many fruits and vegetables.[1][2] Its stability as a food colorant is influenced by several factors, including pH, temperature, light, and the presence of co-pigments.[3] Anthocyanins, in general, are more stable in acidic conditions.[1]

Table 1: Color Characteristics of a Related Anthocyanin (Delphinidin-3-glucoside) at Varying pH

pHL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)Visual Color
AcidicTBDTBDTBDRed/Pink
NeutralTBDTBDTBDPurple
AlkalineTBDTBDTBDBlue

Note: Specific CIELAB values for this compound were not available in the searched literature. The data for the closely related Delphinidin-3-glucoside indicates a shift from red/pink in acidic conditions to purple and then blue in more alkaline environments.[4]

Table 2: Stability of Delphinidin Derivatives Under Various Conditions

ConditionObservationReference
Storage with Co-pigment (Gallic Acid) Gallic acid provided the strongest protection for delphinidin-3-O-arabinoside, reducing its loss to 14% after 105 days in the dark.[3]
Light Exposure Chlorogenic acid and gallic acid delayed the fading of delphinidin-3-O-galactoside by 18% over 20 days under light.[3]
High-Pressure Processing (HPP) HPP in combination with phenolic compounds significantly improves the stability of delphinidin derivatives.[3]

Antioxidant Activity

This compound exhibits significant antioxidant properties, which can contribute to the overall health benefits of food products.[5] The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 3: Antioxidant Activity of Anthocyanin-Rich Extracts

Extract SourceAssayIC50 Value (µg/mL)
Xylaria spp. Ethyl Acetate ExtractDPPH3550 ± 20
Turmeric Ethanol (B145695) ExtractDPPH4.424 ± 0.123
Turmeric Ethanol ExtractABTS3.514 ± 0.052
'Giant Green' Syzygium samarangense Young LeavesDPPH13.66
'Giant Green' Syzygium samarangense Young LeavesABTS6.31

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from plant sources such as eggplant peels or berries.[9][10]

Materials:

  • Fresh or frozen plant material (e.g., eggplant peels, blueberries)

  • Ethanol or Methanol (B129727)

  • Hydrochloric acid (HCl) or other organic acid (e.g., citric acid)

  • Distilled water

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Wash the plant material thoroughly. If using fresh material, chop it into small pieces. Freeze-drying the material beforehand can improve extraction efficiency.

  • Solvent Preparation: Prepare the extraction solvent. A common solvent is a mixture of ethanol or methanol and water (e.g., 70:30 v/v) acidified with a small amount of acid (e.g., 0.1% to 1% HCl or citric acid).[10][11] Acidification helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction:

    • Homogenize the plant material with the extraction solvent in a blender. The ratio of plant material to solvent should be approximately 1:10 (w/v).

    • Transfer the homogenate to a flask and stir or shake for 1-2 hours at room temperature, protected from light.

  • Filtration and Centrifugation:

    • Filter the mixture through filter paper to remove solid plant debris.

    • Centrifuge the filtrate at approximately 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Solvent Evaporation:

    • Decant the supernatant.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

  • Storage: Store the concentrated extract at -20°C in a dark container.

Protocol for Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.[9][12]

Materials:

  • Crude this compound extract

  • Stationary phase (e.g., Amberlite XAD-7, Sephadex LH-20, or C18 silica (B1680970) gel)

  • Glass column

  • Mobile phase solvents (e.g., acidified water, ethanol, methanol, and their gradients)

  • Fraction collector

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent.

    • Carefully pack the glass column with the slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable. The initial mobile phase is typically a low-polarity solvent like acidified water.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the concentration of the stronger solvent (e.g., ethanol or methanol). This can be done in a stepwise or linear gradient.

    • For example, start with 100% acidified water, then move to 20%, 40%, 60%, 80%, and finally 100% acidified ethanol.

  • Fraction Collection: Collect the eluting fractions using a fraction collector. Anthocyanins will appear as colored bands moving down the column.

  • Analysis: Analyze the collected fractions using HPLC or a UV-Vis spectrophotometer (monitoring at ~520 nm) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator.

  • Storage: Store the purified this compound at -20°C or lower, protected from light.

Protocol for Evaluating the Stability of this compound in a Food Matrix

This protocol provides a method to assess the color stability of this compound when incorporated into a model food system.

Materials:

  • Purified this compound

  • Model food system (e.g., a clear acidic beverage, yogurt, or gelatin dessert)

  • Colorimeter or spectrophotometer

  • pH meter

  • Incubator or environmental chamber with controlled temperature and light

Procedure:

  • Preparation of the Food Matrix: Prepare the model food system according to a standard recipe.

  • Incorporation of Colorant: Add a known concentration of the purified this compound to the food matrix and mix thoroughly to ensure uniform distribution. Prepare a control sample without the colorant.

  • Initial Measurements:

    • Measure the initial color of the sample using a colorimeter to obtain CIELAB (L, a, b*) values.

    • Measure the initial absorbance spectrum using a spectrophotometer.

    • Measure and record the initial pH of the sample.

  • Storage Conditions:

    • Divide the samples into different groups to be stored under various conditions (e.g., different temperatures, light exposures - dark vs. specific light intensity).

  • Time-Course Analysis:

    • At regular intervals (e.g., every 24 hours for a week, then weekly), take samples from each storage condition.

    • Measure the CIELAB values and absorbance spectrum of each sample.

  • Data Analysis:

    • Calculate the change in color (ΔE*) over time for each condition.

    • Calculate the degradation kinetics of the anthocyanin by monitoring the decrease in absorbance at its λmax (~520 nm).

    • Plot the color parameters (L, a, b*) and absorbance against time to visualize the stability under each condition.

Visualizations

Chemical Structure of this compound

G Chemical Structure of this compound struct

Caption: Chemical structure of this compound.

Experimental Workflow for Application as a Natural Food Colorant

G Workflow for Application of this compound cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_application Food Application plant_material Plant Source (e.g., Eggplant, Berries) extraction Solvent Extraction plant_material->extraction purification Column Chromatography extraction->purification analysis Purity & Identity (HPLC, MS) purification->analysis color_analysis Color Properties (CIELAB) analysis->color_analysis stability_testing Stability Analysis (pH, Temp, Light) color_analysis->stability_testing incorporation Incorporation into Food Matrix stability_testing->incorporation sensory_evaluation Sensory & Quality Evaluation incorporation->sensory_evaluation shelf_life Shelf-life Study sensory_evaluation->shelf_life G Modulation of Signaling Pathways by Delphinidin Derivatives D3R Delphinidin-3-rutinoside GPR40_120 GPR40/120 D3R->GPR40_120 activates IP3R IP3 Receptor GPR40_120->IP3R signals Ca_release Intracellular Ca2+ Release IP3R->Ca_release CaMKII CaMKII Activation Ca_release->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 D3G Delphinidin-3-glucoside Platelet_activation Platelet Activation D3G->Platelet_activation inhibits P_selectin P-selectin Expression Platelet_activation->P_selectin Integrin Integrin αIIbβ3 Activation Platelet_activation->Integrin

References

Application Notes and Protocols: Antimicrobial Properties of Delphinidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments belonging to the flavonoid family.[1][2] Found in various fruits and vegetables, delphinidin and its glycosides are noted for a range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The glycosylation of delphinidin is associated with increased stability.[2] This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of Delphinidin 3-galactoside.

Data Presentation

Due to the limited availability of specific published Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of microorganisms, the following tables present hypothetical yet plausible data based on the known antimicrobial activities of delphinidin and its glycosides. These values should be experimentally verified.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive128256
Streptococcus pyogenesGram-positive256512
Escherichia coliGram-negative512>512
Pseudomonas aeruginosaGram-negative>512>512

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)
Candida albicansYeast256512
Aspergillus nigerMold512>512

Mechanism of Action

The antimicrobial mechanism of anthocyanins, including this compound, is multifaceted and not yet fully elucidated for this specific compound. However, research on related compounds suggests several key modes of action:

  • Cell Membrane Disruption: Anthocyanins can interact with the cell membrane of microorganisms, leading to increased permeability and leakage of intracellular components.[5]

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes, thereby disrupting metabolic pathways necessary for survival.[5]

  • Inhibition of Biofilm Formation: Delphinidin, the aglycone of this compound, has been shown to inhibit biofilm formation by pathogens such as Staphylococcus aureus.[6]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound (analytical standard)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial suspension of the test organism, adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 1024 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4 µg/mL).

  • Inoculation:

    • Prepare a microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound and the growth control wells.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum.

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.

    • Solvent Control: If a solvent other than water is used, include a control with the highest concentration of the solvent used.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.

  • Plating: Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled agar plates.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the agar plate after incubation.

Visualizations

Experimental_Workflow_Antimicrobial_Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination Stock_Solution Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Add to plate Microbial_Culture Prepare Microbial Culture (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Microbial_Culture->Inoculation Dilute & Add Serial_Dilution->Inoculation Incubation_MIC Incubate plate Inoculation->Incubation_MIC Read_MIC Read MIC (lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Select wells Incubation_MBC Incubate agar plates Subculture->Incubation_MBC Read_MBC Read MBC/MFC (lowest concentration with no colonies) Incubation_MBC->Read_MBC

Caption: Workflow for Determining MIC and MBC/MFC.

Antimicrobial_Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell cluster_effects Antimicrobial Effects D3G This compound Cell_Membrane Cell Membrane D3G->Cell_Membrane Metabolic_Enzymes Metabolic Enzymes D3G->Metabolic_Enzymes Biofilm_Formation Biofilm Formation D3G->Biofilm_Formation Membrane_Disruption Increased Permeability, Leakage of Contents Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Disruption of Metabolic Pathways Metabolic_Enzymes->Enzyme_Inhibition Biofilm_Inhibition Reduced Adhesion and Matrix Production Biofilm_Formation->Biofilm_Inhibition Cell_Death Inhibition of Growth & Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Biofilm_Inhibition->Cell_Death contributes to

Caption: Postulated Antimicrobial Mechanisms of Action.

References

Troubleshooting & Optimization

Navigating the Nuances of Delphinidin 3-galactoside Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Delphinidin (B77816) 3-galactoside under varying pH conditions. Delphinidin 3-galactoside, a prominent anthocyanin, is subject to significant structural and color changes in response to shifts in pH, impacting its integrity and bioactivity in experimental settings. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in research and development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly changing color. What is happening?

A1: this compound is a natural pH indicator. Its color is directly influenced by the pH of the solution due to structural transformations. In acidic conditions (pH < 3), it exists as the stable, red-colored flavylium (B80283) cation. As the pH increases to the 4-6 range, it can convert to a colorless carbinol pseudo-base. In alkaline conditions (pH > 7), it can appear blue or purple in the form of a quinonoidal base, but this form is generally unstable and leads to degradation.[1][2]

Q2: I am observing a loss of the compound in my samples. At what pH is this compound most stable?

A2: this compound exhibits its highest stability in acidic environments, typically at a pH below 3.[1] As the pH moves towards neutral and alkaline conditions, the rate of degradation increases significantly. For optimal stability during experiments, it is crucial to maintain a low pH.

Q3: What are the primary degradation products of this compound at higher pH?

A3: At a pH greater than 7, delphinidin, the aglycone of this compound, can degrade into smaller phenolic compounds. The degradation process can involve the opening of the B ring to form a chalcone (B49325) intermediate, which can then further break down into derivatives of benzoic acid (like gallic acid) and phloroglucinaldehyde.[1]

Q4: Can other components in my formulation affect the stability of this compound?

A4: Yes, various factors beyond pH can influence its stability. These include temperature, light exposure, presence of oxygen, metal ions, and co-pigmentation with other phenolic compounds. For instance, co-pigmentation with compounds like gallic acid has been shown to provide significant protection against the degradation of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid color loss or fading High pH of the solution (> 4).Adjust the pH to < 3 using an appropriate acidic buffer (e.g., citrate (B86180) or glycine-HCl).
Exposure to high temperatures.Conduct experiments at controlled, cool temperatures. Store stock solutions at -20°C or below.
Presence of oxygen.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Color shifts to blue or purple, then fades pH is in the neutral to slightly alkaline range (pH 7-8).Immediately acidify the solution to a pH below 3 to revert to the more stable flavylium cation form. Note that some degradation may have already occurred.
Formation of a brownish precipitate Significant degradation has occurred at elevated pH and temperature.This is likely irreversible. Prepare fresh solutions and ensure strict pH and temperature control.
Inconsistent results between experimental runs Fluctuation in the pH of the experimental medium.Use robust buffering systems and verify the pH of all solutions before adding this compound.
Contamination with metal ions.Use high-purity water and reagents. Avoid contact with reactive metals.

Quantitative Stability Data

Table 1: Qualitative Stability of this compound at Different pH Conditions

pH RangePredominant FormColorRelative Stability
< 3Flavylium CationRedHigh
4 - 6Carbinol Pseudo-base/ChalconeColorlessLow to Moderate
7 - 8Quinonoidal BaseBlue/PurpleLow (prone to degradation)
> 8Degradation ProductsColorless/BrownVery Low (rapid degradation)

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Studies

Objective: To prepare this compound solutions in buffers of varying pH for stability analysis.

Materials:

  • This compound chloride

  • Buffer systems (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 7-8)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.

  • Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • To a volumetric flask containing the desired buffer, add a small aliquot of the this compound stock solution to achieve the final desired concentration.

  • Immediately mix the solution thoroughly.

  • Measure and record the initial absorbance at the λmax of the flavylium cation (around 530 nm) for the acidic solutions and monitor the full spectrum for all solutions.

  • Protect the solutions from light and maintain a constant temperature for the duration of the stability study.

Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry

Objective: To assess the stability of this compound at different pH values by monitoring changes in its UV-Vis absorbance spectrum over time.

Materials:

  • This compound solutions at various pH values

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass)

  • Temperature-controlled chamber

Procedure:

  • Place the prepared this compound solutions in a temperature-controlled environment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Record the full UV-Vis spectrum (e.g., from 200 to 800 nm) of each aliquot.

  • For acidic solutions, monitor the decrease in absorbance at the λmax of the flavylium cation.

  • For solutions at higher pH, monitor the appearance and disappearance of peaks corresponding to other forms and the overall change in the spectral profile.

  • The percentage of remaining this compound can be calculated relative to the initial absorbance at the λmax in the most stable (acidic) condition.

Protocol 3: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound and identify potential degradation products using a stability-indicating HPLC method.

Materials:

  • This compound solutions incubated at various pH values

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Reference standards for this compound and potential degradation products (if available)

Procedure:

  • At each time point of the stability study, take an aliquot of the test solution and, if necessary, quench the degradation by acidifying to pH < 3.

  • Inject a known volume of the sample onto the HPLC system.

  • Elute the compounds using a suitable gradient program (e.g., a linear gradient from 5% to 40% mobile phase B over 30 minutes).

  • Monitor the chromatogram at a wavelength corresponding to the λmax of this compound (e.g., 530 nm) and other relevant wavelengths.

  • The peak area of this compound will decrease over time as it degrades. Quantify the remaining amount by comparing the peak area to a calibration curve.

  • New peaks appearing in the chromatogram may correspond to degradation products. These can be tentatively identified by their retention times and UV-Vis spectra, and confirmed by MS if available.

Visualizing pH-Dependent Transformations and Experimental Workflow

The following diagrams illustrate the pH-dependent structural changes of this compound and a typical experimental workflow for its stability analysis.

G cluster_pH pH-Dependent Equilibrium of this compound Flavylium Cation (Red) Flavylium Cation (Red) Carbinol Pseudo-base (Colorless) Carbinol Pseudo-base (Colorless) Flavylium Cation (Red)->Carbinol Pseudo-base (Colorless) pH 4-6 Quinonoidal Base (Blue) Quinonoidal Base (Blue) Flavylium Cation (Red)->Quinonoidal Base (Blue) pH 7-8 Chalcone (Colorless) Chalcone (Colorless) Carbinol Pseudo-base (Colorless)->Chalcone (Colorless) Isomerization Degradation Products Degradation Products Quinonoidal Base (Blue)->Degradation Products pH > 7 Chalcone (Colorless)->Degradation Products pH > 7

Caption: pH-driven transformations of this compound.

G Start Start Prepare D3G Stock Solution Prepare D3G Stock Solution Start->Prepare D3G Stock Solution Prepare Buffers (Varying pH) Prepare Buffers (Varying pH) Prepare D3G Stock Solution->Prepare Buffers (Varying pH) Incubate at Controlled Temperature Incubate at Controlled Temperature Prepare Buffers (Varying pH)->Incubate at Controlled Temperature Sample at Time Intervals Sample at Time Intervals Incubate at Controlled Temperature->Sample at Time Intervals Analyze by HPLC Analyze by HPLC Sample at Time Intervals->Analyze by HPLC Analyze by UV-Vis Analyze by UV-Vis Sample at Time Intervals->Analyze by UV-Vis End End Analyze by HPLC->End Analyze by UV-Vis->End

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Delphinidin 3-galactoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Delphinidin 3-galactoside (D3G). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve extraction yields through detailed protocols, troubleshooting guides, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability and yield of this compound during extraction? A1: The stability and extraction yield of D3G, like other anthocyanins, are highly sensitive to several factors. The most critical are:

  • pH: D3G is most stable in acidic conditions (typically pH < 3), where it exists as the red-colored flavylium (B80283) cation. As the pH increases towards neutral, it can transform into a colorless carbinol pseudo-base or a blue quinoidal base, and degradation accelerates significantly above pH 7.[1][2][3] Acidifying the extraction solvent is crucial for stability and yield.[4]

  • Temperature: High temperatures accelerate the degradation of anthocyanins.[2][5] While elevated temperatures can improve extraction efficiency, prolonged exposure, especially with methods like microwave-assisted extraction, can lead to significant compound loss.[5][6]

  • Solvent Composition: The choice of solvent is paramount. Mixtures of ethanol (B145695) or methanol (B129727) with acidified water are most common and effective.[4][7][8] The polarity of the solvent must be optimized to efficiently dissolve D3G.

  • Light and Oxygen: Exposure to light (especially UV) and oxygen can cause photodegradation and oxidative degradation, leading to color loss and reduced yield.[2][3] It is recommended to perform extractions under low light and to de-gas solvents where possible.[3]

Q2: Which extraction method generally provides the highest yield for D3G? A2: Modern assisted-extraction techniques typically offer higher yields and shorter extraction times compared to conventional solvent extraction.

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and increasing yield. It is often more efficient than conventional methods.[4][9]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and compound release. It can significantly reduce extraction time but requires careful temperature control to prevent degradation.[6][10][11]

  • Enzyme-Assisted Extraction (EAE): This technique uses enzymes like cellulases and pectinases to break down plant cell wall components, facilitating the release of anthocyanins. EAE can improve yields and is considered a green technology.[12][13]

The optimal method depends on the plant matrix, available equipment, and desired scale. UAE and MAE are widely reported to provide excellent yields.[4][10]

Q3: My D3G extract is changing color from red/purple to blue or brown. What is happening? A3: Color changes indicate structural transformations or degradation of the D3G molecule.

  • Change to Blue/Purple: This is often due to an increase in pH. In less acidic or neutral conditions (pH 5-7), the flavylium cation can convert to a purple quinoidal anhydrobase.[1][2]

  • Fading or Colorless: At a pH between 4 and 6, D3G can convert to a colorless carbinol pseudo-base.[3] This process is often reversible by re-acidifying the solution.

  • Change to Brown: This typically signifies irreversible degradation. It can be caused by prolonged exposure to high temperatures, oxygen, or enzymatic activity (e.g., from polyphenol oxidases in crude extracts).[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect Solvent: The solvent may not be optimal for the plant material. 2. Non-Acidic pH: The solvent lacks acid, leading to poor stability and extraction of the flavylium cation. 3. Insufficient Extraction Time/Power: The extraction parameters (time, temperature, ultrasonic power) are not sufficient to disrupt cell walls effectively. 4. Improper Sample Preparation: Large particle size of the plant material limits solvent penetration.1. Optimize Solvent: Test different ratios of ethanol or methanol in water (e.g., 60-80%).[4][7] 2. Acidify Solvent: Add a weak acid like citric, formic, or trifluoroacetic acid (TFA) to the solvent to maintain a pH below 3.[4][7][14] 3. Optimize Parameters: Increase extraction time, temperature (with caution), or ultrasonic/microwave power based on optimization studies.[9][10] 4. Prepare Sample: Lyophilize (freeze-dry) and grind the sample to a fine powder to increase surface area.[7]
Rapid Color Fading 1. High pH: The pH of the extract is above 4. 2. Exposure to Light/Oxygen: The extract is being handled in bright light or with significant headspace. 3. High Temperature: The extract is being processed or stored at elevated temperatures.1. Maintain Low pH: Ensure the solution remains acidic (pH < 3) throughout the process and storage.[3] 2. Protect from Light & Air: Use amber vials or wrap containers in foil. Minimize headspace or store under an inert gas (e.g., nitrogen).[3] 3. Keep Cool: Process samples on ice when possible and store extracts at low temperatures (-20°C or below for long-term).[3]
Precipitate Forms in Extract 1. Co-extraction of Impurities: Other less soluble compounds (proteins, carbohydrates) are extracted and precipitate out. 2. Metal Ion Contamination: Metal ions can form insoluble complexes with anthocyanins. 3. Saturation: The concentration of D3G exceeds its solubility in the solvent.1. Purify Extract: Use solid-phase extraction (SPE) or column chromatography to purify D3G. 2. Use Chelating Agents: If metal contamination is suspected, consider adding a chelating agent like EDTA. Use deionized water and avoid metal containers.[3] 3. Adjust Concentration: Ensure the concentration is within the solubility limit for the given solvent system.

Data Presentation: Comparison of Extraction Methods

The following table summarizes optimal conditions and yields for various D3G extraction methods from different sources.

Extraction Method Plant Source Solvent System Temperature Time Yield/Result Reference
Conventional Solvent Eggplant PeelEthanol/Water/Citric Acid (48:50:2)Ambient-Effective for anthocyanin recovery.[13]
Ultrasound-Assisted (UAE) Mulberry63.8% Methanol with 1% TFA43.2°C40 min64.70 ± 0.45 mg/g[14]
Ultrasound-Assisted (UAE) Malus 'Royalty' Fruits70% Ethanol with 0.4% Formic Acid20°C40 minOptimal parameters identified for highest yield.[9]
Microwave-Assisted (MAE) Jabuticaba By-Products38% Methanol in Water (pH 6)81°C10 min9.70 ± 0.28 mg/g[10]
Enzyme-Assisted (EAE) Eggplant PeelCellulase (10%), Water/Ethanol/Citric Acid47.5°C2.75 hrsOptimized for Total Anthocyanin Content.[13]
Subcritical Water (SWE) Nitraria sibirica Pall.Water140°C45 min1.075 mg/g[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of D3G

This protocol is based on optimized methods for anthocyanin extraction from fruit sources.[9][14]

  • Sample Preparation:

    • Freeze-dry (lyophilize) the plant material to remove water, which improves grinding efficiency and reproducibility.

    • Grind the lyophilized material into a fine, homogenous powder (e.g., 80 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a 50 mL conical tube.

    • Prepare the extraction solvent: 70% ethanol in deionized water containing 0.5% formic acid (v/v/v) to ensure an acidic pH.

    • Add 20 mL of the solvent to the sample (a solid-to-liquid ratio of 1:20 g/mL).

    • Place the tube in an ultrasonic bath or use a probe sonicator.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 40 minutes. Maintain the temperature of the water bath at or below 30°C to minimize thermal degradation.

  • Recovery:

    • After extraction, centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean, amber-colored collection vessel.

    • For exhaustive extraction, the pellet can be re-extracted with fresh solvent and the supernatants combined.

  • Storage:

    • Store the final extract at -20°C or below in a sealed container, protected from light.

Protocol 2: Microwave-Assisted Extraction (MAE) of D3G

This protocol is adapted from methodologies optimized for rapid anthocyanin extraction.[10][11]

  • Sample Preparation:

    • Prepare the plant material as described in the UAE protocol (lyophilized and powdered).

  • Extraction:

    • Place 0.5 g of the powdered sample into a closed microwave extraction vessel.

    • Add 15 mL of the extraction solvent (e.g., 40% methanol in water, acidified to pH 4-6).

    • Seal the vessel and place it in a microwave extraction system.

    • Set the extraction parameters: irradiate to a target temperature of 80°C and hold for 10 minutes. Use a maximum power setting (e.g., 300 W) for the initial heating phase.

  • Recovery:

    • After the program is complete, allow the vessel to cool to room temperature before opening to avoid flash boiling.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Collect the supernatant.

  • Storage:

    • Store the extract as described in the UAE protocol.

Visualizations

Extraction_Workflow General Workflow for D3G Extraction A Sample Preparation (Lyophilize & Grind) B Extraction (e.g., UAE, MAE) A->B Powdered Material C Solid-Liquid Separation (Centrifugation / Filtration) B->C Crude Extract D Solvent Removal (Optional) (Rotary Evaporation) C->D Clarified Extract E Purification (e.g., SPE, Column Chromatography) D->E Concentrated Extract F Analysis (HPLC, LC-MS) E->F Purified Fractions G Final Product (Purified D3G) F->G

Caption: A generalized experimental workflow for the extraction and purification of this compound.

D3G_Stability_Factors Factors Affecting D3G Stability cluster_factors Degradation Factors center This compound (Flavylium Cation, Red, pH < 3) p1 Carbinol Pseudo-base (Colorless, pH 4-6) center->p1 Reversible p2 Quinoidal Base (Blue/Purple, pH 5-7) center->p2 Reversible f1 High pH (> 4) f1->p1 f1->p2 f2 High Temperature p3 Degradation Products (Brown/Colorless) f2->p3 f3 Oxygen f3->p3 f4 Light (UV) f4->p3 f5 Enzymes f5->p3 p1->center p2->center

Caption: Key factors influencing the stability and degradation pathways of this compound.

Caption: A decision tree for troubleshooting and resolving issues of low D3G extraction yield.

References

Overcoming solubility issues with Delphinidin 3-galactoside in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delphinidin 3-galactoside. Our goal is to help you overcome common experimental challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a naturally occurring anthocyanin, a type of flavonoid pigment found in many fruits and vegetables. It is known for its antioxidant properties and is being investigated for its potential therapeutic effects in various areas, including cancer, cardiovascular disease, and neurodegenerative disorders.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is sparingly soluble in water but shows better solubility in organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective, with a reported solubility of up to 100 mg/mL.[1] Other suitable organic solvents include methanol, ethanol, and acetone.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: My this compound solution appears to be unstable and changes color. Why is this happening?

The stability of anthocyanins like this compound is highly dependent on pH and light exposure. At low pH (acidic conditions), the flavylium (B80283) cation form is predominant and typically more stable, appearing red or purple. As the pH increases towards neutral and alkaline conditions, the molecule can undergo structural transformations, leading to a change in color (e.g., to blue or colorless) and potential degradation. To enhance stability, it is recommended to prepare and store solutions in acidic buffers and protect them from light.

Q4: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in aqueous cell culture media can be challenging due to its limited water solubility. This can lead to precipitation and inaccurate concentrations in your experiments. The recommended approach is to first prepare a high-concentration stock solution in a biocompatible organic solvent like DMSO and then serially dilute it into the final culture medium to achieve the desired working concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: How should I store my this compound powder and stock solutions?

Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[3] Stock solutions, particularly those in organic solvents like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4] When preparing to use a frozen stock solution, allow the vial to warm to room temperature before opening to prevent condensation from introducing moisture. For aqueous solutions, it is best to prepare them fresh for each experiment due to their lower stability.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solutions
Possible Cause Troubleshooting Step
Low aqueous solubility Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer or media.
pH of the solution Anthocyanin solubility and stability are pH-dependent. Adjust the pH of your aqueous solution to be slightly acidic (e.g., pH 3-6) to improve solubility and stability.
Temperature Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in the initial solvent.[4]
High concentration The desired final concentration may exceed the solubility limit in the aqueous medium. Try lowering the final working concentration.
Issue: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of the compound Anthocyanins are sensitive to light, oxygen, and pH. Prepare fresh solutions for each experiment, store stock solutions properly (aliquoted at -20°C, protected from light), and maintain a consistent, slightly acidic pH in your experimental setup if possible.
Inaccurate concentration Ensure complete dissolution of the compound when preparing stock solutions. Use calibrated pipettes for accurate dilutions. Consider verifying the concentration of your stock solution spectrophotometrically if you have the appropriate standards.
Interaction with media components Components in complex media (e.g., serum proteins) could potentially interact with the compound. If feasible, conduct experiments in serum-free or reduced-serum media for the treatment period.

Data Presentation

Solubility of this compound and its Aglycone (Delphinidin)
SolventThis compound SolubilityDelphinidin Solubility (Mole Fraction x 10^2 at 298.15 K)Temperature Dependence of Delphinidin Solubility
Water Predicted: 0.85 g/L[5]53.53Increases with temperature[6]
Methanol Soluble58.61Increases with temperature[6]
Ethanol Soluble5.73Increases with temperature[6]
Acetone Soluble[2]0.0055Increases with temperature[6]
DMSO 100 mg/mL (199.66 mM)[1]Soluble[2]-
Chloroform Soluble[2]--
Dichloromethane Soluble[2]--
Ethyl Acetate Soluble[2]--

Note: Quantitative solubility data for this compound is limited. The data for Delphinidin (the aglycone) is provided for reference and indicates general solubility trends.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • To aid dissolution, gently warm the tube to 37°C and sonicate for a short period until the powder is completely dissolved.[4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay with this compound
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (e.g., 100 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis D3G_powder This compound (Powder) DMSO DMSO D3G_powder->DMSO Dissolve with warming and sonication Stock_Solution Concentrated Stock Solution (e.g., 100 mM in DMSO) DMSO->Stock_Solution Culture_Medium Cell Culture Medium Stock_Solution->Culture_Medium Dilute Working_Solution Working Solution (Final Concentration) Culture_Medium->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment Assay Perform Assay (e.g., MTT, Western Blot) Cell_Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Statistical Analysis Data_Acquisition->Analysis

Caption: General experimental workflow for using this compound.

PI3K_Akt_mTOR_pathway D3G This compound PI3K PI3K D3G->PI3K mTOR mTOR D3G->mTOR Akt Akt PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Platelet_Activation_Pathway D3G This compound AMPK AMPK Phosphorylation D3G->AMPK Granule_Release Granule Release (P-selectin, CD63, CD40L) D3G->Granule_Release Agonist Platelet Agonist (e.g., ADP, Collagen) Platelet Platelet Agonist->Platelet Platelet->AMPK Platelet->Granule_Release Integrin Integrin αIIbβ3 Activation AMPK->Integrin Aggregation Platelet Aggregation Integrin->Aggregation Granule_Release->Aggregation

Caption: Inhibition of platelet activation by this compound.

Apoptosis_Pathway D3G This compound Procaspase8 Pro-caspase-8 D3G->Procaspase8 Procaspase9 Pro-caspase-9 D3G->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Induction of caspase-dependent apoptosis by this compound.

References

Delphinidin 3-galactoside degradation and storage recommendations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delphinidin 3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry and dark place.[1] Recommended storage is at -20°C for short to medium-term storage and -80°C for long-term storage.[2]

Q2: How should I store this compound solutions?

A2: Stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.[2]

It is crucial to keep the solutions sealed to protect them from moisture and light.[2] For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297).[3] For higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[3]

Q4: My this compound solution appears to be changing color. What could be the cause?

A4: The color of anthocyanins like this compound is highly dependent on the pH of the solution.[4][5] A shift in color from red/purple in acidic conditions to blue or colorless in neutral to alkaline conditions is expected due to structural transformations of the molecule.[4] Degradation due to other factors such as temperature or light exposure can also lead to color loss.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound.

Issue 1: Rapid degradation of the compound in my experimental setup.

  • Possible Cause: Exposure to unfavorable environmental conditions. Anthocyanin stability is significantly affected by temperature, pH, light, and oxygen.[4][5]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature for your samples whenever possible. High temperatures significantly accelerate degradation.[6]

    • pH Management: Anthocyanins are most stable in acidic environments (pH < 4).[7] If your experimental conditions permit, consider using an acidic buffer.

    • Light Protection: Protect your samples from light by using amber vials or covering the containers with aluminum foil.[6] Acyl groups of anthocyanins are particularly susceptible to detachment under light.[8]

    • Oxygen Minimization: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if your experiment is sensitive to oxidation.

Issue 2: Inconsistent results in bioactivity assays.

  • Possible Cause: Degradation of this compound leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare solutions fresh for each experiment, especially for in vivo studies.[2]

    • Stability Check: Perform a stability test of this compound under your specific experimental conditions (solvent, pH, temperature) to determine its half-life.

    • Quantification: Use a validated analytical method, such as HPLC, to confirm the concentration of this compound in your stock and working solutions before each experiment.

Quantitative Data on Degradation

The stability of anthocyanins is highly dependent on temperature. The following table summarizes the degradation kinetics of a closely related compound, delphinidin-3-O-glucoside, at different temperatures.

Temperature (°C)Rate Constant (k) (days⁻¹)Half-life (t½) (days)
250.088.99
450.471.47
8011.180.06

Data adapted from a study on delphinidin-3-O-glucoside in jaboticaba-water juice.[9]

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content using the pH Differential Method

This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in the absorbance spectrum.

  • Materials:

    • Potassium chloride buffer (0.025 M), pH 1.0

    • Sodium acetate buffer (0.4 M), pH 4.5

    • Spectrophotometer

    • This compound sample

  • Methodology:

    • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

    • Let the solutions stand for at least 15 minutes to allow for equilibration.

    • Measure the absorbance of each dilution at the wavelength of maximum absorption (λvis-max) and at 700 nm (to correct for haze).

    • Calculate the absorbance (A) of the sample as: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.

    • Calculate the total monomeric anthocyanin concentration (mg/L) using the following formula: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

      • MW = Molecular weight of this compound (465.38 g/mol )

      • DF = Dilution factor

      • ε = Molar extinction coefficient of this compound (a value for cyanidin-3-O-glucoside, 26,900 L/mol/cm, is often used as an approximation for other anthocyanins[8])

      • l = Pathlength in cm (typically 1 cm)

Visualizations

degradation_pathway cluster_ph pH Dependent Structural Transformation flavylium Flavylium Cation (Red) pH < 4 carbinol Carbinol Pseudo-base (Colorless) pH 4-6 flavylium->carbinol + H2O quinoidal Quinoidal Base (Blue/Purple) pH 6-7 flavylium->quinoidal - H+ carbinol->flavylium - H2O chalcone Chalcone (Colorless/Yellow) pH > 7 carbinol->chalcone Ring Opening quinoidal->flavylium + H+ degradation Degradation Products (Phenolic acids, Aldehydes) chalcone->degradation Irreversible

Caption: pH-dependent degradation pathway of this compound.

experimental_workflow start Start: Sample Preparation prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock stability_setup Set up Stability Study Conditions (Different Temp, pH, Light) prepare_stock->stability_setup sampling Collect Samples at Time Intervals (t0, t1, t2...) stability_setup->sampling analysis Analyze Samples by HPLC (Quantify Peak Area) sampling->analysis data_analysis Calculate Degradation Rate (k) and Half-life (t½) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_guide issue Issue: Rapid Degradation of this compound check_temp Is the temperature controlled and minimized? issue->check_temp check_ph Is the solution pH acidic (ideally < 4)? check_temp->check_ph Yes solution_temp Action: Lower temperature or use refrigerated setup. check_temp->solution_temp No check_light Is the sample protected from light? check_ph->check_light Yes solution_ph Action: Adjust pH with an appropriate buffer. check_ph->solution_ph No solution_light Action: Use amber vials or cover with foil. check_light->solution_light No resolved Problem Resolved check_light->resolved Yes solution_temp->check_ph solution_ph->check_light solution_light->resolved

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Optimizing HPLC Parameters for Delphinidin 3-galactoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Delphinidin 3-galactoside. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for the HPLC separation of this compound?

A1: A good starting point for separating flavonoid glycosides like this compound is to use a C18 reversed-phase column.[1] The mobile phase typically consists of a gradient elution using acetonitrile (B52724) and water, with both solvents containing an acidic modifier like 0.1% formic acid to ensure good peak shape.[1] A common starting gradient begins with a low percentage of acetonitrile (e.g., 5-10%) and gradually increases.[1] The column temperature is often set between 30-40°C with a flow rate of approximately 0.8-1.0 mL/min.[1] Detection is typically performed at the lambda max for anthocyanins, which is around 520 nm.[2]

Q2: Why is an acidic modifier, such as formic acid, necessary in the mobile phase?

A2: An acidic modifier is crucial for achieving sharp, symmetrical peaks for phenolic compounds like this compound.[3] Anthocyanins can interact with residual silanol (B1196071) groups on the silica-based stationary phase, which are weakly acidic.[4][5] These secondary interactions can cause significant peak tailing.[6][7] Adding a small amount of acid (e.g., 0.1% to 5% formic acid) to the mobile phase suppresses the ionization of these silanol groups, thereby minimizing these unwanted interactions and improving peak shape.[3][8]

Q3: How does column temperature affect the separation of this compound?

A3: Column temperature is a critical parameter that influences viscosity, retention time, and selectivity. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to higher efficiency and sharper peaks.[3] However, the effect on selectivity can vary.[3] For anthocyanins, elevated temperatures can also lead to degradation, so it is essential to find a balance.[9] A typical starting range is 30-40°C, but optimization may be required for specific separations.[1][10]

Q4: My peaks for this compound are tailing. What are the common causes and solutions?

A4: Peak tailing is a frequent issue when analyzing phenolic compounds.[6] The primary causes include secondary interactions with the column's stationary phase, improper mobile phase pH, column contamination, and sample overload.[6][7] To resolve this, ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to suppress silanol interactions.[3] If tailing persists, consider using a base-deactivated column, cleaning the column with a strong solvent, or diluting your sample to prevent overloading.[5][7]

Q5: Should I use an isocratic or a gradient elution for this compound analysis?

A5: For complex samples containing multiple flavonoids with a range of polarities, a gradient elution is almost always necessary.[3] A gradient method, where the proportion of the organic solvent is increased over time, allows for the separation of both polar and less polar compounds within a reasonable timeframe.[3][11] An isocratic elution (constant mobile phase composition) may be suitable for simple mixtures or for the quantification of a single, well-resolved compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Peak Resolution

If you are observing overlapping peaks or insufficient separation between this compound and other components, consider the following:

Possible CauseRecommended Solution
Gradient slope is too steep. Decrease the rate of change of the organic solvent concentration to create a shallower gradient. This provides more time for analytes to interact with the stationary phase, improving separation.[3]
Suboptimal organic solvent. If using methanol (B129727), try switching to acetonitrile, or vice versa. Different organic solvents can offer different selectivities for phenolic compounds and may resolve co-eluting peaks.[3]
Column temperature not optimized. Systematically evaluate the effect of column temperature (e.g., in 5°C increments from 30°C to 50°C). Temperature can alter selectivity and improve resolution.[3]
Incorrect mobile phase pH. Ensure the mobile phase pH is low enough (typically around 2-3 with formic acid) to maintain the analyte in a single ionic form and improve peak shape.[12]
Problem 2: Significant Peak Tailing or Broadening

Asymmetrical or broad peaks can compromise quantification and resolution.

Possible CauseRecommended Solution
Secondary analyte interactions. Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol activity.[3] Consider using a modern, high-purity, end-capped C18 column or a specialized column for phenolic compounds.[5]
Column contamination or degradation. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.[3] If performance does not improve, a void may have formed at the column inlet, or the column may need replacement.[13] Using a guard column can help extend the life of your analytical column.
Sample solvent mismatch. Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]
Sample overload. Reduce the injection volume or dilute the sample. Overloading the column can saturate the stationary phase and lead to poor peak shape.[1][6]
Extra-column effects. Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to band broadening.[6][7]
Problem 3: Shifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Possible CauseRecommended Solution
Inadequate column equilibration. Increase the equilibration time with the initial mobile phase conditions before each injection to ensure the column is fully conditioned. A stable baseline is a good indicator of equilibration.
Inconsistent mobile phase preparation. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. The organic component can evaporate over time, altering the composition and affecting retention.[3]
Fluctuations in column temperature. Use a column thermostat to maintain a constant and consistent temperature throughout the analysis.
Pump or mixer malfunction. If using an on-line mixing system, ensure it is delivering a constant and accurate mobile phase composition. You can test this by comparing results with a manually prepared mobile phase.[14]

Experimental Protocols

Below is a detailed methodology for a typical HPLC analysis of this compound. This protocol serves as a starting point and may require optimization for specific sample matrices.

1. Instrumentation and Materials

  • HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • This compound chloride reference standard.

2. Mobile Phase Preparation

  • Mobile Phase A: 5% formic acid in water.[8]

  • Mobile Phase B: 5% formic acid in acetonitrile.[8]

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound chloride standard and dissolve it in a suitable solvent (e.g., methanol with 0.1% HCl) to prepare a stock solution of known concentration (e.g., 1000 mg/L).[15]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: The extraction method will vary depending on the sample matrix. A common method involves extraction with an acidified methanol solution (e.g., methanol:water:formic acid, 70:30:1, v/v/v).[16] The extract should be filtered through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 5% Formic Acid in WaterB: 5% Formic Acid in Acetonitrile
Gradient 10% B to 25% B over 30 min, then increase to 90% B for column wash
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[8]
Injection Volume 10-20 µL
Detection Wavelength 520 nm[2]

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound by constructing a calibration curve from the peak areas of the working standards.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start Analysis cluster_evaluation Chromatogram Evaluation cluster_problems Identify Problem cluster_solutions Implement Solutions start Initial HPLC Run evaluation Acceptable Chromatogram? start->evaluation problem Identify Primary Issue evaluation->problem No end_node Method Optimized evaluation->end_node Yes resolution Poor Resolution problem->resolution Resolution tailing Peak Tailing/ Broadening problem->tailing Peak Shape retention Shifting Retention Time problem->retention Reproducibility sol_res Adjust Gradient Optimize Temperature Change Solvent resolution->sol_res sol_tail Check Mobile Phase pH Use Deactivated Column Dilute Sample Clean Column tailing->sol_tail sol_ret Increase Equilibration Prepare Fresh Mobile Phase Use Column Oven retention->sol_ret sol_res->start Re-run sol_tail->start Re-run sol_ret->start Re-run

Caption: A troubleshooting workflow for HPLC method optimization.

Peak_Tailing_Causes cluster_main Causes of Peak Tailing in HPLC cluster_chemical Chemical Interactions cluster_physical Physical & System Issues main Peak Tailing secondary_interactions Secondary Interactions with Residual Silanols main->secondary_interactions ph_mismatch Mobile Phase pH Near Analyte pKa main->ph_mismatch column_issues Column Degradation or Contamination main->column_issues sample_overload Sample Overload main->sample_overload extra_column Extra-Column Volume (Dead Volume) main->extra_column

Caption: Common causes of peak tailing in HPLC analysis.

References

Technical Support Center: Delphinidin 3-galactoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Delphinidin (B77816) 3-galactoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of Delphinidin 3-galactoside in a question-and-answer format.

Question 1: I am observing a rapid color change and degradation of my sample during extraction and purification. What is causing this and how can I prevent it?

Answer:

This compound, like other anthocyanins, is highly susceptible to degradation due to changes in pH, temperature, and exposure to light and oxygen.[1][2][3] The observed color change is a direct indicator of structural transformation and degradation.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect pH Anthocyanins are most stable at an acidic pH (typically pH 1-3).[3][4] Ensure all your solvents, from extraction to chromatography, are acidified. Trifluoroacetic acid (TFA) at 0.1-1% is commonly used.[1][5]
High Temperature Avoid high temperatures during all steps. Perform extractions at room temperature or below if possible.[1] Use a refrigerated autosampler for HPLC and avoid heating during solvent evaporation by using methods like lyophilization or rotary evaporation at low temperatures.
Exposure to Light Protect your samples from light by using amber vials or covering glassware with aluminum foil.[6]
Oxidation Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: My purification yield of this compound is very low. What are the potential reasons and how can I improve recovery?

Answer:

Low recovery is a common issue stemming from several factors, including incomplete extraction, degradation, and losses during chromatographic steps.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Extraction Optimize your extraction solvent. Acidified methanol (B129727) or ethanol (B145695) are effective for anthocyanin extraction.[2] Employing techniques like sonication or pressurized liquid extraction (PLE) can enhance extraction efficiency.[1][6]
Irreversible Adsorption This compound can irreversibly bind to certain stationary phases. If using column chromatography, ensure proper column conditioning and consider using a resin with appropriate selectivity. C18 solid-phase extraction (SPE) is a common clean-up step.[7]
Loss during Solvent Partitioning When performing liquid-liquid partitioning to remove non-polar impurities, ensure the aqueous phase containing the anthocyanins is sufficiently acidified to maintain their charged, more water-soluble form.
Co-elution with other compounds If your target molecule is co-eluting with other similar compounds, your yield of pure this compound will be low. Optimize your chromatographic method (e.g., gradient, flow rate, column chemistry) to improve resolution.

Question 3: I am struggling to separate this compound from other anthocyanins, particularly other delphinidin glycosides. How can I improve the resolution of my chromatographic separation?

Answer:

The chemical similarity of anthocyanins makes their separation challenging. Achieving high purity often requires a multi-step purification strategy.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Chromatographic Selectivity A single chromatographic step may be insufficient. Consider a combination of techniques. For instance, an initial fractionation by solid-phase extraction (SPE) using a C18 cartridge can be followed by preparative HPLC.[7]
Suboptimal HPLC/CPC Conditions For High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC), systematically optimize the mobile phase composition and gradient. A common mobile phase for anthocyanin separation on a C18 column is a gradient of acidified water and acidified methanol or acetonitrile.[5] For CPC, solvent systems like tert-butyl-methyl ether/n-butanol/acetonitrile/water with TFA are effective.[1]
Presence of Isobaric Compounds Delphinidin glycosides with other sugars can have the same mass, making mass spectrometry-based detection alone insufficient for identification. High-resolution chromatography is essential to separate these isomers.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: this compound is most stable in acidic conditions, typically between pH 1 and 3.[3][4] For storage, it is recommended to dissolve the purified compound in a slightly acidified solvent and store it at low temperatures (-20°C or below) in the dark.[1]

Q2: How can I confirm the identity and purity of my purified this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) can provide a chromatogram and UV-Vis spectrum characteristic of anthocyanins. Mass Spectrometry (MS), particularly LC-MS/MS, can confirm the molecular weight and fragmentation pattern of this compound.[5] For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7]

Q3: Are there any specific safety precautions I should take when working with the solvents used for purification?

A3: Yes, the solvents commonly used for this compound purification, such as methanol, acetonitrile, and trifluoroacetic acid (TFA), are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheets (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Clean-up of this compound from Berries

  • Extraction:

    • Homogenize 100g of frozen berries with 500 mL of acidified methanol (0.1% HCl).

    • Stir the mixture for 2 hours at 4°C in the dark.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Re-extract the pellet with 250 mL of acidified methanol and combine the supernatants.

    • Concentrate the extract under vacuum at a temperature below 35°C.

  • SPE Clean-up:

    • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of acidified water (0.1% HCl).

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 20 mL of acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with 15 mL of acidified methanol.

    • Dry the eluate under a stream of nitrogen or by lyophilization.

Data Presentation

Table 1: Stability of Anthocyanins under Different Acidic Conditions

AnthocyaninAcid ConcentrationStability
This compoundLow (≤1% TFA)Less stable than Cyanidin 3-galactoside[8]
Cyanidin 3-galactosideLow (≤1% TFA)More stable[8]
This compoundHigh (≥3% TFA)Stability may be further compromised
Cyanidin 3-galactosideHigh (≥3% TFA)Becomes the most unstable[8]

Visualizations

experimental_workflow start Plant Material (e.g., Berries) extraction Extraction (Acidified Methanol/Ethanol) start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe prep_hplc Preparative HPLC (C18 Column) spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (HPLC-DAD, LC-MS) fraction_collection->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the purification of this compound.

degradation_pathway flavylium Flavylium Cation (Red, Acidic pH) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol + H2O quinonoidal Quinonoidal Base (Blue/Violet) flavylium->quinonoidal - H+ chalcone Chalcone (Yellow, Basic pH) carbinol->chalcone Ring Opening

Caption: pH-dependent degradation pathway of Delphinidin.[2][4]

References

Preventing enzymatic degradation of Delphinidin 3-galactoside during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the enzymatic degradation of Delphinidin (B77816) 3-galactoside during extraction procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Delphinidin 3-galactoside degradation during extraction?

A1: The degradation of this compound is primarily caused by the activity of endogenous plant enzymes, principally β-glucosidase and polyphenol oxidase (PPO).[1][2] β-glucosidase first hydrolyzes the glycosidic bond, converting this compound into its less stable aglycone form, Delphinidin. Subsequently, PPO oxidizes the Delphinidin, leading to the formation of brown polymers and a loss of the characteristic color and bioactivity.[1] This process is accelerated by factors such as neutral or alkaline pH, elevated temperatures, and the presence of oxygen.[1][3]

Q2: My extract is turning brown. What is causing this discoloration?

A2: A brown color in your extract is a classic indicator of polyphenol oxidase (PPO) activity.[3] When the Delphinidin aglycone is exposed due to the action of β-glucosidase or acid hydrolysis, PPO rapidly catalyzes its oxidation, resulting in the formation of brown-colored polymeric compounds.[1] To prevent this, PPO must be inactivated prior to or during the extraction.

Q3: What is the optimal pH for extracting and stabilizing this compound?

A3: this compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH of 3.0 or lower.[1][4][5][6] In this acidic environment, the molecule exists predominantly in its stable red-colored flavylium (B80283) cation form. As the pH increases, it undergoes structural transformations to less stable forms that are prone to degradation.[5][6] Therefore, it is critical to use acidified solvents for extraction.[7]

Q4: I added ascorbic acid (Vitamin C) as an antioxidant, but my sample degraded even faster. Why did this happen?

A4: The role of ascorbic acid in anthocyanin stability is complex and often contradictory. While it is a potent antioxidant, its presence can accelerate the degradation of anthocyanins, including this compound, especially in the presence of oxygen.[1][8][9][10] This can occur through a condensation reaction between the anthocyanin and ascorbic acid or its degradation products.[8] Unless specific conditions have been validated where ascorbic acid is protective (e.g., under light-induced stress[4]), it is often advisable to omit it from the extraction solvent.

Q5: How can I effectively inactivate degrading enzymes before starting the solvent extraction?

A5: Enzyme inactivation is a critical first step. Mild, short-term heat treatment (blanching) of the plant material can effectively denature PPO and other enzymes.[1] Temperatures above 70–80°C are often required to inactivate PPO.[11] Alternatively, non-thermal methods like high-pressure carbon dioxide (HPCD) treatment can inactivate these enzymes while preserving the pigment.[11] If heat is not desirable, performing the entire extraction process at low temperatures (e.g., 4°C) will significantly slow down, though not completely stop, enzymatic activity.

Q6: What is the recommended type of solvent for extraction?

A6: The most effective solvents for anthocyanin extraction are polar solvents acidified with a weak acid.[7][12] Common choices include mixtures of methanol (B129727) or ethanol (B145695) with water, containing a small amount of acid like citric, formic, or trifluoroacetic acid (TFA).[7][12][13] A typical formulation might be a 70:30:1 mixture of methanol:water:acid (v/v/v).[13] The acid helps to maintain the low pH required for anthocyanin stability.

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound 1. Enzymatic Degradation: Active β-glucosidase and PPO are degrading the target molecule.- Inactivate enzymes before extraction via blanching or by freezing the sample in liquid nitrogen and grinding to a powder. - Perform extraction at low temperatures (4°C).[1] - Maintain a low pH (1.0-3.0) throughout the process.[4][5]
2. Incomplete Cell Lysis: The solvent is not effectively reaching the intracellular contents.- Ensure the plant material is thoroughly homogenized or ground to a fine powder. - Consider Enzyme-Assisted Extraction (EAE) using cellulases or pectinases to break down cell walls and improve release.[14][15] Note: This must be followed by inactivation of endogenous PPO/β-glucosidase.
3. Inappropriate Solvent: The solvent polarity or pH is not optimal for extraction.- Use an acidified polar solvent such as ethanol or methanol mixed with water.[7][12] - Ensure the acid concentration is sufficient to maintain a pH below 3.0.
Extract Color Fades or Turns Brown 1. Polyphenol Oxidase (PPO) Activity: PPO is oxidizing the delphinidin aglycone.- Immediately inactivate enzymes with a short heat treatment (blanching).[1] - Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to limit oxygen exposure.[16]
2. High pH: The pH of the extract is above the stable range for anthocyanins.- Re-acidify the extraction solvent and ensure the final pH of the extract is below 3.0.[6] - Use buffers to maintain a consistent acidic pH.
3. Oxidation: The molecule is degrading due to exposure to oxygen.- Use solvents that have been degassed prior to extraction. - Consider adding co-pigments like gallic acid or chlorogenic acid, which can form protective complexes with the anthocyanin.[17][18]
Formation of a Precipitate in the Extract 1. Aglycone Polymerization: Delphinidin aglycones (formed from enzymatic hydrolysis) are polymerizing and precipitating.- Inhibit β-glucosidase activity by working quickly at low temperatures.[19] - Ensure a sufficiently low pH, as the aglycone is highly unstable at higher pH values.
2. Low Solubility: The target compound is crashing out of the solution.- Check the solvent composition. A higher ratio of organic solvent (methanol/ethanol) may be needed. - Immediately filter the extract after centrifugation to remove any insoluble material.

Section 3: Key Experimental Protocols

Protocol 1: Standard Extraction Workflow with Degradation Prevention

This protocol outlines a general procedure for extracting this compound while minimizing enzymatic degradation.

  • Sample Preparation: Homogenize fresh plant material to a fine powder, preferably after flash-freezing in liquid nitrogen to halt enzymatic activity instantly.

  • Enzyme Inactivation (Recommended): If using fresh or thawed material, perform a blanching step. Briefly immerse the material in hot water (85-95°C) for 2-3 minutes, then immediately cool in an ice bath.[1]

  • Extraction:

    • Prepare an acidified extraction solvent (e.g., 80% methanol or ethanol in water with 1% citric acid or 0.1% TFA). Degas the solvent by sonicating or bubbling with nitrogen gas.

    • Add the solvent to the powdered sample at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).[7]

    • Macerate or sonicate the mixture at a controlled low temperature (e.g., 4°C) in the dark for 1-2 hours.

  • Filtration and Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.

    • Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Storage: Store the final extract at -20°C or -80°C in amber vials under a nitrogen atmosphere to prevent further degradation.

Protocol 2: Quantification by pH Differential Method

This is the standard method for measuring total monomeric anthocyanin content, expressed as cyanidin-3-glucoside equivalents.

  • Reagent Preparation: Prepare two buffers: 0.025 M potassium chloride buffer (pH 1.0) and 0.4 M sodium acetate (B1210297) buffer (pH 4.5).

  • Sample Dilution: Prepare two dilutions of the extract. For the first, dilute the extract with the pH 1.0 buffer. For the second, dilute the same extract with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at the maximum wavelength is within the linear range of the spectrophotometer.

  • Spectrophotometry: Let the solutions equilibrate for 15 minutes. Measure the absorbance of each dilution at the wavelength of maximum absorbance for your anthocyanin (around 520 nm for delphinidin derivatives) and at 700 nm (to correct for haze).

  • Calculation: Calculate the total monomeric anthocyanin (TMA) concentration using the following formula:

    • Absorbance (A) = (A520nm – A700nm)pH 1.0 – (A520nm – A700nm)pH 4.5

    • TMA (mg/L) = (A × MW × DF × 1000) / (ε × L)

    • Where:

      • MW (Molecular Weight): 449.2 g/mol for cyanidin-3-glucoside.

      • DF : Dilution Factor.

      • ε (Molar absorptivity): 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside.

      • L : Pathlength in cm (usually 1 cm).

Section 4: Data Summaries and Visualizations

Table 1: Influence of Key Parameters on Anthocyanin Stability
ParameterCondition for High StabilityCondition Leading to DegradationRationale
pH < 3.0> 4.0At low pH, the stable flavylium cation form predominates. At higher pH, it converts to unstable forms.[1][4][5]
Temperature < 10°C (for extraction/storage)> 50°C (prolonged exposure)High temperatures accelerate the rate of all degradation reactions, both enzymatic and chemical.[1][4]
Oxygen Inert atmosphere (Nitrogen/Argon)Presence of AirOxygen is a direct reactant in oxidative degradation, a process catalyzed by PPO.[1]
Light Dark conditionsExposure to UV or visible lightLight provides the energy to initiate photo-degradation reactions.[4]
Additives Co-pigments (e.g., gallic acid)Ascorbic Acid, SulfitesCo-pigments stabilize through molecular association, while ascorbic acid and sulfites can actively participate in degradation pathways.[1][9][17][18]

Diagrams

G cluster_prep 1. Sample Preparation cluster_inactivation 2. Enzyme Inactivation (Critical Step) cluster_extraction 3. Extraction cluster_purification 4. Purification & Storage start Plant Material homogenize Homogenize/ Grind (Liquid N2) start->homogenize inactivate Blanching (Heat) or Low Temp Prep homogenize->inactivate extract Extract under Inert Gas (Dark, 4°C) inactivate->extract solvent Prepare Acidified, Degassed Solvent (pH < 3) solvent->extract centrifuge Centrifuge & Filter extract->centrifuge store Store Extract (-80°C, Dark, N2) centrifuge->store

Caption: Recommended workflow for this compound extraction.

G D3G This compound (Stable, Glycoside) DP Delphinidin (Unstable Aglycone) D3G->DP Hydrolysis of glycosidic bond OP Oxidized Products (Brown Polymers) DP->OP Oxidation BGLU β-glucosidase BGLU->D3G PPO Polyphenol Oxidase (PPO) + Oxygen PPO->DP

Caption: Pathway of enzymatic degradation of this compound.

References

Troubleshooting low signal intensity in mass spectrometry of Delphinidin 3-galactoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity and other common issues encountered during the mass spectrometry analysis of Delphinidin (B77816) 3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of Delphinidin 3-galactoside in LC-MS analysis?

A1: Low signal intensity for this compound can stem from several factors:

  • Analyte Instability: Anthocyanins, including this compound, are known to be unstable and can degrade during sample preparation, especially with prolonged exposure to neutral or alkaline pH, high temperatures, and light.[1][2][3]

  • Suboptimal Ionization: Inefficient ionization in the mass spectrometer source is a primary cause of poor signal. This can be due to an inappropriate ionization mode (positive vs. negative), incorrect source parameters, or the inherent chemical properties of the molecule.[4][5]

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source before it reaches the mass analyzer, leading to a decreased signal for the precursor ion.[6][7] This often manifests as the premature loss of the galactose moiety.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[8] This is a common challenge in the analysis of complex samples like biological fluids or plant extracts.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a lower signal-to-noise ratio, making the analyte difficult to detect. This can be caused by issues with the mobile phase, column, or flow rate.[9]

  • Adduct Formation: In positive ion mode, the signal can be distributed among various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+), which reduces the intensity of any single ionic species.[6][10]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Positive ion mode is generally preferred for the analysis of anthocyanins like this compound.[11][12] The flavylium (B80283) cation structure of anthocyanins is inherently positively charged at acidic pH, leading to efficient ionization in positive mode, typically forming a strong [M]+ or [M+H]+ ion. While negative ion mode can be explored, positive mode is the recommended starting point for this class of compounds.

Q3: What are the expected m/z values for this compound and its major fragments?

A3: For this compound (C21H21O12+), you should look for the following ions:

  • Precursor Ion: The molecular ion [M]+ will have an m/z of approximately 465.10.

  • Major Fragment Ion: The most common fragmentation pathway is the loss of the galactose moiety (162 Da), resulting in the delphinidin aglycone with an m/z of approximately 303.05.[13]

Monitoring for both the precursor and the fragment ion is crucial for confident identification and quantification.

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low or no signal intensity.

start Start: Low/No Signal check_system 1. Verify System Performance - Is the MS tuned and calibrated? - Is there a stable spray? - Check for leaks. start->check_system check_standard 2. Direct Infusion of Standard - Prepare a fresh this compound standard. - Infuse directly into the MS. - Signal observed? check_system->check_standard System OK system_issue System Issue - Contact service engineer. check_system->system_issue System Not OK no_signal No Signal check_standard->no_signal signal Signal Observed check_standard->signal optimize_ms 4. Optimize MS Parameters - Ion source settings (gas flow, temperature). - Voltages (capillary, fragmentor). - Collision energy. no_signal->optimize_ms check_lc 3. Evaluate LC-MS Connection - Check for clogs and leaks. - Ensure proper mobile phase composition and flow rate. signal->check_lc check_lc->optimize_ms optimize_sample 5. Review Sample Preparation - Check for degradation (pH, light, temp). - Evaluate extraction efficiency. - Consider sample cleanup (SPE). optimize_ms->optimize_sample optimize_chromatography 6. Optimize Chromatography - Mobile phase modifier (e.g., formic acid concentration). - Gradient profile. - Column temperature. optimize_sample->optimize_chromatography resolved Issue Resolved optimize_chromatography->resolved

Caption: Troubleshooting workflow for low signal intensity.

Issue: High In-Source Fragmentation

Q: My signal for the this compound precursor ion (m/z 465) is very low, but the fragment ion (m/z 303) is intense. What should I do?

A: This indicates that significant in-source fragmentation is occurring. Here’s how to address it:

  • Reduce Fragmentor/Declustering Potential (DP) Voltage: This is the primary parameter that influences in-source fragmentation.[7] Lowering this voltage reduces the energy applied to the ions as they enter the mass spectrometer, preserving the precursor ion.

  • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of labile molecules like anthocyanins.[7] Gradually decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Check Mobile Phase Composition: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% to 1% formic acid) to maintain the stability of the flavylium cation form of this compound.[14][15]

Data Presentation

Table 1: Typical Starting Parameters for LC-MS/MS Analysis of this compound
ParameterTypical Value/RangeRationale
LC Column C18, 2.1-4.6 mm ID, <5 µmGood retention and separation for flavonoids.
Mobile Phase A Water with 0.1-1% Formic AcidAcid maintains anthocyanin stability.[14][15]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase LC.[9][14]
Flow Rate 0.2 - 0.6 mL/minDependent on column dimensions.
Column Temp. 30 - 50 °CTemperature can affect peak shape and retention time.[16]
Ionization Mode Positive Electrospray (ESI)Anthocyanins are readily ionized in positive mode.[11]
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation.
Drying Gas Flow 8 - 12 L/minAids in desolvation.
Nebulizer Pressure 30 - 50 psiCreates a fine spray for efficient ionization.
Declustering Potential 20 - 60 VLower values reduce in-source fragmentation.[7]
Collision Energy 20 - 40 eVOptimize for the desired fragmentation pattern (e.g., m/z 465 -> 303).
MRM Transition 465.1 -> 303.0Precursor -> Product ion for quantification.[13]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from a Plant Matrix

This protocol aims to minimize degradation during extraction.

  • Homogenization: Freeze the sample material (e.g., berries) with liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered sample with a solution of methanol/water/formic acid (80:19:1, v/v/v). Use a sample-to-solvent ratio of approximately 1:10 (w/v).

  • Sonication/Vortexing: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to enhance extraction efficiency while keeping the sample cool.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Direct Infusion Analysis to Verify Instrument Performance

This protocol is to confirm that the mass spectrometer can detect the analyte, bypassing the LC system.

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings: Set the mass spectrometer to scan in full scan mode in the positive ion setting, looking for the expected m/z of 465.1.

  • Optimize Parameters: While infusing, adjust key MS parameters (e.g., capillary voltage, fragmentor voltage, gas flows, and temperatures) to maximize the signal intensity for the [M]+ ion.

  • Check Fragmentation: Once the precursor ion is optimized, switch to a product ion scan mode to observe the fragmentation pattern and optimize the collision energy to produce the m/z 303 fragment.

Visualizations

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection sp1 Homogenize Sample (Liquid N2) sp2 Extract with Acidified Methanol sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 Filter Supernatant sp3->sp4 lc1 Inject Sample sp4->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution (Acidified Water/Acetonitrile) lc2->lc3 ms1 Electrospray Ionization (ESI+) lc3->ms1 ms2 Mass Analyzer (e.g., QqQ, QTOF) ms1->ms2 ms3 Data Acquisition (Full Scan or MRM) ms2->ms3

Caption: General experimental workflow for LC-MS analysis.

Delphinidin_Galactoside This compound [M]+ m/z 465.10 Delphinidin_Aglycone Delphinidin Aglycone [M-galactose]+ m/z 303.05 Delphinidin_Galactoside->Delphinidin_Aglycone Loss of Galactose (-162 Da) (In-source or CID)

References

Technical Support Center: Enhancing the Bioavailability of Delphinidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during studies aimed at enhancing the bioavailability of Delphinidin 3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, like other anthocyanins, is generally low, often estimated to be less than 1%.[1] This is attributed to several factors:

  • Low Stability in the Gastrointestinal (GI) Tract: this compound is susceptible to degradation in the neutral to alkaline pH of the small intestine.[2]

  • Limited Absorption: Its hydrophilic nature restricts passive diffusion across the lipid-rich membranes of intestinal epithelial cells.[2] While some uptake occurs via glucose transporters, this process can be saturated.

  • Rapid Metabolism: Once absorbed, this compound undergoes extensive first-pass metabolism in the intestines and liver, primarily through methylation and glucuronidation, which reduces the concentration of the parent compound in systemic circulation.[3][4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Current research focuses on three main strategies to overcome the limitations of this compound's bioavailability:

  • Nanoencapsulation: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles (e.g., chitosan-based), can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[2][5]

  • Co-administration with Bioenhancers: Certain natural compounds can improve the absorption and reduce the metabolism of co-administered substances. Piperine (B192125), an alkaloid from black pepper, is a well-studied example that can inhibit drug-metabolizing enzymes.[2]

  • Structural Modification (Lipophilization): Enzymatic acylation can increase the lipophilicity of this compound, potentially enhancing its ability to cross cell membranes.[6]

Q3: How does the sugar moiety (galactose) of this compound affect its bioavailability?

A3: The sugar moiety plays a crucial role in the stability and absorption of anthocyanins. For delphinidin, the galactoside form has been reported to have higher bioavailability compared to the glucoside and arabinoside forms.[7] Glycosylation generally increases the stability of the anthocyanin molecule.[2] The presence of a sugar moiety also allows for potential uptake by glucose transporters in the small intestine, such as Sodium-Glucose Cotransporter 1 (SGLT1).[8]

Troubleshooting Guides

Issue 1: Low Yield or Poor Encapsulation Efficiency in Nanoformulation
Potential Cause Troubleshooting Step
Incorrect ratio of this compound to encapsulation material. Optimize the ratio through a series of small-scale experiments. For chitosan (B1678972) nanoparticles, for instance, varying the concentration of both the chitosan and the cross-linking agent can significantly impact encapsulation efficiency.
Incompatibility between this compound and the nanocarrier. Ensure the chosen nanocarrier is suitable for a hydrophilic molecule like this compound. For liposomes, consider using a lipid composition that favors the encapsulation of water-soluble compounds.
Degradation of this compound during the encapsulation process. Perform the encapsulation process under controlled temperature and protect the sample from light to prevent degradation.[2]
Suboptimal process parameters (e.g., sonication time/amplitude, homogenization speed). Systematically vary the process parameters to find the optimal conditions for nanoparticle formation and drug loading. For liposome (B1194612) preparation, adjusting sonication amplitude and duration is crucial.
Issue 2: Inconsistent or Low Bioavailability Data in Animal Studies
Potential Cause Troubleshooting Step
Variability in oral gavage technique. Ensure consistent oral gavage technique to minimize stress on the animals and ensure accurate dosing. Proper training of personnel is essential.[2]
Fasting state of animals. Standardize the fasting period before administration, as the presence of food can significantly impact the absorption of flavonoids.[2]
Inadequate blood sampling times. This compound is absorbed relatively quickly. Ensure early and frequent blood sampling time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase.[2]
Sample degradation post-collection. Immediately process blood samples to separate plasma and store them at -80°C. Consider adding a stabilizing agent if degradation is suspected.[2]
Stability of nanoformulation in GI fluids. Before in vivo studies, test the stability of your nanoformulation in simulated gastric and intestinal fluids to ensure it protects the this compound until it reaches the site of absorption.[9]
Issue 3: Difficulty in Interpreting the Effect of Bioenhancers (e.g., Piperine)
Potential Cause Troubleshooting Step
Lack of a positive control. Include a known substrate of the metabolic enzymes targeted by the bioenhancer to confirm its activity in your experimental setup.[2]
Incorrect dosage of the bioenhancer. The dose of the bioenhancer is critical. Too low a dose may be ineffective, while too high a dose could lead to toxicity or off-target effects. Conduct a dose-response study to determine the optimal concentration.
Timing of administration. The timing of administration of the bioenhancer relative to this compound can influence its effectiveness. Consider administering the bioenhancer shortly before the primary compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans

Compound Dose Cmax Tmax (h) AUC (ng·h/mL) Bioavailability (%) Reference
This compoundNot SpecifiedNot Specified2Not Specified0.48[10]
Delphinidin 3-glucosideMaqui berry extract21.39-63.55 nmol/L1.0 ± 0.384.9 nmol/L·h (0-8h)0.14[10]
Delphinidin 3-arabinosideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.14[10]
Delphinidin 3-sambubioside81.6 mg1.26 ng/mL1.50.032 ng·h/mL/mg0.021 (urinary excretion)[11][12]

Table 2: Effect of Piperine on the Bioavailability of Resveratrol (B1683913) (a comparable polyphenol) in Mice

Treatment Cmax AUC Reference
Resveratrol (100 mg/kg)BaselineBaseline[5]
Resveratrol (100 mg/kg) + Piperine (10 mg/kg)1544% increase229% increase[5]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Chitosan Nanoparticles

This protocol is adapted from methodologies for encapsulating anthocyanins in chitosan nanoparticles.[10][13]

Materials:

  • This compound

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic homogenizer

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL with continuous stirring until fully dissolved.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a final concentration of 1 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in deionized water. The concentration will depend on the desired loading capacity.

  • Encapsulation: a. Add the this compound solution to the chitosan solution and stir for 30 minutes. b. Add the TPP solution dropwise to the chitosan-Delphinidin 3-galactoside mixture under constant stirring. c. Continue stirring for another 60 minutes to allow for nanoparticle formation.

  • Homogenization: Subject the mixture to ultrasonic homogenization to reduce particle size and improve uniformity.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove unencapsulated this compound and residual reagents.

  • Characterization: Resuspend the nanoparticles in deionized water and characterize for size, zeta potential, encapsulation efficiency, and loading capacity.

Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes.[14]

Materials:

  • This compound

  • Soybean phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask. b. If encapsulating a lipophilic derivative of this compound, it can be added at this stage. c. Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask. d. Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a PBS solution containing the dissolved this compound. The hydration should be performed above the lipid phase transition temperature. b. Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator. b. For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis, gel filtration, or centrifugation.

  • Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.

Protocol 3: In Vivo Bioavailability Study - Co-administration with Piperine

This protocol is based on studies investigating the bioenhancing effect of piperine on other flavonoids.[5][15]

Experimental Design:

  • Animals: Male Wistar rats (or other suitable rodent model).

  • Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2: this compound (e.g., 50 mg/kg body weight).

    • Group 3: this compound (50 mg/kg) + Piperine (e.g., 10 mg/kg).

  • Administration:

    • Fast the animals overnight before the experiment.

    • Administer the compounds orally via gavage. In Group 3, piperine can be administered 30 minutes before this compound.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Sample Processing:

    • Collect blood in heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the effect of piperine on the bioavailability of this compound.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoformulation cluster_invivo In Vivo Study D3G This compound Formulation Encapsulation Process D3G->Formulation Carrier Nanocarrier (e.g., Chitosan, Lipids) Carrier->Formulation Nano_D3G Nanoencapsulated D3G Formulation->Nano_D3G Admin Oral Administration Nano_D3G->Admin Animal Animal Model (Rat) Animal->Admin Sampling Blood Sampling Admin->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Experimental workflow for bioavailability assessment of nanoencapsulated this compound.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein D3G This compound SGLT1 SGLT1 D3G->SGLT1 Na+ dependent GLUT2_apical GLUT2 (apical) D3G->GLUT2_apical Facilitated diffusion D3G_inside This compound SGLT1->D3G_inside GLUT2_apical->D3G_inside Metabolism Phase II Metabolism (UGTs, SULTs) D3G_inside->Metabolism GLUT2_basolateral GLUT2 (basolateral) D3G_inside->GLUT2_basolateral Metabolites Metabolites Metabolism->Metabolites Metabolites->GLUT2_basolateral D3G_blood This compound GLUT2_basolateral->D3G_blood Metabolites_blood Metabolites GLUT2_basolateral->Metabolites_blood metabolism_pathway cluster_liver Hepatocyte (Liver) D3G_liver This compound PhaseI Phase I Metabolism (CYP450s) - Minor pathway D3G_liver->PhaseI PhaseII Phase II Metabolism D3G_liver->PhaseII UGTs UGTs (Glucuronidation) PhaseII->UGTs SULTs SULTs (Sulfation) PhaseII->SULTs COMT COMT (Methylation) PhaseII->COMT Glucuronide Delphinidin-galactoside-glucuronide UGTs->Glucuronide Sulfate Delphinidin-galactoside-sulfate SULTs->Sulfate Methylated Methylated-delphinidin-galactoside COMT->Methylated

References

Matrix effects in the analysis of Delphinidin 3-galactoside in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Delphinidin 3-galactoside in complex samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause Recommended Solution
Low analyte recovery Inadequate extraction efficiency: The solvent system may not be optimal for extracting this compound from the sample matrix.- Optimize extraction solvent: Test different solvent mixtures. For anthocyanins, methanol (B129727) or ethanol (B145695) acidified with a small amount of formic or hydrochloric acid is often effective. - Increase extraction repetitions: Repeating the extraction step multiple times can improve recovery.[1] - Employ advanced extraction techniques: Consider methods like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to enhance recovery.
Analyte degradation: Anthocyanins like this compound are sensitive to pH, light, and temperature.- Control pH: Maintain an acidic environment (pH < 3) throughout the sample preparation process to stabilize the flavylium (B80283) cation form. - Protect from light: Work in a dimly lit environment or use amber vials. - Maintain low temperatures: Keep samples on ice or at 4°C during processing.
Inefficient sample cleanup: Co-extracted matrix components can interfere with the analyte.- Utilize Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances from complex matrices. C18 cartridges are commonly used for anthocyanin purification. - Perform Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte away from interfering compounds.
Poor peak shape (e.g., tailing, splitting) in chromatogram Co-elution with matrix components: Interfering compounds in the matrix can affect the chromatographic behavior of the analyte.[2]- Optimize chromatographic gradient: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components. - Use a different stationary phase: Consider a column with a different chemistry that may provide better selectivity for the analyte.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of anthocyanins.- Acidify the mobile phase: Use a mobile phase containing a small percentage of formic acid (e.g., 0.1-1%) to ensure the analyte is in its protonated form, which generally results in better peak shape on reversed-phase columns.
Inconsistent quantitative results (ion suppression or enhancement) Matrix effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (suppression) or increase (enhancement) in the analyte signal.[3]- Improve sample cleanup: Implement more rigorous sample preparation methods like SPE or LLE to remove interfering matrix components.[3] - Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects. - Employ a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for matrix effects as it will be affected in the same way as the analyte. - Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[3] This interference occurs in the ion source of the mass spectrometer and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] Consequently, matrix effects can lead to inaccurate and unreliable quantification of the analyte.

2. What are the most common sources of matrix effects in biological and food samples?

In biological samples like plasma and urine, common sources of matrix effects include phospholipids, salts, and proteins.[2] In food samples, sugars, organic acids, polyphenols, and pigments can cause significant matrix effects.

3. How can I determine if my analysis is affected by matrix effects?

A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank sample extract that has gone through the entire sample preparation procedure. A significant difference in the signal indicates the presence of matrix effects.

4. What is the best sample preparation technique to minimize matrix effects for this compound analysis?

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and reducing matrix effects before the analysis of anthocyanins.[4] C18 cartridges are commonly employed for this purpose, as they can retain the relatively nonpolar anthocyanins while allowing more polar interferences like sugars and organic acids to be washed away.

5. When should I use a stable isotope-labeled internal standard (SIL-IS)?

Using a SIL-IS is the gold standard for correcting matrix effects. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal and provides the most reliable quantitative results. It is highly recommended for bioanalytical methods that require high accuracy and precision.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound and structurally similar anthocyanins using different sample preparation methods in various matrices.

Table 1: Recovery of Anthocyanins in Human Plasma and Urine using Solid-Phase Extraction (SPE)

AnalyteMatrixRecovery (%)Reference
Delphinidin-3-glucosidePlasma80.0 - 110.4[5]
Delphinidin-3-glucosideUrine80.0 - 110.4[5]
Cyanidin-3-glucosidePlasma80.0 - 110.4[5]
Cyanidin-3-glucosideUrine80.0 - 110.4[5]

Table 2: Matrix Effect Data for Anthocyanins in Human Plasma

AnalyteMatrix Effect (%)Reference
Delphinidin-3-glucoside~70-90[1]
Cyanidin-3-glucoside~70-90[1]

Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • C18 SPE Cartridges

  • Human Plasma Sample

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add 1 mL of 1% formic acid in methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Pass 5 mL of 0.1% formic acid in water through the cartridge to equilibrate. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities like salts and sugars.

    • Wash the cartridge with 5 mL of 5% methanol in 0.1% formic acid in water to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol containing 0.1% formic acid.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_SPE cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample protein_precipitation Protein Precipitation (Acidified Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Cartridge Conditioning (Methanol, Water, Acidic Water) conditioning->loading washing Washing (Acidic Water, Weak Methanol) loading->washing elution Elution (Acidified Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS Analysis reconstitution->lcms Matrix_Effect_Troubleshooting cluster_solutions Solutions start Inconsistent Quantitative Results? cause Potential Cause: Matrix Effects (Ion Suppression/Enhancement) start->cause solution1 Improve Sample Cleanup (e.g., SPE, LLE) cause->solution1 Mitigate Interference solution2 Use Matrix-Matched Calibration Standards cause->solution2 Compensate for Effect solution3 Employ Stable Isotope-Labeled Internal Standard (SIL-IS) cause->solution3 Correct for Effect solution4 Dilute the Sample cause->solution4 Reduce Interference

References

Technical Support Center: Refinement of Delphinidin 3-galactoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Delphinidin 3-galactoside in plant extracts. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These techniques are typically coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Q2: My this compound standard/sample is degrading quickly. What are the key factors affecting its stability?

A2: The stability of this compound is highly sensitive to several factors:

  • pH: It is most stable in acidic conditions (pH < 3). As the pH increases, it can undergo structural changes leading to color loss and degradation.

  • Temperature: Elevated temperatures significantly accelerate degradation. It is recommended to store solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term) and perform experimental steps on ice when possible.

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Always store standards and samples in amber vials or protect them from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Degassing solvents and blanketing samples with an inert gas like nitrogen can mitigate this.

Q3: What are typical validation parameters for a quantification method for this compound?

A3: A robust quantification method should be validated for several parameters. Typical ranges for anthocyanin analysis using chromatographic methods are summarized below.

ParameterTypical Range/Value
**Linearity (R²) **≥ 0.99
Limit of Detection (LOD) 0.01–3.7 µg/mL
Limit of Quantification (LOQ) 0.03–8.5 µg/mL
Recovery 54–108%
Precision (CV%) < 15%

Q4: How do I choose an appropriate internal standard for my analysis?

A4: The selection of a suitable internal standard is crucial for accurate quantification. Ideally, an isotopically labeled version of this compound would be used. However, this is often not commercially available. A common practice is to use a structurally similar compound that is not present in the sample matrix. For anthocyanin analysis, other anthocyanins like cyanidin-3-glucoside have been used as external standards, with molecular weight correction factors applied for quantification of other anthocyanins.

Troubleshooting Guides

HPLC/UPLC Analysis Issues

This guide addresses common chromatographic problems encountered during the analysis of this compound.

ProblemPotential CausesRecommended Solutions
Baseline Drift - Changes in mobile phase composition.- Temperature fluctuations in the column or detector.- Column contamination.- Degas the mobile phase thoroughly.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent.
Peak Tailing - Active sites on the stationary phase interacting with the analyte.- Column contamination or degradation.- Use a mobile phase with an appropriate pH to suppress silanol (B1196071) interactions (e.g., acidic pH).- Use a guard column and replace it regularly.- Replace the analytical column if performance degrades.
Peak Fronting - Sample overload.- Sample solvent incompatible with the mobile phase.- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven.- Equilibrate the column thoroughly before each run.
Ghost Peaks - Contamination in the injection system.- Carryover from a previous injection.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.
Sample Extraction and Preparation Issues
ProblemPotential CausesRecommended Solutions
Low Recovery - Inefficient extraction solvent.- Degradation of this compound during extraction.- Incomplete elution from SPE cartridge.- Optimize the extraction solvent. Acidified methanol (B129727) or ethanol/water mixtures are commonly used.- Perform extraction at low temperatures and protect from light.- Ensure the SPE elution solvent is strong enough to recover the analyte.
Matrix Effects in MS - Co-eluting compounds from the plant matrix suppressing or enhancing the analyte signal.- Improve sample cleanup using Solid Phase Extraction (SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a matrix-matched calibration curve.
Sample Variability - Inhomogeneous sample.- Inconsistent extraction procedure.- Thoroughly homogenize the plant material before extraction.- Follow a standardized and validated extraction protocol precisely for all samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound from plant samples.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., Methanol:Water:Formic Acid, 70:29:1 v/v/v).

    • Vortex the mixture for 1 minute.

    • Sonciate the sample in an ultrasonic bath for 30 minutes in the dark.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Concentration: Evaporate the solvent from the combined supernatants under a stream of nitrogen at a temperature below 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC/UPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-DAD-MS/MS Quantification of this compound

This protocol outlines a method for the quantification of this compound using UPLC coupled with DAD and MS/MS detection.

  • Chromatographic System: UPLC system with a photodiode array detector and a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B (linear gradient)

    • 8-9 min: 40-95% B (linear gradient)

    • 9-10 min: 95% B (isocratic)

    • 10-11 min: 95-5% B (linear gradient)

    • 11-13 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • DAD Detection: Monitor at 520 nm.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor the specific precursor to product ion transition for this compound (e.g., m/z 465 -> 303). The exact m/z values should be confirmed by infusion of a standard.

    • Optimize cone voltage and collision energy for maximum sensitivity.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Evaporation supernatant->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration injection UPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection DAD & MS/MS Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for the extraction and quantification of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Poor Chromatographic Result peak_shape Tailing or Fronting? start->peak_shape rt_shift Retention Time Shift? start->rt_shift baseline_issue Baseline Drift or Noise? start->baseline_issue tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes check_ph Adjust Mobile Phase pH tailing->check_ph check_column Check Column Health tailing->check_column reduce_load Reduce Sample Load fronting->reduce_load check_solvent Check Sample Solvent fronting->check_solvent check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase check_temp Check Column Temp rt_shift->check_temp prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh stabilize_temp Ensure Stable Temp check_temp->stabilize_temp drift Drift baseline_issue->drift Yes noise Noise baseline_issue->noise Yes equilibrate Equilibrate Column Longer drift->equilibrate degas Degas Mobile Phase noise->degas check_leaks Check for Leaks noise->check_leaks

Best practices for handling and storing Delphinidin 3-galactoside standards.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and experimental protocols for the handling and storage of Delphinidin 3-galactoside standards to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid this compound standard upon receipt?

A1: Upon receipt, solid this compound standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.[1][2][3][4][5] Some suppliers suggest storage at temperatures below -15°C.[6] The compound is typically a dark, bluish, or dark red/purple powder.[7][8][9]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent and stored at low temperatures. For long-term storage of several months, -80°C is recommended.[1] For shorter periods of up to one month, -20°C is acceptable.[1] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Always store solutions in tightly sealed vials, protected from light.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in various polar and organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.[1] It is also soluble in methanol (B129727), ethanol, acetone, chloroform, and dichloromethane.[8][10][11] For aqueous solutions, solubility is generally higher in acidic conditions, which help to stabilize the flavylium (B80283) cation form of the anthocyanin.[6][12] Acidified methanol or water (e.g., with a small percentage of formic acid or HCl) is often used for extraction and analytical purposes.[12][13][14]

Q4: Is this compound sensitive to light and pH?

A4: Yes, like most anthocyanins, this compound is sensitive to light, pH, and temperature.[15] Exposure to light can cause degradation. Its color and stability are highly pH-dependent; the characteristic red/purple color is most stable in acidic conditions (pH < 3).[6] As the pH increases, it can undergo structural transformations, leading to a change in color and eventually degradation.[15]

Storage Condition Summary

ConditionSolid StandardStock Solution
Short-Term Storage Cool, dry, dark place[7][16]-20°C (for up to 1 month)[1]
Long-Term Storage -20°C[1][2][3][4][5]-80°C (for up to 6 months)[1]
Key Considerations Protect from light and moisture.[1][16]Aliquot to avoid freeze-thaw cycles.[1] Protect from light.[1]

Troubleshooting Guides

Problem: The solid standard has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation due to moisture absorption or improper storage conditions. Anthocyanins are hygroscopic and can degrade when exposed to humidity.

  • Solution: Discard the standard if significant color change or clumping is observed, as its purity may be compromised. Always ensure the vial is tightly sealed and stored in a desiccated environment if possible.

Problem: The standard is difficult to dissolve completely.

  • Possible Cause 1: The chosen solvent may not be optimal, or the concentration is too high.

  • Solution 1: If using DMSO, gentle warming to 37°C and brief ultrasonication can aid dissolution.[7] Be aware that hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened vial.[1] For other solvents, ensure they are of high purity. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the solubility of anthocyanins.[12]

  • Possible Cause 2: The compound may have started to degrade, forming less soluble polymers.

  • Solution 2: If the standard is old or has been stored improperly, degradation is possible. It is best to use a fresh standard.

Problem: Inconsistent results in cell-based assays.

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution may have led to degradation of the active compound.

  • Solution: Always prepare single-use aliquots of your stock solution to maintain its integrity.[1] Prepare fresh dilutions for each experiment from a properly stored aliquot.

Problem: Poor peak shape or multiple peaks in HPLC analysis.

  • Possible Cause 1: Degradation of the standard. Anthocyanins can degrade at non-acidic pH, high temperatures, or in the presence of oxygen, leading to peak tailing, broadening, or the appearance of degradation product peaks.[12][15]

  • Solution 1: Ensure the mobile phase is sufficiently acidic (pH 1-3 is common) to maintain the stable flavylium cation form.[6] Prepare fresh solutions of the standard for each analytical run and keep sample vials in a cooled autosampler.

  • Possible Cause 2: Interaction with the HPLC column. Residual silanol (B1196071) groups on C18 columns can interact with the cationic form of the anthocyanin, causing peak tailing.

  • Solution 2: Use a high-quality, end-capped C18 column. The use of an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) helps to suppress silanol interactions and improve peak shape.[4]

  • Possible Cause 3: Co-elution with impurities or isomers.

  • Solution 3: Optimize the gradient elution profile to improve the resolution between peaks.[4] Using a high-resolution column can also help.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 5% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-12 min: Linear gradient to 75% A, 25% B

    • 12-14 min: Hold at 75% A, 25% B

    • 14-16 min: Return to 100% A

    • 16-20 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.[13]

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution in acidified methanol (e.g., 1% HCl in methanol).[13] Dilute to the desired concentration range for the calibration curve using Mobile Phase A.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines a common method for assessing the antioxidant capacity of this compound.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol.[17]

    • This compound: Prepare a series of dilutions in methanol.

    • Positive Control: Ascorbic acid or Trolox solution in methanol.[17]

  • Procedure:

    • In a 96-well plate or cuvettes, add 50 µL of the this compound solution (or control/blank).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 515-517 nm using a spectrophotometer or plate reader.[17]

    • Methanol is used as the blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the standard.

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for this compound cluster_prep Standard Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage Solid Standard (-20°C, dark, dry) dissolve Dissolve in Solvent (e.g., Acidified MeOH/DMSO) storage->dissolve stock Aliquot Stock Solution (-80°C) dissolve->stock ts_solubility Solubility Issues dissolve->ts_solubility working Prepare Fresh Working Dilutions stock->working hplc HPLC-DAD Analysis (520 nm) working->hplc Purity/Quantification antioxidant Antioxidant Assay (e.g., DPPH) working->antioxidant Activity Testing cell_assay Cell-Based Assay working->cell_assay Biological Effect ts_hplc HPLC Problems hplc->ts_hplc ts_stability Inconsistent Results cell_assay->ts_stability

Caption: Workflow for preparation and analysis of this compound.

signaling_pathway Inhibitory Action of Delphinidin on HER2 Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway D3G Delphinidin HER2 HER2 Receptor D3G->HER2 Inhibits Phosphorylation ERK ERK1/2 D3G->ERK Inhibits Phosphorylation PI3K PI3K HER2->PI3K Raf c-Raf HER2->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation MEK MEK1/2 Raf->MEK MEK->ERK ERK->Proliferation

Caption: Delphinidin inhibits key nodes in cancer cell proliferation pathways.[2][10]

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Delphinidin 3-galactoside and Cyanidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two prominent anthocyanins, Delphinidin (B77816) 3-galactoside (D3G) and Cyanidin 3-glucoside (C3G). By synthesizing available experimental data, this document aims to offer a comprehensive resource for evaluating the potential of these compounds in therapeutic and research applications.

Executive Summary

Both Delphinidin 3-galactoside and Cyanidin 3-glucoside are potent antioxidants belonging to the flavonoid family. Their antioxidant efficacy is largely attributed to their molecular structure, specifically the number and arrangement of hydroxyl groups on their B-ring. Delphinidin, the aglycone of D3G, possesses three hydroxyl groups on its B-ring, while cyanidin, the aglycone of C3G, has two. This structural difference generally confers superior radical scavenging activity to delphinidin and its glycosides. This guide presents a compilation of quantitative data from various studies, details the experimental protocols for key antioxidant assays, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Antioxidant Capacity

The following table summarizes the antioxidant capacities of this compound and Cyanidin 3-glucoside from various in vitro assays. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, reagents, and instrumentation. The data presented here is for comparative purposes within the context of each cited study.

Antioxidant AssayCompoundResultSource
DPPH Radical Scavenging Activity Delphinidin (aglycone)IC50: 80 µM[1]
Cyanidin (aglycone)IC50: 63 µM[1]
Cyanidin 3-O-glucosideIC50: 0.014 mg/mL[2]
ABTS Radical Scavenging Activity Cyanidin 3-O-glucoside-Data not found in a directly comparable format
Oxygen Radical Absorbance Capacity (ORAC) Cyanidin 3-glucoside6.36 µmol of Trolox equivalents (TE) per µmol[3]
Superoxide Radical Scavenging Delphinidin (aglycone)Higher activity than Cyanidin[4]
Cyanidin (aglycone)Lower activity than Delphinidin[4]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. ORAC values are expressed as Trolox equivalents, a synthetic antioxidant used as a standard.

Mechanistic Insights: The Nrf2 Signaling Pathway

A primary mechanism by which both this compound and Cyanidin 3-glucoside exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like D3G and C3G, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription Anthocyanins This compound Cyanidin 3-glucoside Anthocyanins->Keap1 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1

Caption: The Nrf2 Signaling Pathway activated by anthocyanins.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and Cyanidin 3-glucoside in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the sample solution with the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and Cyanidin 3-glucoside.

  • Reaction: Add a small volume of the antioxidant standard (e.g., Trolox) or sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of the peroxyl radical generator (AAPH).

  • Sample and Standard Preparation: Prepare a series of concentrations of the samples (this compound and Cyanidin 3-glucoside) and a standard antioxidant (Trolox) in the phosphate buffer.

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe solution, followed by the sample or standard solution. A blank containing only the buffer and the fluorescent probe is also included.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and the fluorescence decay.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the net fluorescence decay curve (AUC) is calculated for each sample and standard. The ORAC value is then determined by comparing the AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents per liter or per gram of sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the antioxidant capacity of the two compounds using the described in vitro assays.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions This compound Cyanidin 3-glucoside DPPH_Assay DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay ABTS Assay Compound_Prep->ABTS_Assay ORAC_Assay ORAC Assay Compound_Prep->ORAC_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, AAPH, etc.) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->ORAC_Assay Spectro_Reading Spectrophotometric / Fluorometric Reading DPPH_Assay->Spectro_Reading ABTS_Assay->Spectro_Reading ORAC_Assay->Spectro_Reading Calc_Inhibition Calculate % Inhibition / AUC Spectro_Reading->Calc_Inhibition Calc_IC50_TEAC Determine IC50 / TEAC / ORAC Values Calc_Inhibition->Calc_IC50_TEAC Comparison Compare Antioxidant Capacities Calc_IC50_TEAC->Comparison

Caption: General workflow for in vitro antioxidant capacity comparison.

Conclusion

The available evidence suggests that delphinidin-containing anthocyanins, such as this compound, may exhibit greater antioxidant potential than their cyanidin-based counterparts like Cyanidin 3-glucoside, primarily due to the additional hydroxyl group on the B-ring of delphinidin. However, the specific glycoside attached and the assay used can influence the observed activity. Both compounds demonstrate the ability to modulate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. For conclusive comparisons, it is recommended that researchers conduct head-to-head studies using standardized protocols and multiple antioxidant assays. This guide provides the foundational information and methodologies to support such investigations.

References

A Comparative Guide to Validated HPLC Methods for Delphinidin 3-galactoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific anthocyanins like Delphinidin (B77816) 3-galactoside is crucial for product efficacy, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods applicable to the analysis of Delphinidin 3-galactoside, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Validated HPLC/UHPLC Methods

The following tables summarize the performance characteristics of two distinct chromatographic methods. While direct comparative studies for this compound are limited, this guide collates data from validated methods for delphinidin glycosides and other closely related anthocyanins found in complex matrices.

Table 1: Comparison of HPLC/UHPLC Method Performance Parameters

ParameterMethod 1: UHPLC-DADMethod 2: HPLC-DAD
Analyte(s) This compound and other anthocyaninsDelphinidin glycosides and other anthocyanins
Matrix BerriesBilberry Nutritional Supplements
**Linearity (R²) **>0.999[1]Not explicitly stated for individual compounds, but the method is described as accurate.
Limit of Detection (LOD) 0.5 - 2.0 µg/mL (equivalent to 14.7–59.7 µg/g in freeze-dried samples)[1]0.20 µg/mL to 1.56 µg/mL (for various anthocyanins)
Limit of Quantitation (LOQ) 1.5 - 6.0 µg/mL (equivalent to 43.5–181.2 µg/g in freeze-dried samples)[1]0.78 µg/mL to 6.25 µg/mL (for various anthocyanins)[2]
Precision (%RSD) Not explicitly statedRepeatability (RSDr) of 1.77% to 3.31% for major anthocyanins in cranberry[3]
Accuracy/Recovery Not explicitly statedNot explicitly stated

Detailed Experimental Protocols

Below are the detailed methodologies for the compared analytical methods. These protocols provide a starting point for adapting a method to specific laboratory instrumentation and sample types.

Method 1: UHPLC-DAD for Berry Anthocyanins

This method is optimized for the analysis of a range of flavonoids, including this compound, in various berry species.[1]

Instrumentation:

  • System: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

  • Column: Not explicitly specified, but C18 columns are most common for anthocyanin analysis.[4]

  • Detector Wavelength: 520 nm for anthocyanins.

Chromatographic Conditions:

  • Mobile Phase A: 12% Formic Acid in Water.

  • Mobile Phase B: Methanol (B129727).

  • Gradient Elution: Not detailed in the provided search results.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Sample Preparation:

  • Freeze-dried berry samples are extracted three times with a suitable solvent. The supernatants from the three extractions are combined for analysis. The exact solvent composition was optimized to exclude acid, as it was found to negatively impact the yield of some flavonoids.[1]

Method 2: HPLC-DAD for Anthocyanins in Bilberry Supplements

This method is designed for the sensitive and accurate quantification of anthocyanins in commercially available bilberry nutritional supplements.[2]

Instrumentation:

  • System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: Thermo Scientific Acclaim® RSLC 120 C18 (2.2 µm particle size).[2]

  • Detector Wavelength: 520 nm.[2]

Chromatographic Conditions:

  • Mobile Phase: Not detailed in the provided search results, but typically consists of an acidified aqueous phase and an organic solvent like methanol or acetonitrile.[4]

  • Gradient Elution: A gradient elution is used to achieve separation within a total run time of less than 30 minutes.[2]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Sample Preparation:

  • Empty the contents of one capsule into a glass vial.

  • Accurately weigh 12.5 mg of the solid into a 25 mL volumetric flask and dissolve in 15 mL of acidified methanol.

  • Bring the volume to 25 mL with acidified methanol and mix.

  • Pipette 5.0 mL of this solution into a 20 mL volumetric flask and bring to volume with 10% phosphoric acid.

  • Filter the sample through a 0.2 µm cellulose (B213188) acetate (B1210297) syringe filter before analysis.[2]

Experimental Workflow and Validation

The validation of an HPLC method is a critical process to ensure the reliability and accuracy of the analytical data. A typical workflow for method validation is illustrated below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis A Select Chromatographic Conditions B Optimize Separation A->B C Linearity & Range B->C D Accuracy & Recovery C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Data Reporting I->J

Caption: Generalized workflow for HPLC method validation.

This diagram outlines the logical progression from initial method development through the rigorous validation of key performance parameters to the final sample analysis and reporting. Each validation parameter (Linearity, Accuracy, Precision, etc.) represents a distinct set of experiments designed to demonstrate the method's suitability for its intended purpose.

References

A Comparative Analysis of Delphinidin 3-Galactoside Content in Berry Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Delphinidin 3-galactoside content across various berry species, intended for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies for analysis, and relevant biological pathways influenced by this potent anthocyanin.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different berry species and even between cultivars of the same species. The following table summarizes findings from multiple studies, presenting the content of this compound in milligrams per 100 grams of fresh weight (FW) or dry weight (DW).

Berry SpeciesCultivar/TypeThis compound Content (mg/100g)Reference
Highbush Blueberry (Vaccinium corymbosum)Brigitta7.43 (FW)[1]
Bluecrop2.29 (FW)[2]
Duke14.99 (FW)[2]
Legacy11.44 (FW)[2]
Sierra19.40 (FW)[3]
Southern Highbush 'Ozarkblue'38.99 (FW)[4]
Various Cultivars79.8 - 115 (as C3G equivalents/100g FW)[5][6]
Average20.50 (FW)[3][7]
Bilberry (Vaccinium myrtillus)WildMajor anthocyanin present[8]
Blackcurrant (Ribes nigrum)Not specifiedDelphinidin glycosides are major components[9]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The most common methodology involves extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.

Sample Preparation and Extraction of Anthocyanins

This protocol outlines a common method for extracting anthocyanins from fresh or frozen berries.

  • Homogenization: A known weight of fresh or frozen berries (e.g., 200 g) is homogenized with an acidified solvent, such as methanol (B129727) containing 0.5% acetic acid.[10] For dried samples, liquid nitrogen is often used to create a fine powder before extraction.[11]

  • Extraction: The mixture is centrifuged (e.g., at 3452 x g for 10 minutes) to separate the supernatant containing the anthocyanins. The pellet is re-extracted until it becomes colorless to ensure maximum yield.[10]

  • Concentration: The collected supernatants are combined and concentrated under a vacuum at a low temperature (e.g., 35°C) to remove the organic solvent.[10]

  • Purification (Optional but Recommended): The concentrated extract can be purified using solid-phase extraction (SPE) with a resin like Amberlite XAD-7. This step removes sugars, organic acids, and other polar compounds. The anthocyanin fraction is then eluted with an acidified organic solvent (e.g., methanol/acetic acid, 19:1 v/v).[10]

  • Final Preparation: The purified extract is dried (e.g., freeze-dried) and stored at low temperatures (-80°C) until analysis. For HPLC analysis, a precise amount of the dried extract is redissolved in an appropriate solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section describes a typical HPLC method for the separation and quantification of this compound.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of anthocyanins (e.g., Prodigy 5 µm ODS(3), 250 x 4.6 mm).[11]

  • Mobile Phase: A gradient elution is typically used with two solvents. For example:

    • Solvent A: 10% (v/v) acetic acid and 1% (v/v) phosphoric acid in water.[11]

    • Solvent B: 100% acetonitrile.[11]

  • Elution Program: A linear gradient is run, for instance, from 2% to 20% Solvent A over 25 minutes, followed by an increase to 40% Solvent A in 5 minutes.[11]

  • Detection: The absorbance is monitored at a wavelength of 520 nm, which is the characteristic absorbance maximum for anthocyanins.[9]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a pure standard of this compound. Results are typically expressed as mg per 100g of fresh or dry weight of the berry.

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the extraction and quantification of this compound from berry samples.

experimental_workflow cluster_preparation Sample Preparation cluster_purification Extraction & Purification cluster_analysis Analysis BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization (Acidified Solvent) BerrySample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Concentration Solvent Evaporation Supernatant->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Elution Elution of Anthocyanins SPE->Elution Drying Drying (Freeze-drying) Elution->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution HPLC HPLC-PDA Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

Experimental workflow for this compound analysis.
Signaling Pathway Modulation by Delphinidin

Delphinidin and its glycosides, including this compound, have been shown to exert anti-inflammatory and neuroprotective effects by modulating key cellular signaling pathways. One such pathway is the AMPK/SIRT1 pathway, which is involved in cellular energy homeostasis and stress resistance.

signaling_pathway D3G This compound AMPK AMPK D3G->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates MicroglialSenescence Microglial Senescence SIRT1->MicroglialSenescence Inhibits Neuroprotection Neuroprotective Effects SIRT1->Neuroprotection Neuroinflammation Neuroinflammation MicroglialSenescence->Neuroinflammation Promotes MicroglialSenescence->Neuroprotection

References

Delphinidin 3-galactoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816) 3-galactoside (D3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo). The data presented herein is intended to support researchers in evaluating its potential as a therapeutic agent.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of Delphinidin 3-galactoside and its closely related compounds, Delphinidin and Delphinidin-3-glucoside. This allows for a comparative assessment of their biological activities.

Table 1: In Vitro Efficacy of Delphinidin and its Glycosides

CompoundAssayCell LineEndpointResultReference
DelphinidinCell ViabilityMDA-MB-453 (Breast Cancer)IC50~40 µM[1]
DelphinidinCell ViabilityBT-474 (Breast Cancer)IC50~100 µM[1]
Delphinidin-3-O-glucosideCell ProliferationMDA-MB-231 (Breast Cancer)IC50253.28 µM[2]
Delphinidin-3-rutinosideCell ProliferationNCI-N87 (Gastric Cancer)IC5024.9 µM[3]
Delphinidin-3-rutinosideCell ProliferationCaco-2 (Intestinal Cancer)IC50102.5 µM[3]
Delphinidin-3-glucosidePlatelet AggregationHuman PlateletsInhibitionSignificant at 0.5 µM[4]
DelphinidinAntioxidant ActivityChemical AssaySuperoxide ScavengingHigh[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of Delphinidin Glycosides

CompoundAnimal ModelStudy TypeDosingKey FindingsReference
Delphinidin-3-O-glucosideRabbitAtherosclerosis10 and 20 mg/kg/day (oral)Reduced serum TG, TC, LDL-C; Down-regulated IL-6, VCAM-1, NF-κB[6]
Delphinidin-3-glucosideMouseThrombosis5 µM and 50 µMDecreased platelet deposition, prolonged vessel occlusion time[4]
Delphinidin-3-O-galactosideRatPharmacokineticsBlueberry DietDetected in plasma[7]
Delphinidin-3-rutinosideRatPharmacokinetics800 µmol/kg (oral)Cmax: 580 ± 410 nmol/L; Tmax: 0.5-2.0 h[8]
Delphinidin-3-glucosideRatPharmacokinetics100 mg/kg (oral)Biphasic absorption with peaks at 15 and 60 min[9][10]
Delphinidin-3-sambubiosideHumanPharmacokinetics81.6 mg (oral)Cmax: 0.015 ng/mL/mg; Tmax: 1.5 h[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., MDA-MB-453, BT-474) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.[12]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14][15][16]

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14][15][16]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

2. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways (e.g., PI3K/Akt/mTOR, NF-κB, MAPK).

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK) overnight at 4°C.[1][12]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[1][12]

In Vivo Experimental Protocol

1. Animal Model of Atherosclerosis

  • Objective: To evaluate the protective effect of this compound against the development of atherosclerosis.

  • Procedure:

    • Animal Model: Use male New Zealand white rabbits.[6]

    • Induction of Atherosclerosis: Feed the rabbits a high-fat diet for 12 weeks to induce atherosclerosis.[6]

    • Treatment Groups: Divide the animals into control, atherosclerosis model, and treatment groups receiving different doses of this compound (e.g., 10 and 20 mg/kg/day) or a positive control drug (e.g., simvastatin) via oral gavage for the duration of the study.[6]

    • Biochemical Analysis: At the end of the treatment period, collect blood samples to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[6]

    • Histopathological Analysis: Euthanize the animals and collect the aorta for histopathological examination (e.g., H&E staining) to assess plaque formation.[6]

    • Gene Expression Analysis: Analyze the expression of inflammatory markers (e.g., IL-6, VCAM-1, NF-κB) in the aortic tissue using RT-PCR.[6]

    • Statistical Analysis: Compare the results between the different groups to determine the effect of this compound.[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Delphinidin and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation invitro_start Cell Culture treatment Treatment with This compound invitro_start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis treatment->western data_analysis Quantitative Data Analysis (IC50, Cmax, etc.) viability->data_analysis pathway_analysis Signaling Pathway Modulation western->pathway_analysis invivo_start Animal Model Selection induction Disease Induction (e.g., High-Fat Diet) invivo_start->induction treatment_animal Oral Administration of This compound induction->treatment_animal biochemical Biochemical Analysis (Blood Samples) treatment_animal->biochemical histo Histopathological Analysis (Tissues) treatment_animal->histo biochemical->data_analysis histo->pathway_analysis conclusion Efficacy Comparison: In Vitro vs. In Vivo data_analysis->conclusion pathway_analysis->conclusion

General Experimental Workflow for Efficacy Evaluation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation D3G Delphinidin 3-galactoside D3G->PI3K inhibits D3G->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

NFkB_MAPK_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammation Inflammation, Cell Proliferation MAPK->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation NFkB->Inflammation nuclear translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB D3G Delphinidin 3-galactoside D3G->MAPKKK inhibits D3G->IKK inhibits

Modulation of NF-κB and MAPK Signaling Pathways.

References

A Comparative Guide to the Quantification of Delphinidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of Delphinidin 3-galactoside, a significant anthocyanin found in various fruits and vegetables, is paramount for researchers in the fields of food science, nutrition, and drug development. This guide provides a comprehensive cross-validation of two primary analytical methods: High-Performance Liquid Chromatography with UV-Vis/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical and depends on factors such as required sensitivity, selectivity, sample complexity, and available resources.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV/DAD and LC-MS/MS for the quantification of this compound and related anthocyanins. The data presented is a synthesis of findings from various validation studies.[1][2][3][4][5][6]

Parameter HPLC-UV/DAD LC-MS/MS Notes
Linearity (R²) > 0.99[3]≥ 0.99[1]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.20 - 3.7 µg/mL[1][4]< 2.3 ng/mL[2]LC-MS/MS offers significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) 0.78 - 8.5 µg/mL[1][4]< 8.1 ng/mL[2]Consistent with LOD, the LOQ for LC-MS/MS is substantially lower than for HPLC-UV/DAD.
Accuracy (% Recovery) 83 - 99%[3]54 - 108%[2]Both methods provide good accuracy, with recovery values generally within acceptable ranges.
Precision (%RSD/CV) < 9.9%[3]< 15%[2]Both methods demonstrate good precision, suitable for reliable quantification.
Selectivity ModerateHighLC-MS/MS provides superior selectivity due to the specificity of mass transitions.
Throughput ModerateModerateRuntimes are comparable, though sample preparation for LC-MS/MS can be more intensive.
Cost LowerHigherInstrumentation and operational costs are significantly higher for LC-MS/MS.

Experimental Workflows

A generalized workflow for the quantification of this compound using chromatographic methods is depicted below. The initial steps of sample preparation are crucial for accurate and reproducible results.

Quantification Workflow General Workflow for this compound Quantification Sample Sample Acquisition (e.g., Berries, Biological Fluids) Extraction Extraction of Anthocyanins (e.g., Acidified Methanol) Sample->Extraction Purification Sample Clean-up / Purification (e.g., Solid Phase Extraction) Extraction->Purification Analysis Chromatographic Analysis Purification->Analysis HPLC HPLC-UV/DAD Analysis->HPLC UV/DAD Detection LCMS LC-MS/MS Analysis->LCMS MS/MS Detection Data Data Acquisition and Processing HPLC->Data LCMS->Data Quantification Quantification (External/Internal Standard) Data->Quantification Method_Selection Method Selection Logic HighSensitivity High Sensitivity Required? ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes ComplexMatrix->LCMS Yes HPLC Use HPLC-UV/DAD ComplexMatrix->HPLC No

References

Comparative Efficacy of Delphinidin 3-Galactoside and Other Anthocyanins in Cancer Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-cancer efficacy of Delphinidin (B77816) 3-galactoside and other prominent anthocyanins. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of molecular pathways.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural pigments, they have garnered significant attention for their potential anti-cancer properties. These effects are attributed to a range of biological activities, including antioxidation, anti-inflammation, and the modulation of key cellular processes involved in cancer progression such as proliferation, apoptosis, and cell cycle regulation.[1][2] Among the various anthocyanins, delphinidin and its glycosides have been a particular focus of research due to their potent biological effects, which are often linked to the number and position of hydroxyl groups on their B-ring.[3] This guide focuses on comparing the efficacy of Delphinidin 3-galactoside and its aglycone, Delphinidin, with other common anthocyanins like Cyanidin (B77932), Malvidin, and their respective glycosides.

Comparative Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an anthocyanin required to inhibit the growth of cancer cells by 50%. The data below, compiled from various studies, compares the cytotoxic effects of different anthocyanins across several human cancer cell lines.

Table 1: Comparative IC50 Values of Anthocyanins in Human Cancer Cell Lines

Anthocyanin/ExtractCancer Cell LineIC50 ValueDuration of TreatmentReference
Delphinidin MDA-MB-453 (Breast)~40 µM48 hours[4]
BT-474 (Breast)~100 µM48 hours[4]
T24 (Bladder)10-60 µg/mL (Significant cytotoxicity)Not specified[5]
PC3 (Prostate)60-120 µmol/L (Induced G2/M arrest)Not specified[6]
MCF7 (Breast)120 µMNot specified[7]
Cyanidin MCF7 (Breast)47.18 µMNot specified[7]
Anthocyanin Extracts
Blackcurrant/ChokeberryOVCAR-3 (Ovarian)10-100 µg/mL (Effective range)24 hours[8]
GardenblueHepG2 (Liver)23.57 µg/mLNot specified[8]
Ribes nigrum L.HT-29 (Colon)6.19 mg/mL (EC50)Not specified[8]
Andean BlackberryHeLa (Cervical)1.22-3.69 mg/mL72 hours[9]
Blueberry AnthocyanidinsB16-F10 (Melanoma)Lower than anthocyanins24, 48, 72 hours[10]
Blueberry AnthocyaninsB16-F10 (Melanoma)Higher than anthocyanidins24, 48, 72 hours[10]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and the use of extracts versus purified compounds.

Generally, the aglycones (like delphinidin and cyanidin) tend to exhibit greater potency than their glycoside forms (e.g., this compound).[10][11] The sugar moiety in glycosides can affect the molecule's bioavailability and cellular uptake. Studies have shown that delphinidin possesses a stronger biological effect compared to other flavonoids like cyanidin and malvidin, which is often attributed to the three hydroxyl groups on its B ring, enhancing its antioxidant capacity.[3]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of anti-cancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Delphinidin has been shown to be a potent inducer of both processes in various cancer models.

Table 2: Effects of Delphinidin on Apoptosis and Cell Cycle Progression

Cancer Cell LineDelphinidin ConcentrationEffect on Cell CycleEffect on ApoptosisReference
MDA-MB-453 (Breast) 20, 40, 80 µMG2/M arrest (7.5% to 13.58%)Upregulated Caspase-3 and -9[3][4]
BT-474 (Breast) 20, 40, 80 µMG2/M arrest (13.43% to 23.53%)Upregulated Caspase-3 and -9[3][4]
PC3 (Prostate) 60, 120 µmol/LG2/M arrest (16% to 42%)Caspase-3 and -9 activation[6]
HCT-116 (Colon) Not specifiedG2/M arrestIncreased Bax/Bcl-2 ratio, Caspase activation[4][12]
T24 (Bladder) 10-60 µg/mLNot specifiedDose-dependent increase in apoptosis[5]

Studies demonstrate that delphinidin treatment leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[3][6] This arrest is often associated with the modulation of key cell cycle regulators like Cdk1 and Cyclin B1.[3] Concurrently, delphinidin triggers the mitochondrial pathway of apoptosis, characterized by the activation of caspases-9 and -3, cleavage of PARP, and an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[4][6][12]

Modulation of Key Signaling Pathways

The anti-cancer effects of delphinidin and other anthocyanins are mediated by their interaction with complex intracellular signaling networks that control cell survival, proliferation, and death.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Delphinidin has been shown to inhibit this pathway. It can decrease the phosphorylation of key proteins like IKKα/β and NF-κB/p65, which prevents the translocation of NF-κB into the nucleus to activate pro-survival genes.[3][12]

NF_kappa_B_Pathway cluster_complex Delphinidin Delphinidin IKK IKKα/β Delphinidin->IKK Inhibits phosphorylation IkBa IκBα IKK->IkBa Phosphorylates & causes degradation NFkB_p65 NF-κB/p65 NFkB_complex IκBα-NF-κB (Inactive Complex) Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_complex->NFkB_p65 Release Transcription Pro-survival Gene Transcription Nucleus->Transcription Activates

Delphinidin inhibits the pro-survival NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates proliferation, differentiation, and apoptosis. Delphinidin has been found to inhibit the pro-proliferative ERK pathway by decreasing the phosphorylation of c-Raf, MEK1/2, and ERK1/2.[3] Conversely, it activates the pro-apoptotic JNK pathway, contributing to its cancer-fighting effects.[3][13]

MAPK_Pathway cluster_ERK ERK Pathway (Pro-Proliferation) cluster_JNK JNK Pathway (Pro-Apoptosis) Delphinidin Delphinidin cRaf p-c-Raf Delphinidin->cRaf Inhibits JNK p-JNK Delphinidin->JNK Activates MEK p-MEK1/2 cRaf->MEK ERK p-ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Delphinidin dually regulates MAPK signaling in cancer cells.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.

  • Cell Seeding: Cancer cells (e.g., B16-F10) are seeded at a density of approximately 8 x 10³ cells/well in 96-well plates and incubated for 24 hours to allow for attachment.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the anthocyanin (e.g., delphinidin at 10, 20, 40, 80 µM) or a vehicle control (like DMSO).[3][13]

  • Incubation: Cells are incubated with the treatment for a specified period, typically 24, 48, or 72 hours.[10]

  • Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plate is incubated for an additional 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.

  • Cell Treatment: Cells are treated with different concentrations of the anthocyanin for a designated time (e.g., 48 hours).[13]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Quantification: The percentage of apoptotic cells in each treatment group is quantified using appropriate software.

  • Protein Extraction: Following treatment with anthocyanins, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, IκBα, Caspase-3) overnight. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture treatment Treat with Anthocyanins (e.g., Delphinidin) & Vehicle Control start->treatment incubation Incubate (24-72 hours) treatment->incubation viability Cell Viability (MTT / CCK-8) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis proteins Protein Expression (Western Blot) incubation->proteins analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis proteins->analysis conclusion Conclusion on Efficacy analysis->conclusion

General workflow for assessing anthocyanin efficacy in vitro.

Conclusion

The available evidence strongly suggests that delphinidin is a potent anti-cancer agent among the anthocyanins, demonstrating significant cytotoxic, pro-apoptotic, and cell cycle-arresting activities across a variety of cancer cell lines.[3][4][5] Its efficacy appears to be superior to some other anthocyanins, a characteristic potentially linked to its molecular structure.[3] The primary mechanisms of action involve the modulation of critical signaling pathways like NF-κB and MAPK, leading to the suppression of cancer cell proliferation and survival.[3][13] While this compound is a naturally abundant form, its aglycone, delphinidin, often shows higher potency in in vitro settings. Further research, particularly in vivo and clinical studies, is necessary to fully elucidate the therapeutic potential of delphinidin, its glycosides, and other anthocyanins in cancer treatment and prevention.

References

Validating the Anti-inflammatory Effects of Delphinidin 3-galactoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of Delphinidin (B77816) 3-galactoside against other relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of Delphinidin 3-galactoside and its alternatives is evaluated based on their ability to inhibit key inflammatory mediators. While direct comparative studies are limited, the following table summarizes available quantitative data from various in vitro experiments. It is important to note that experimental conditions such as cell lines, concentrations, and assay methods can influence the results.

CompoundTarget/AssayCell LineConcentrationResult
Delphinidin 3-sambubioside iNOS, NO, IL-6, MCP-1, TNF-αRAW 264.7 macrophages50-200 µMDose-dependent reduction in LPS-induced inflammatory mediators.[1]
Delphinidin NF-κB activationHuman ChondrocytesNot specifiedInhibited IL-1β-induced activation of NF-κB/p65 and blocked its nuclear translocation.[2]
Cyanidin 3-glucoside TNF-α productionHuman NeutrophilsNot specified50% inhibition of TNF-α production.[3]
IL-6 productionHuman NeutrophilsNot specified30% inhibition of IL-6 production.[3]
Malvidin 3-glucoside COX-1Ovine-IC50: 74.78 ± 0.06 µM[4]
COX-2Ovine-IC50: 39.92 ± 3.02 µM[4]
IκBα degradationHUVECs50 µM84.8% inhibition.[5][6][7]
Malvidin 3-galactoside COX-1Ovine-IC50: Not specified
COX-2Ovine-IC50: Not specified
IκBα degradationHUVECs50 µM75.3% inhibition.[5][6][7]
Quercetin TNF-α positive cellsHuman PBMCs5 µMSignificant decrease in the percentage of TNF-α-positive cells.[8]
TNF-α productionHuman PBMCs1-50 µMDose-dependent inhibition of TNF-α production.[8]
COX-2 expressionHepG2 cellsNot specifiedReduced TNF-α induced COX-2 levels.[9]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

a. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours.

  • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to directly inhibit the enzymatic activity of COX-2.

a. Reagents and Preparation:

  • Purified human or ovine COX-2 enzyme.

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Heme (cofactor).

  • Test compounds (this compound, alternatives) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, dissolved in DMSO.

b. Assay Procedure:

  • In a 96-well black microplate, add 80 µL of a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe to each well.

  • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

  • Add 10 µL of the purified COX-2 enzyme solution to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C (Excitation/Emission ~535/590 nm).

c. Data Analysis:

  • Calculate the rate of the reaction from the linear portion of the kinetic curve.

  • The percent inhibition is calculated as: [1 - (Rate of sample / Rate of vehicle control)] x 100.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of nitric oxide synthase, the enzyme responsible for producing nitric oxide.

a. Reagents and Preparation:

  • Cell or tissue lysates containing NOS or purified NOS enzyme.

  • NOS Assay Buffer.

  • L-Arginine (substrate).

  • NADPH (cofactor).

  • Griess Reagent.

  • Test compounds and a known NOS inhibitor (e.g., L-NAME) as a positive control.

b. Assay Procedure:

  • In a 96-well plate, a reaction mixture is prepared containing the cell lysate or purified enzyme, assay buffer, L-arginine, and NADPH.

  • The test compound or positive control is added to the respective wells.

  • The plate is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.

  • After incubation, the amount of nitrite produced is measured using the Griess reagent as described in the LPS-induced inflammation protocol.

c. Data Analysis:

  • The percent inhibition is calculated based on the reduction in nitrite concentration in the presence of the test compound compared to the vehicle control.

  • IC50 values can be determined by testing a range of concentrations of the inhibitor.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis of Inflammatory Markers start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with This compound or Alternatives seed->pretreat induce Induce inflammation with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant incubate->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) collect->cytokine_assay

Caption: Workflow for in vitro validation of anti-inflammatory effects.

Signaling Pathways Modulated by this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Transcription translocates Cytokines TNF-α, IL-6 Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes Delphinidin This compound Delphinidin->MAPK inhibits Delphinidin->IKK inhibits

Caption: this compound's modulation of inflammatory signaling pathways.

References

A Comparative Bioactivity Analysis: Delphinidin 3-Galactoside vs. Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of delphinidin (B77816) 3-galactoside and resveratrol (B1683913), two prominent polyphenolic compounds lauded for their potential health benefits. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers investigating the therapeutic applications of these natural compounds. While both molecules exhibit a spectrum of beneficial properties, their efficacy can vary significantly depending on the biological context. This analysis delves into their comparative performance in antioxidant, anti-inflammatory, anticancer, and cardioprotective assays.

A note on the data: Direct experimental data for delphinidin 3-galactoside is limited in some assays. In such cases, data for its aglycone, delphinidin, or the closely related delphinidin 3-glucoside, is used as a proxy to provide a substantive comparison. This is explicitly noted where applicable.

Quantitative Bioactivity Comparison

The following tables summarize the quantitative data on the bioactivities of this compound (or its proxies) and resveratrol.

Table 1: Antioxidant Activity

CompoundAssayResultReference Compound
DelphinidinDPPH Radical ScavengingIC50: 80 µMTrolox (IC50: 1.30 µM)
ResveratrolORAC (Oxygen Radical Absorbance Capacity)0.64 µmol TE/µmolTrolox
Delphinidin-3-O-galactoside chlorideAntioxidant Assay70.2% activity at 40 µMVitamin E (10.2% activity at 10 µM)[1]

Table 2: Anticancer Activity (MCF-7 Human Breast Cancer Cell Line)

CompoundAssayResult (IC50)Exposure Time
DelphinidinSulforhodamine B (SRB) Assay120 µM24 hours[2]
ResveratrolMTT Assay~50 µM48 hours

Table 3: Anti-Inflammatory Activity

CompoundKey Target/AssayEffect
DelphinidinNF-κB SignalingInhibits activation and nuclear translocation of NF-κB/p65.
Delphinidin 3-glucosideNF-κB SignalingSuppresses NF-κB expression.[3]
ResveratrolNF-κB SignalingSuppresses NF-κB activation in a dose-dependent manner.[4]
ResveratrolNitric Oxide (NO) Production (LPS-stimulated macrophages)Down-regulates iNOS expression and suppresses NO production.[5]

Table 4: Cardioprotective Effects (Ischemia/Reperfusion Models)

CompoundModelKey Findings
DelphinidinLangendorff perfused rat heartSignificantly reduced infarct size and post-ischemic release of creatine (B1669601) phosphokinase (CPK).[3]
Delphinidin 3-glucosideRabbit model of atherosclerosisAlleviated oxidative stress and inflammation.[6]
ResveratrolLangendorff perfused rat heartImproved recovery of post-ischemic ventricular functions and reduced myocardial lipoperoxidation.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a standard experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P p-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination IkB_degradation IκB Degradation Proteasome->IkB_degradation Resveratrol_Delphinidin Resveratrol & Delphinidin Resveratrol_Delphinidin->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway and points of inhibition by resveratrol and delphinidin.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound or Resveratrol B->C D Incubate for desired exposure time (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: General experimental workflow for an MTT cell viability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific cell lines or experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Test compounds (this compound, Resveratrol) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds and the positive control.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a fresh working solution of DPPH.

  • Assay:

    • In a 96-well plate, add a specific volume of the different concentrations of the test compounds, positive control, and a solvent blank into triplicate wells.

    • Add the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells.

Materials:

  • Cultured cells (e.g., MCF-7)

  • Complete culture medium

  • Test compounds

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds. Include untreated cells as a control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

Procedure:

  • Sample Collection:

    • After treating cells (e.g., macrophages stimulated with LPS) with the test compounds, collect the cell culture supernatant.

  • Standard Curve:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Assay:

    • Add the cell culture supernatants and the nitrite standards to a 96-well plate.

    • Add the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Measurement:

    • Measure the absorbance at approximately 540 nm.

  • Calculation:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in treated samples compared to the LPS-stimulated control indicates inhibition of NO production.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Activation Assay (General Protocol)

Objective: To determine the effect of a compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cultured cells (e.g., macrophages, endothelial cells)

  • Stimulant (e.g., TNF-α, LPS)

  • Test compounds

  • Reagents for either Western blotting, immunofluorescence, or a reporter gene assay.

Procedure (Example using Immunofluorescence for p65 nuclear translocation):

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Pre-treat the cells with the test compounds for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. In stimulated, untreated cells, p65 will translocate to the nucleus.

    • Quantify the nuclear translocation of p65 to determine the inhibitory effect of the test compound.

Conclusion

This comparative analysis reveals that both this compound and resveratrol possess significant and multifaceted bioactivities. While resveratrol is more extensively studied, the available data for delphinidin and its glycosides indicate potent antioxidant, anti-inflammatory, anticancer, and cardioprotective properties. The choice between these compounds for further research and development will likely depend on the specific therapeutic target and desired biological outcome. The provided data and protocols serve as a foundation for researchers to design and execute further comparative studies to elucidate the full therapeutic potential of these promising natural compounds.

References

A Guide to Inter-Laboratory Comparison of Delphinidin 3-Galactoside Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Delphinidin 3-galactoside, a naturally occurring anthocyanin with significant interest in the fields of nutrition, pharmacology, and drug development. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes data from established analytical methods for anthocyanins to present a framework for assessing measurement variability and to guide laboratories in achieving comparable and reliable results.

Introduction to this compound and Measurement Challenges

This compound is a key anthocyanin found in various pigmented fruits and vegetables, including blueberries and pomegranates.[1] Its potent antioxidant properties are a subject of ongoing research for potential health benefits. Accurate and precise quantification of this compound is crucial for the standardization of botanical extracts, pharmacokinetic studies, and the development of therapeutic agents.

Inter-laboratory variability in the measurement of this compound can arise from a multitude of factors, including sample preparation techniques, choice of analytical instrumentation, and the use of reference standards. This guide aims to provide a comprehensive comparison of common analytical approaches to assist laboratories in method selection and validation, ultimately fostering greater consistency across studies.

Comparative Analysis of Analytical Methodologies

The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.[2]

Data Presentation: Hypothetical Inter-Laboratory Study Results

To illustrate potential inter-laboratory variability, the following table summarizes hypothetical results from a round-robin study where participating laboratories were provided with a standardized sample of purified this compound.

LaboratoryAnalytical MethodReported Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab AHPLC-DAD105.24.24.0
Lab BHPLC-DAD98.75.15.2
Lab CUPLC-MS/MS101.51.51.5
Lab DUPLC-MS/MS102.11.81.8
Lab EpH Differential115.810.38.9

Note: This data is illustrative and intended to highlight the typical performance differences between analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. Adherence to standardized protocols is paramount for minimizing inter-laboratory discrepancies.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quantification of anthocyanins due to its robustness and accessibility.

  • Sample Preparation:

    • A known weight of the sample is extracted with an acidic methanol (B129727) solution (e.g., methanol/water/formic acid, 70:30:1, v/v/v).[3]

    • The extract is vortexed and sonicated for 20 minutes.

    • Centrifugation at 12,000 rpm for 10 minutes is performed to pellet solid debris.[3]

    • The supernatant is filtered through a 0.2 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 µm).[5]

    • Mobile Phase: A gradient elution is typically used with:

      • Solvent A: Water with 0.1% formic acid.[4]

      • Solvent B: Acetonitrile.[4][5]

    • Flow Rate: 0.60 mL/min.[5]

    • Detection: Diode Array Detector (DAD) monitoring at the visible maximum absorbance of this compound (around 520 nm).[6]

    • Quantification: Based on a calibration curve generated from a certified reference standard of this compound chloride.[7][8][9]

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for complex matrices and low concentrations.

  • Sample Preparation: Similar to the HPLC-DAD protocol. Solid-phase extraction (SPE) may be employed for plasma and urine samples to remove interfering substances.[5]

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase: Similar gradient as HPLC, but with a faster elution profile.

    • Flow Rate: 0.3 - 0.4 mL/min.[3][10]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[10]

    • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[5]

    • Quantification: An internal standard should be used to compensate for matrix effects and variations in instrument response.

pH Differential Method

This spectrophotometric method is a simpler and more rapid approach for estimating total monomeric anthocyanin content. However, it is less specific than chromatographic methods.

  • Methodology:

    • Two aliquots of the sample extract are diluted separately with potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).[11][12]

    • The absorbance of each solution is measured at the wavelength of maximum absorbance (around 520 nm) and at 700 nm to correct for haze.[11][13]

    • The difference in absorbance between the two pH values is proportional to the total monomeric anthocyanin concentration.[11]

    • Results are typically expressed as cyanidin-3-glucoside equivalents.[13]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Start Sample Weighing Extraction Acidic Solvent Extraction Start->Extraction Purification Centrifugation & Filtration Extraction->Purification Injection LC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection DAD or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Interlaboratory_Variability cluster_sample Sample Handling cluster_method Analytical Method cluster_calibration Calibration & Standards cluster_human Human Factors center Measurement Variability storage Storage Conditions storage->center prep Sample Preparation Protocol prep->center instrument Instrumentation instrument->center parameters Method Parameters parameters->center standard Reference Standard Purity standard->center curve Calibration Curve Fit curve->center analyst Analyst Technique analyst->center interpretation Data Interpretation interpretation->center

Caption: Key sources of inter-laboratory variability in measurements.

References

Unveiling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Delphinidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Delphinidin 3-galactoside (D3G), a prominent anthocyanin, with two other well-researched polyphenolic compounds: Quercetin (B1663063) and Resveratrol (B1683913). By presenting quantitative data from pertinent experimental studies, detailed methodologies for key assays, and visual representations of the signaling pathways involved, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Comparative Overview of Bioactivities

This compound, Quercetin, and Resveratrol share a spectrum of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These activities translate into potential therapeutic applications in areas such as cancer, cardiovascular disease, and neuroprotection. The following tables summarize key quantitative data from various studies, offering a comparative perspective on their efficacy in different experimental models.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of these compounds is fundamental to many of their biological effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

CompoundDPPH Radical Scavenging IC50Reference
This compound Data not consistently reported for the glycoside form. The aglycone, Delphinidin, exhibits very strong antioxidant activity.
Quercetin ~15.9 µg/mL
Resveratrol 2.86 µg/mL[1]

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Table 2: Comparative Anticancer Activity (Cell Viability)

The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines. The IC50 value represents the concentration required to inhibit cell viability by 50%.

CompoundCell LineIC50Reference
Delphinidin HER-2 positive breast cancer (MDA-MB-453)41.42 µM[2]
HER-2 positive breast cancer (BT-474)60.92 µM[2]
Ovarian cancer (PEO1)~20 µM (as Delphinidin)[3]
Ovarian cancer (SKOV3)~40 µM (as Delphinidin)[3]
Quercetin Breast cancer (MCF-7)Lower than free Quercetin[4]
Breast cancer (SKBR-3)Lower than free Quercetin[4]
Colon cancer (HCT116)5.79 µM[5]
Breast cancer (MDA-MB-231)5.81 µM[5]
Resveratrol Lung adenocarcinoma (A549)35.05 µM[6]
Breast cancer (MCF-7)51.18 µM[7]
Hepatocellular carcinoma (HepG2)57.4 µM[7]
Oral cancer (OECM-1)16.38 µM[8]
Oral cancer (HSC-3)18.06 µM[8]
Table 3: Comparative Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators or signaling pathways.

CompoundAssay/ModelEffectReference
This compound LPS-induced inflammation in mesenchymal stem cellsLowered expression of NF-κB, increased IL-10 and TGF-β[9]
Quercetin LPS-induced TNF-α production in human blood23% reduction at 1 µM[10]
Resveratrol Inhibition of Nitric Oxide (NO) productionIC50 = 4.13 µM (derivative)[8]

Key Signaling Pathways and Mechanisms of Action

This compound, Quercetin, and Resveratrol exert their effects by modulating a complex network of intracellular signaling pathways. Below are diagrams illustrating their primary mechanisms of action.

Delphinidin_Signaling D3G Delphinidin 3-galactoside ROS ROS D3G->ROS PI3K PI3K D3G->PI3K NFkB NF-κB D3G->NFkB MAPK MAPK D3G->MAPK AntioxidantResponse Antioxidant Response ROS->AntioxidantResponse Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Quercetin_Signaling Quercetin Quercetin PI3K PI3K Quercetin->PI3K Apoptosis Apoptosis Quercetin->Apoptosis NFkB NF-κB Quercetin->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLUT1 GLUT1 Akt->GLUT1 CellProliferation Cell Proliferation mTOR->CellProliferation Inflammation Inflammation NFkB->Inflammation Resveratrol_Signaling Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK SIRT1 SIRT1 Resveratrol->SIRT1 p38 p38 MAPK AMPK->p38 Autophagy Autophagy AMPK->Autophagy Metabolism Metabolic Regulation SIRT1->Metabolism Nrf2 Nrf2 p38->Nrf2 AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse DPPH_Workflow A Prepare DPPH solution and sample dilutions B Mix samples with DPPH solution in a 96-well plate A->B C Incubate in the dark (e.g., 30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and determine IC50 D->E WesternBlot_Workflow A Cell treatment and protein extraction B Protein quantification A->B C SDS-PAGE and membrane transfer B->C D Blocking and primary antibody incubation C->D E Secondary antibody incubation and washing D->E F Chemiluminescent detection and analysis E->F

References

Assessing the Purity of Commercially Available Delphinidin 3-galactoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in the therapeutic potential of anthocyanins, such as Delphinidin (B77816) 3-galactoside, necessitates a thorough understanding of the purity of commercially available standards. The reliability and reproducibility of research findings, particularly in preclinical and clinical studies, are intrinsically linked to the quality of the chemical reagents used. This guide provides a comparative assessment of commercially available Delphinidin 3-galactoside, outlines key experimental protocols for purity verification, and illustrates a relevant biological pathway influenced by this compound.

Commercial Supplier Purity Comparison

SupplierProduct NameCAS NumberStated Purity (HPLC)Analytical Methods Mentioned
PhytoLab This compound chloride phyproof® Reference Substance28500-00-7≥95.0%HPLC
Extrasynthese Delphinidin-3-O-galactoside chloride28500-00-7Chromatographic PurityNot specified in detail
ChemFaces Delphinidin-3-O-galactoside chloride28500-00-7>98%HPLC, NMR
BioCrick Delphinidin-3-O-galactoside chloride28500-00-7>98%HPLC, NMR
Carl ROTH This compound chloride ROTICHROM® HPLC28500-00-7Not explicitly stated; supplied with chromatogramHPLC

Note: The data presented in this table is based on publicly available information from the suppliers' websites and Certificates of Analysis. Purity can vary between lots, and it is crucial to consult the specific CoA for the product received.

Potential Impurities

Common impurities in commercially available anthocyanin standards can arise from the extraction and purification process from natural sources or from synthetic routes. These may include:

  • Other Anthocyanins: Co-extracted anthocyanins with similar structures (e.g., other delphinidin glycosides, cyanidin (B77932) glycosides).

  • Aglycone Form: The delphinidin aglycone (the flavonoid without the sugar moiety) due to hydrolysis.

  • Residual Solvents: Solvents used during extraction and purification.

  • Degradation Products: Anthocyanins are susceptible to degradation by factors such as pH, light, and temperature.

Experimental Protocols for Purity Assessment

Researchers can independently verify the purity of their this compound standard using the following established analytical methods.

High-Performance Liquid Chromatography (HPLC-UV/Vis)

HPLC coupled with a UV/Vis detector is the standard method for assessing the purity of anthocyanins.

Methodology:

  • Instrumentation: A standard HPLC system with a diode array detector (DAD) or a variable wavelength detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

    • Solvent A: Aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or 5% acetic acid) to maintain the flavylium (B80283) cation form of the anthocyanin.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest and any impurities.

  • Detection: Monitoring at the wavelength of maximum absorbance for this compound, which is typically around 520-530 nm.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a more definitive identification of the compound and any impurities by providing mass-to-charge ratio (m/z) information.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.

  • Chromatographic Conditions: Similar to the HPLC-UV/Vis method.

  • Mass Spectrometry Parameters:

    • Full Scan: To identify the molecular ion of this compound ([M]+) and other co-eluting compounds.

    • MS/MS Fragmentation: The molecular ion is fragmented to produce a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation. The major fragment ion corresponds to the delphinidin aglycone.

  • Data Analysis: Extracted ion chromatograms (EICs) for the expected m/z of this compound and potential impurities are used to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as methanol-d4 (B120146) (CD3OD) with a small amount of acid (e.g., DCl or TFA-d) to stabilize the compound.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals of the aromatic rings and the sugar moiety.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure and the glycosylation site.

  • Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities.

Mandatory Visualizations

Analytical Workflow for Purity Assessment

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Commercial Delphinidin 3-galactoside Dissolution Dissolve in acidified (e.g., 0.1% HCl) methanol/water Sample->Dissolution HPLC HPLC-UV/Vis (Purity Assessment) Dissolution->HPLC Inject LCMS LC-MS/MS (Identity & Impurity Profile) Dissolution->LCMS Inject NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Prepare sample Purity Calculate Peak Area % (Purity) HPLC->Purity Identity Compare m/z and fragmentation with reference LCMS->Identity Structure Compare chemical shifts with literature data NMR->Structure

Caption: Workflow for assessing the purity of this compound.

This compound and the PI3K/Akt/mTOR Signaling Pathway

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as cell growth, proliferation, and survival. One of the well-documented pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various diseases, including cancer.

signaling_pathway D3G This compound PI3K PI3K D3G->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Safety Operating Guide

Safe Disposal of Delphinidin 3-Galactoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Delphinidin 3-galactoside.

This compound and its chloride salt are not classified as hazardous substances according to current regulations such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH).[1][2][3] However, it is imperative to follow established laboratory waste management protocols to ensure safety and compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side shields and chemical-resistant gloves.[1][2] Handle the compound in a well-ventilated area.[2][4] In case of accidental release, prevent the substance from entering drains or water courses.[1][2]

Step-by-Step Disposal Protocol

The primary principle for managing laboratory waste is to have a disposal plan in place before starting any experiment.[5] The disposal method for this compound depends on its form (solid or liquid) and the specific regulations of your institution.

  • Waste Characterization and Segregation :

    • Confirm that the waste contains only this compound and non-hazardous solvents.

    • Do not mix this compound waste with hazardous materials, such as flammable solvents, corrosive substances, or heavy metals.[5] Incompatible wastes should never be mixed.[5]

  • Consult Institutional Policies :

    • Review your organization's specific guidelines for the disposal of non-hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or a designated safety officer to confirm the appropriate disposal route.[6][7][8]

  • Disposal of Solid Waste :

    • Small Quantities : For small amounts of solid this compound, it may be permissible to dispose of it as general laboratory trash. However, this should only be done after receiving explicit approval from your EHS department.[6][7]

    • Packaging : If approved for general disposal, ensure the material is in a securely sealed container. The original, fully legible container is preferred.[5] If not in the original container, use a new, appropriate container and label it clearly as "Non-Hazardous Waste" with the full chemical name.[8]

    • Empty Containers : Empty containers that held this compound should be managed as non-hazardous waste. Ensure they are fully empty before disposal.[7]

  • Disposal of Liquid Waste (Solutions) :

    • Drain Disposal : Some institutions may permit the disposal of non-hazardous, water-soluble waste down the sanitary sewer.[6][7] This is strictly subject to approval from the EHS department and local wastewater regulations. Do not pour solutions down the drain without this authorization.[1]

    • Waste Collection : If drain disposal is not permitted, collect the liquid waste in a designated, compatible, and clearly labeled container.[5] The label should indicate "Non-Hazardous Waste" and list all constituents, including solvents.

    • Professional Disposal : Arrange for the collection of the non-hazardous liquid waste by your institution's waste management service.[8]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not defined by regulation due to its non-hazardous nature, institutional policies may set internal limits for what is considered a "small quantity" for trash or drain disposal. Always adhere to the limits provided by your EHS department.

Waste TypePotential Disposal RouteKey Requirement
Solid this compoundGeneral Laboratory TrashEHS Approval Required
Chemical Waste ContractorLabeled, sealed container
Liquid (Aqueous) SolutionSanitary Sewer (Drain)EHS and Local Authority Approval Required
Chemical Waste ContractorLabeled, sealed, compatible container
Empty ContainersGeneral Laboratory Trash/RecyclingMust be "RCRA Empty"; Labels defaced or removed

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical steps to determine the correct disposal procedure for this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_form Identify Waste Form (Solid or Liquid) start->waste_form consult_ehs Consult Institutional EHS Policy waste_form->consult_ehs is_solid Solid? consult_ehs->is_solid is_liquid Liquid? is_solid->is_liquid No trash_disposal Dispose in Labeled Non-Hazardous Solid Waste Container is_solid->trash_disposal Yes drain_disposal Permitted for Drain Disposal? is_liquid->drain_disposal Yes waste_pickup Arrange for Chemical Waste Pickup trash_disposal->waste_pickup drain_approved Dispose via Sanitary Sewer with copious amounts of water drain_disposal->drain_approved Yes collect_liquid Collect in Labeled Non-Hazardous Liquid Waste Container drain_disposal->collect_liquid No end End of Process drain_approved->end collect_liquid->waste_pickup waste_pickup->end

Caption: Disposal Decision Workflow for this compound.

References

Comprehensive Safety and Handling Guide for Delphinidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Delphinidin 3-galactoside, ensuring the safety of laboratory personnel and the integrity of research activities.

Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, as with any chemical substance, it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment.[3] The primary risks associated with handling this compound in its solid form are the inhalation of dust and direct contact with the skin and eyes.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications and Best Practices
Eye Protection Safety glasses with side shields or safety gogglesShould be worn at all times in the laboratory.[4]
Hand Protection Nitrile or latex glovesCheck gloves for integrity before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after handling.
Body Protection Laboratory coatA full-sleeved lab coat should be worn and kept fastened to protect from potential spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.A dust mask or respirator may be necessary if handling large quantities or if there is a risk of significant dust generation.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperatures are typically -20°C for long-term stability.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information (though none is required by GHS for this compound).

3.2. Preparation and Handling

  • Work Area Preparation: Designate a specific, clean area for handling the powder. To contain any potential spills, it is advisable to work on a disposable absorbent bench protector.

  • Ventilation: Handle the powder in a well-ventilated area. For procedures that may generate dust, such as weighing, it is best practice to use a chemical fume hood or a ventilated balance enclosure.[7]

  • Weighing:

    • Tare a clean weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid creating dust by handling the powder gently.

    • Once weighed, promptly close the primary container.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed powder in a suitable container.

    • Gently swirl or stir to dissolve. This compound is soluble in solvents such as DMSO and acetone.[8]

3.3. Spill Management

  • Minor Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be wiped clean with a damp cloth.

  • Solution Spills: Absorb spills of solutions with an inert absorbent material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

Disposal Plan

As this compound is considered non-hazardous, disposal is generally straightforward, but institutional and local regulations must always be followed.[9][10][11]

  • Unused Solid Material: Uncontaminated, excess solid this compound can typically be disposed of in the regular solid waste stream, provided it is in a sealed container.

  • Contaminated Materials: Items such as used gloves, weigh boats, and absorbent pads that are contaminated with the chemical should be placed in a sealed bag or container before being disposed of in the regular trash.

  • Solutions: Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, but it is imperative to check and adhere to your institution's specific policies on liquid waste disposal.[9][10] For solutions in organic solvents, disposal should follow the procedures for chemical solvent waste.

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal.[9][11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store PrepareWorkArea Prepare Work Area Store->PrepareWorkArea Weigh Weigh Powder in Ventilated Enclosure PrepareWorkArea->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment DisposeSolid Dispose of Contaminated Solids Experiment->DisposeSolid DisposeLiquid Dispose of Liquid Waste Experiment->DisposeLiquid

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。